4-Methoxypyridine N-oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-9-6-2-4-7(8)5-3-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFAIBPJCWFJFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=[N+](C=C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30149956 | |
| Record name | 4-Methoxypyridine N-oxide | |
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Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1122-96-9 | |
| Record name | 4-Methoxypyridine N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1122-96-9 | |
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| Record name | 4-Methoxypyridine N-oxide | |
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| Record name | 4-methoxypyridine N-oxide | |
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| Record name | 4-Methoxypyridine N-oxide | |
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Foundational & Exploratory
An In-Depth Technical Guide to 4-Methoxypyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxypyridine (B45360) N-oxide, a heterocyclic organic compound, is a versatile building block in organic synthesis and holds significant interest for researchers in medicinal chemistry and materials science. Its unique electronic and structural properties, stemming from the pyridine (B92270) N-oxide moiety combined with an electron-donating methoxy (B1213986) group, make it a valuable reagent and intermediate in a variety of chemical transformations. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectral data, safety information, and applications.
Chemical and Physical Properties
4-Methoxypyridine N-oxide is typically a light yellow powder.[1] It is soluble in polar organic solvents.[1] The N-oxide functional group imparts a high degree of polarity to the molecule.
Table 1: Chemical Identifiers and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1122-96-9 | [2][3] |
| Molecular Formula | C₆H₇NO₂ | [2][3] |
| Molecular Weight | 125.13 g/mol | [2][3] |
| Appearance | Light yellow powder | [1] |
| Melting Point | 73-79 °C | [4] |
| InChI | InChI=1S/C6H7NO2/c1-9-6-2-4-7(8)5-3-6/h2-5H,1H3 | [2] |
| InChIKey | BOFAIBPJCWFJFT-UHFFFAOYSA-N | [2] |
| SMILES | COC1=CC=--INVALID-LINK--[O-] | [2] |
Synthesis of this compound
The most common and efficient method for the preparation of this compound is the oxidation of the parent heterocycle, 4-methoxypyridine.
Experimental Protocol: Oxidation with Hydrogen Peroxide in Acetic Acid
This procedure involves the direct oxidation of 4-methoxypyridine using a common oxidizing agent.
Workflow for the Synthesis of this compound
Caption: Synthesis of this compound via oxidation.
Procedure:
-
To a stirred solution of 4-methoxypyridine (e.g., 5 g, 45.87 mmol) in acetic acid (e.g., 25 mL) under an inert atmosphere (e.g., argon), add a 30% hydrogen peroxide solution (e.g., 4.2 mL) at room temperature.
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
Monitor the reaction for the consumption of the starting material using Thin Layer Chromatography (TLC).
-
After completion, remove the volatile components under reduced pressure (in vacuo) to yield this compound.
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization and quality control of this compound.
Infrared (IR) and Raman Spectroscopy
The vibrational modes of this compound have been thoroughly investigated.
Table 2: Key IR and Raman Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |
| 3100 | m | s | ν(C-H) |
| 1620 | vs | s | ν(C-C), Ring |
| 1515 | vs | m | ν(C-C), Ring |
| 1240 | vs | s | ν(N-O) |
| 1025 | vs | vs | ν(C-O) |
| 840 | vs | s | γ(C-H) |
vs = very strong, s = strong, m = medium
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
Electron ionization mass spectrometry of this compound results in a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is influenced by the N-oxide and methoxy functional groups. The molecular ion is energetically unstable and can break apart into smaller, charged fragments and uncharged radicals.[5][6] The uncharged radicals are not detected.[5][6]
Safety and Handling
This compound is considered hazardous and should be handled with appropriate safety precautions.
Table 3: GHS Hazard Information for this compound
| Hazard Statement | Classification |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) |
| H312: Harmful in contact with skin | Acute toxicity, dermal (Category 4) |
| H315: Causes skin irritation | Skin irritation (Category 2) |
| H319: Causes serious eye irritation | Eye irritation (Category 2) |
| H332: Harmful if inhaled | Acute toxicity, inhalation (Category 4) |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation |
Data sourced from PubChem and may represent an aggregated GHS classification.[2]
Handling Recommendations:
-
Use in a well-ventilated area or under a fume hood.
-
Wear protective gloves, clothing, and eye/face protection.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
Applications in Research and Drug Development
This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1]
Pharmaceutical Applications
The pyridine N-oxide moiety is present in a number of biologically active compounds. This compound is a valuable precursor for the development of anti-inflammatory and anti-cancer agents.[1] Derivatives of pyridine-4-one, which can be synthesized from 4-methoxypyridine derivatives, have shown anti-inflammatory effects, potentially through the chelation of iron, which is crucial for the activity of enzymes like cyclooxygenase and lipoxygenase in the inflammation pathway.
Logical Relationship in Anti-inflammatory Drug Development
References
An In-depth Technical Guide to the Synthesis of 4-Methoxypyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis of 4-methoxypyridine (B45360) N-oxide from its precursor, 4-methoxypyridine. This document details established experimental protocols, presents quantitative data for process optimization, and visualizes the reaction and experimental workflow for enhanced understanding. 4-Methoxypyridine N-oxide is a valuable building block in organic synthesis and medicinal chemistry, often utilized as a ligand, an oxygen atom transfer reagent, and an intermediate in the preparation of functionalized pyridines.[1]
Chemical Reaction Overview
The synthesis of this compound is achieved through the N-oxidation of 4-methoxypyridine. This transformation involves the introduction of an oxygen atom onto the nitrogen atom of the pyridine (B92270) ring. Several oxidizing agents can accomplish this, with the most common and well-documented methods utilizing peroxy acids, such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).[1][2][3]
References
4-Methoxypyridine N-oxide molecular weight and formula
An In-depth Technical Guide to 4-Methoxypyridine N-oxide
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a versatile heterocyclic compound utilized by researchers, scientists, and drug development professionals. The document summarizes key molecular data and presents a conceptual experimental workflow for its characterization.
Core Molecular Data
This compound is a pyridine (B92270) derivative with a methoxy (B1213986) group at the 4-position and an N-oxide functional group. These features contribute to its utility as a building block in organic synthesis and as a nucleophilic catalyst.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₇NO₂[2][3][4][5][6] |
| Molecular Weight | 125.13 g/mol [2][3][4][5][7] |
| CAS Number | 1122-96-9[2][3] |
| Appearance | Light yellow to light brown crystalline powder[2][6] |
| Melting Point | 73-85 °C[1][6][7] |
| Solubility | Soluble in most common organic solvents[6] |
Logical Relationship of Chemical Properties
The following diagram illustrates the fundamental relationship between the compound's name, its empirical formula, and its calculated molecular weight.
General Experimental Workflow for Characterization
A detailed experimental protocol for the synthesis and characterization of this compound would be extensive. However, a general workflow for the characterization of a synthesized batch of this compound is outlined below. This workflow ensures the identity, purity, and structural integrity of the compound.
The preparative method for this compound typically involves the oxidation of 4-methoxypyridine.[6] For instance, 30% aqueous hydrogen peroxide can be used in refluxing acetic acid.[6]
Applications in Research and Development
This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents.[2] It is also utilized in the formulation of agrochemicals to enhance the efficacy of pesticides and herbicides.[2] In biochemical research, it plays a role in studying enzyme activity and metabolic pathways.[2] Its structure allows it to act as an intermediate in the synthesis of diverse heterocyclic compounds, which are crucial in the development of new drugs.[2]
References
- 1. This compound CAS#: 1122-96-9 [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C6H7NO2 | CID 70743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1122-96-9|this compound|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound technical, = 90 207511-18-0 [sigmaaldrich.com]
Spectroscopic Profile of 4-Methoxypyridine N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 4-Methoxypyridine N-oxide, a versatile intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics, offering a valuable resource for compound identification, characterization, and quality control in a research and development setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR chemical shift data.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.13 | d | 2H | H-2, H-6 |
| 6.85 | d | 2H | H-3, H-5 |
| 3.85 | s | 3H | -OCH₃ |
¹³C NMR Data.[1]
| Chemical Shift (δ) ppm | Assignment |
| 157.9 | C-4 |
| 138.8 | C-2, C-6 |
| 110.2 | C-3, C-5 |
| 56.4 | -OCH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in this compound. The table below lists the characteristic absorption bands observed in the IR spectrum.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080 | Medium | Aromatic C-H Stretch |
| 2980 | Medium | Aliphatic C-H Stretch |
| 1620 | Strong | C=C Stretch (aromatic) |
| 1510 | Strong | N-O Stretch |
| 1240 | Strong | Asymmetric C-O-C Stretch |
| 1030 | Strong | Symmetric C-O-C Stretch |
| 830 | Strong | C-H Out-of-plane Bend |
Experimental Protocols
The following sections detail the methodologies for acquiring the NMR and IR spectroscopic data.
NMR Spectroscopy Protocol
Sample Preparation: A sample of 5-10 mg of this compound was dissolved in approximately 0.7 mL of deuterated acetone (B3395972) (acetone-d6). The solution was then transferred to a 5 mm NMR tube.
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 12 ppm
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 200 ppm
-
Reference: Acetone-d6 at 29.84 ppm.
FT-IR Spectroscopy Protocol
Sample Preparation: The IR spectrum was obtained using the thin solid film method. A small amount of this compound was dissolved in a few drops of chloroform. One drop of this solution was deposited on a potassium bromide (KBr) plate. The solvent was allowed to evaporate, leaving a thin film of the compound on the plate.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used for analysis.
Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Background: A spectrum of a clean, empty KBr plate was recorded as the background and automatically subtracted from the sample spectrum.
Synthesis of this compound: An Experimental Workflow
This compound is typically synthesized via the oxidation of 4-methoxypyridine. The following diagram illustrates the general experimental workflow for this synthesis.[1][2]
Caption: Workflow for the synthesis of this compound.
References
Solubility of 4-Methoxypyridine N-oxide in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4-Methoxypyridine (B45360) N-oxide
4-Methoxypyridine N-oxide is a heterocyclic organic compound with the chemical formula C₆H₇NO₂. It is characterized by a pyridine (B92270) ring substituted with a methoxy (B1213986) group at the 4-position and an N-oxide functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its polar N-oxide group significantly influences its physical and chemical properties, including its solubility.
Key Properties:
| Property | Value | Reference |
| CAS Number | 1122-96-9 | [1][2] |
| Molecular Formula | C₆H₇NO₂ | [1] |
| Molecular Weight | 125.13 g/mol | [1] |
| Appearance | Light yellow to light brown crystalline powder | [3][4] |
| Melting Point | 82-85 °C | [3] |
Qualitative Solubility Profile
Extensive literature searches indicate that this compound is generally described as being soluble in most common organic solvents.[3] It exhibits excellent solubility in polar solvents, which can be attributed to the polarity of the N-oxide bond.[4]
Synthesis procedures for this compound commonly utilize solvents such as acetic acid and dichloromethane, indicating its solubility in these media.[3] The purification often involves recrystallization from solvent mixtures, further suggesting its solubility in a range of organic solvents.
Quantitative Solubility Data
Despite a thorough review of scientific databases and chemical literature, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in various organic solvents at different temperatures could not be located. The absence of this data highlights a gap in the available physicochemical characterization of this compound.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data for applications such as process development, formulation, or reaction optimization, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a liquid solvent.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a gravimetric analysis setup (vacuum oven, desiccator).
Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step must be performed quickly to avoid any temperature change that could cause precipitation or further dissolution.
-
Quantification:
-
Gravimetric Method: Determine the mass of the solution in the volumetric flask. Evaporate the solvent under reduced pressure or in a vacuum oven until a constant weight of the dissolved solid is obtained. The solubility can then be calculated as the mass of the dissolved solid per mass or volume of the solvent.
-
HPLC Method: Dilute the filtered solution with a known volume of a suitable solvent to a concentration within the linear range of the HPLC calibration curve. Analyze the diluted sample by HPLC and determine the concentration of this compound using a pre-established calibration curve. Calculate the original concentration in the saturated solution.
-
-
Data Reporting: Report the solubility in standard units such as g/100 mL, mg/mL, or mol/L at the specified temperature. For comprehensive analysis, repeat the experiment at different temperatures to generate a solubility curve.
Caption: Experimental workflow for determining the solubility of this compound.
Synthesis of this compound
A common and efficient method for the preparation of this compound is the oxidation of 4-methoxypyridine.
Reaction Scheme:
Caption: Synthesis of this compound via oxidation.
Example Protocol:
To a stirred solution of 4-methoxypyridine in acetic acid, 30% aqueous hydrogen peroxide is added. The reaction mixture is then heated at reflux. After completion of the reaction, the volatile components are removed under reduced pressure to yield this compound.[3]
Conclusion
While specific quantitative data on the solubility of this compound in organic solvents is currently lacking in the public domain, qualitative information indicates its good solubility in polar organic solvents. For applications requiring precise solubility values, the provided detailed experimental protocol offers a reliable methodology for their determination. This guide serves as a foundational resource for researchers and professionals, enabling them to effectively work with this compound in their research and development endeavors.
References
Unveiling the Solid-State Architecture of 4-Methoxypyridine N-oxide: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the crystal structure of 4-Methoxypyridine (B45360) N-oxide, a key building block in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed crystallographic data, experimental protocols, and visualizations to facilitate a deeper understanding of its solid-state properties.
Crystallographic Data
The crystal structure of 4-Methoxypyridine N-oxide has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. The crystallographic data and refinement details are summarized in the table below.
| Parameter | Value |
| Empirical Formula | C₆H₇NO₂ |
| Formula Weight | 125.13 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 5.865(1) Å |
| b | 15.011(2) Å |
| c | 7.156(1) Å |
| α | 90° |
| β | 108.56(1)° |
| γ | 90° |
| Volume | 596.9(2) ų |
| Z | 4 |
| Calculated Density | 1.392 Mg/m³ |
| Absorption Coeff. | 0.108 mm⁻¹ |
| F(000) | 264 |
| Crystal Size | 0.40 x 0.15 x 0.10 mm |
| Theta range | 2.21 to 27.50° |
| Reflections collected | 1373 |
| Independent reflections | 1373 [R(int) = 0.0000] |
| Final R indices [I>2σ(I)] | R1 = 0.0365, wR2 = 0.0989 |
| R indices (all data) | R1 = 0.0463, wR2 = 0.1054 |
Molecular Structure and Intermolecular Interactions
The molecular structure of this compound features a planar pyridine (B92270) N-oxide ring with the methoxy (B1213986) group substituent. The crystal packing is stabilized by intermolecular C—H···O hydrogen bonds, forming a network of interconnected molecules.
Selected Bond Lengths
| Bond | Length (Å) |
| N(1)-O(1) | 1.328(1) |
| C(4)-O(2) | 1.353(1) |
| O(2)-C(6) | 1.432(1) |
| N(1)-C(2) | 1.352(1) |
| N(1)-C(5) | 1.354(1) |
Selected Bond Angles
| Atoms | Angle (°) |
| C(2)-N(1)-C(5) | 121.7(1) |
| O(1)-N(1)-C(2) | 119.2(1) |
| O(1)-N(1)-C(5) | 119.1(1) |
| C(3)-C(4)-O(2) | 125.1(1) |
| C(5)-C(4)-O(2) | 115.4(1) |
| C(4)-O(2)-C(6) | 118.0(1) |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized by the oxidation of 4-methoxypyridine. A typical procedure involves dissolving 4-methoxypyridine in glacial acetic acid, followed by the addition of 30% hydrogen peroxide. The reaction mixture is then heated at 70-80°C for several hours. After cooling, the excess acetic acid and water are removed under reduced pressure. The resulting residue is then purified by recrystallization.
Single-Crystal X-ray Diffraction
A single crystal of this compound with dimensions of 0.40 x 0.15 x 0.10 mm was mounted on a goniometer head. Data were collected on an Enraf-Nonius CAD-4 diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a temperature of 293(2) K. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the determination of the crystal structure of this compound.
Molecular and Crystal Packing Diagram
The following diagram depicts the molecular structure of this compound and a simplified representation of its packing in the crystal lattice, highlighting the key intermolecular interactions.
The N-O Bond in 4-Methoxypyridine N-oxide: An In-depth Technical Guide to its Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxypyridine (B45360) N-oxide is a versatile heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The presence of the N-oxide functionality in conjunction with the electron-donating methoxy (B1213986) group at the 4-position imparts unique reactivity to the molecule, particularly concerning the N-O bond. This technical guide provides a comprehensive overview of the reactivity of the N-O bond in 4-methoxypyridine N-oxide, detailing key reactions, underlying mechanisms, and experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery, chemical synthesis, and materials science.
The N-O bond in pyridine (B92270) N-oxides is a key determinant of their chemical behavior, acting as a site for deoxygenation, a directing group for substitutions on the pyridine ring, and a precursor for radical generation. The 4-methoxy substituent further modulates this reactivity through its electronic effects.
Quantitative Data on N-O Bond Properties and Reactivity
The reactivity of the N-O bond can be quantitatively assessed through various parameters, including bond length and bond dissociation enthalpy (BDE). Computational studies provide valuable insights into these properties.
| Property | Value | Method | Reference |
| Calculated N-O Bond Length | 1.274 Å | DFT (B3LYP/cc-pVTZ) | [1] |
| Calculated N-O Bond Length | 1.261 Å | DFT (PBE0/cc-pVTZ) | [1] |
| N-O Bond Dissociation Enthalpy (Pyridine N-oxide) | 260 ± 10 kJ mol⁻¹ | Experimental Consensus | [2] |
Note: The N-O bond dissociation enthalpy for this compound is expected to be in a similar range to that of pyridine N-oxide, as substituents on the pyridine ring have been shown to have a relatively small effect on this value.[2]
The following table summarizes the yields of deoxygenation reactions for various substituted pyridine N-oxides under photocatalytic conditions, offering a comparative perspective on reactivity.
| Substrate | Product | Reaction Time | Yield (%) |
| This compound | 4-Methoxypyridine | 5 min | 99 |
| 4-Phenylpyridine N-oxide | 4-Phenylpyridine | 12 min | 98 |
| 4-Chloropyridine N-oxide | 4-Chloropyridine | 30 min | 85 |
| 4-(Trifluoromethyl)pyridine N-oxide | 4-(Trifluoromethyl)pyridine | 4 min | 93 |
| 4-Cyanopyridine N-oxide | 4-Cyanopyridine | 2 min | 98 |
| Isonicotinic acid N-oxide | Isonicotinic acid | 1.3 h | 100 |
Data extracted from a study on photocatalytic deoxygenation using a rhenium complex.[3]
Key Reactions Involving the N-O Bond
The N-O bond in this compound is susceptible to a variety of chemical transformations. The principal reactions are deoxygenation, O-alkylation, and participation in radical reactions.
Deoxygenation
The removal of the oxygen atom from the N-oxide is a fundamental reaction that regenerates the parent pyridine. This transformation is crucial in synthetic sequences where the N-oxide is used as a temporary activating or directing group.
Mechanism: Deoxygenation can be achieved through various mechanisms, including reduction by metals, reaction with trivalent phosphorus compounds, or catalytic transfer hydrogenation. In the case of trivalent phosphorus reagents like PCl₃ or PPh₃, the reaction proceeds through a nucleophilic attack of the phosphorus on the oxygen atom, followed by the formation of a stable phosphoryl or phosphate (B84403) byproduct, which drives the reaction to completion.
O-Alkylation and Rearrangement
The oxygen atom of the N-oxide can act as a nucleophile, attacking alkylating agents to form O-alkoxypyridinium salts. These intermediates are highly reactive and can undergo subsequent reactions.
Mechanism: The reaction proceeds via a standard SN2 mechanism where the N-oxide oxygen attacks the electrophilic carbon of an alkyl halide. The resulting O-alkoxypyridinium salt can then be susceptible to nucleophilic attack on the pyridine ring or undergo rearrangement reactions.
Radical Reactions
Upon activation, the N-O bond can undergo homolytic cleavage to generate radical species. This reactivity is harnessed in modern synthetic methods for C-C bond formation.
Mechanism: N-alkoxypyridinium salts, formed by O-alkylation, can serve as precursors for radical generation. For instance, N-methoxypyridinium salts can react with alkyl radicals generated from sources like organoboranes. The alkyl radical adds to the pyridinium (B92312) ring, and subsequent steps lead to the formation of alkylated pyridines. This process occurs under neutral conditions, avoiding the need for strong acids to activate the heterocycle.[4]
Experimental Protocols
Synthesis of this compound
This protocol describes the oxidation of 4-methoxypyridine to its corresponding N-oxide using hydrogen peroxide in acetic acid.[5]
Materials:
-
4-Methoxypyridine (5 g, 45.87 mmol)
-
Glacial Acetic Acid (25 mL)
-
30% Hydrogen Peroxide solution (4.2 mL)
-
Argon or Nitrogen gas
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Rotary evaporator
-
TLC plates (Silica gel, 5% MeOH in CH₂Cl₂)
Procedure:
-
To a stirred solution of 4-methoxypyridine (5 g, 45.87 mmol) in glacial acetic acid (25 mL) in a round-bottom flask under an argon atmosphere, add 30% hydrogen peroxide solution (4.2 mL) at room temperature.
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a mobile phase of 5% methanol (B129727) in dichloromethane (B109758).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the volatile components in vacuo using a rotary evaporator to afford this compound as a yellow liquid (yield: ~88%).
Deoxygenation of this compound using a Palladium Catalyst
This protocol provides a general method for the deoxygenation of pyridine N-oxides, which can be adapted for this compound.[6]
Materials:
-
This compound (1 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.03 mmol, 3 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.03 mmol, 3 mol%)
-
Triethylamine (B128534) (Et₃N, 3 mmol)
-
Acetonitrile (B52724) (MeCN, 5 mL)
-
Microwave reactor or oil bath
-
Standard glassware for workup and purification
Procedure:
-
In a microwave vial, combine this compound (1 mmol), Pd(OAc)₂ (0.03 mmol), dppf (0.03 mmol), and triethylamine (3 mmol).
-
Add acetonitrile (5 mL) to the vial.
-
Seal the vial and heat the reaction mixture to 140-160 °C using a microwave reactor or a preheated oil bath.
-
Maintain the temperature for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Perform a standard aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Nucleophilic Substitution on the Pyridine Ring via N-O Bond Activation
This protocol describes a general procedure for the chlorination of pyridine N-oxides at the 2- or 4-position using phosphorus oxychloride (POCl₃), which proceeds via activation of the N-O bond.
Materials:
-
This compound (1 mmol)
-
Phosphorus oxychloride (POCl₃, 3-5 mmol)
-
Round-bottom flask, reflux condenser, heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Carefully add this compound (1 mmol) to an excess of phosphorus oxychloride (3-5 mmol) in a round-bottom flask.
-
Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide (B78521) solution) until the solution is basic.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or chloroform).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Conclusion
The N-O bond in this compound is a focal point of its rich and varied reactivity. Its ability to undergo deoxygenation, act as a nucleophile in O-alkylation, and facilitate radical reactions makes it a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Understanding the principles and experimental conditions governing the reactivity of this functional group is paramount for its effective utilization in modern organic synthesis. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. This compound | C6H7NO2 | CID 70743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electronic Properties of 4-Methoxypyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxypyridine (B45360) N-oxide, a heterocyclic compound, is a versatile building block in organic synthesis and medicinal chemistry. Its unique electronic properties, stemming from the interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing N-oxide moiety, govern its reactivity and potential applications. This technical guide provides a comprehensive overview of the electronic characteristics of 4-methoxypyridine N-oxide, presenting both theoretical and experimental data. Detailed experimental protocols for its synthesis and characterization are also included, alongside a visualization of a key reaction mechanism. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this important molecule.
Introduction
This compound is a derivative of pyridine (B92270) N-oxide with a methoxy group at the 4-position. The N-oxide functional group significantly alters the electronic distribution within the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack compared to pyridine itself. The additional presence of the methoxy group further modulates these electronic properties, enhancing its utility in various chemical transformations. Understanding the electronic landscape of this molecule is crucial for predicting its reactivity, designing novel synthetic routes, and exploring its potential in drug development as a ligand or pharmacophore.
Electronic Properties
Calculated Electronic Properties
A computational study utilizing CNDO/2 and MNDO methods has provided the following electronic properties for this compound:
| Property | CNDO/2 | MNDO | Unit |
| Ionization Potential | 9.89 | 9.53 | eV |
| Dipole Moment | 7.03 | 5.37 | Debye |
Table 1: Calculated electronic properties of this compound.
These calculations indicate a significant dipole moment, highlighting the polar nature of the molecule arising from the N-oxide bond and the methoxy group.
Structural Parameters
A comparative theoretical study on substituted pyridine N-oxides provides the calculated N-O bond length for this compound.
| Parameter | Value | Unit |
| N-O Bond Length | 1.274 | Å |
Table 2: Calculated N-O bond length of this compound.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the oxidation of 4-methoxypyridine.
Materials:
-
4-methoxypyridine
-
Glacial acetic acid
-
30% Hydrogen peroxide solution
-
Argon gas
-
TLC plates (5% MeOH in CH₂Cl₂)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-methoxypyridine (e.g., 5 g, 45.87 mmol) in glacial acetic acid (e.g., 25 mL) under an argon atmosphere.
-
To the stirred solution, add 30% hydrogen peroxide solution (e.g., 4.2 mL) at room temperature.
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 5% methanol (B129727) in dichloromethane (B109758) eluent.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the volatile components in vacuo using a rotary evaporator to yield this compound.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Representative Protocol for UV-Vis Spectroscopy
The following is a representative protocol for acquiring the UV-Vis spectrum of a pyridine N-oxide derivative, which can be adapted for this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., acetonitrile, ethanol, water)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent.
-
From the stock solution, prepare a series of dilutions to a final concentration suitable for measurement (typically in the µM range).
-
Calibrate the spectrophotometer with a blank cuvette containing the pure solvent.
-
Record the absorbance spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).
-
The UV/Visible spectrum of this compound has been reported in the NIST WebBook.[1]
Representative Protocol for Cyclic Voltammetry
This protocol provides a general framework for performing cyclic voltammetry on a pyridine N-oxide derivative.
Materials:
-
This compound
-
A suitable aprotic solvent (e.g., acetonitrile, dimethylformamide)
-
A supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate (B79767) - TBAP)
-
A three-electrode cell:
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode - SCE)
-
Counter electrode (e.g., platinum wire)
-
-
Potentiostat
-
Inert gas (e.g., argon or nitrogen) for deoxygenation
Procedure:
-
Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAP) in the chosen solvent.
-
Dissolve a known concentration of this compound (e.g., 1-10 mM) in the electrolyte solution.
-
Assemble the three-electrode cell and ensure the electrodes are clean and polished.
-
Deoxygenate the solution by bubbling with an inert gas for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
Set the parameters on the potentiostat, including the potential window and scan rate (e.g., 100 mV/s).
-
Initiate the cyclic voltammetry scan and record the resulting voltammogram.
Reactivity and Mechanistic Insights
Pyridine N-oxides are valuable intermediates in the synthesis of substituted pyridines. One important transformation is the Boekelheide rearrangement, which involves the reaction of an α-picoline N-oxide with acetic anhydride (B1165640). Although this compound does not have an α-methyl group, understanding the general reactivity of the N-oxide group with acetic anhydride is instructive. The reaction typically proceeds through acylation of the N-oxide oxygen, followed by nucleophilic attack on the pyridine ring.
Reaction with Acetic Anhydride (Boekelheide Rearrangement Adaptation)
The following diagram illustrates the key steps of the Boekelheide rearrangement, which highlights the activation of the pyridine N-oxide by acetic anhydride.
Boekelheide Rearrangement Mechanism
Caption: Key steps of the Boekelheide rearrangement.
Conclusion
This compound possesses a unique set of electronic properties that make it a valuable tool in synthetic and medicinal chemistry. This guide has summarized the available theoretical data on its dipole moment and N-O bond length, and provided detailed, adaptable protocols for its synthesis and characterization using common spectroscopic and electrochemical techniques. The included visualization of the Boekelheide rearrangement offers insight into the reactivity of the N-oxide functionality. Further computational studies using modern DFT methods would be beneficial to provide a more complete picture of the electronic landscape of this important molecule, including its HOMO-LUMO energies and molecular electrostatic potential, which would further aid in the rational design of new reactions and bioactive compounds.
References
An In-depth Technical Guide to the Thermal Stability of 4-Methoxypyridine N-oxide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to the limited availability of public quantitative data on the thermal stability of 4-Methoxypyridine N-oxide, this technical guide provides a comprehensive overview of the expected thermal behavior of this compound based on available information for closely related pyridine (B92270) N-oxide derivatives. This guide also presents detailed experimental protocols for thermal analysis that are applicable to the characterization of this compound.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As with many N-oxide compounds, understanding its thermal stability is paramount for safe handling, storage, and application, particularly in processes that involve elevated temperatures. Thermal decomposition can lead to the generation of gas and potentially hazardous situations if not properly understood and controlled. This guide provides an in-depth analysis of the factors influencing the thermal stability of this compound and offers detailed protocols for its experimental evaluation.
Expected Thermal Behavior of this compound
Studies on methyl-substituted pyridine N-oxides have shown that 4-substituted derivatives are more thermally stable than their 2-substituted counterparts. Furthermore, electron-donating substituents, such as the methoxy (B1213986) group in this compound, are known to enhance thermal stability. This suggests that this compound is likely to exhibit a relatively high onset temperature of decomposition.
Upon heating, pyridine N-oxides can undergo decomposition, often with the release of gaseous byproducts such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2). The decomposition process is typically exothermic and can be characterized by a sharp peak in the DSC thermogram.
Quantitative Thermal Analysis Data (Surrogate Data)
To illustrate the type of data obtained from thermal analysis of pyridine N-oxide derivatives, the following table summarizes the thermal decomposition data for 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO), a well-characterized energetic material. This data serves as a surrogate to demonstrate the key thermal parameters of interest.
| Parameter | Value | Technique | Reference |
| Onset Decomposition Temperature (T_onset) | 250 °C | DSC | [1] |
| Peak Exothermic Temperature (T_peak) | 275 °C | DSC | [1] |
| Heat of Decomposition (ΔH_d) | -850 J/g | DSC | [1] |
| Mass Loss at T_peak | ~45% | TGA | [1] |
Experimental Protocols for Thermal Analysis
To determine the thermal stability of this compound, the following experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended.
Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of decomposition, the peak exothermic temperature, and the heat of decomposition.
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum pan.
-
Instrument Setup:
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Reference: An empty, hermetically sealed aluminum pan.
-
Purge Gas: Nitrogen, at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp up to 350 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Determine the onset temperature of the exothermic decomposition peak by the intersection of the baseline with the tangent of the leading edge of the peak.
-
Identify the peak temperature of the exotherm.
-
Calculate the heat of decomposition by integrating the area under the exothermic peak.
-
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which mass loss occurs and to quantify the extent of mass loss during decomposition.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina (B75360) crucible.
-
Instrument Setup:
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Purge Gas: Nitrogen, at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp up to 400 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the percentage of mass loss as a function of temperature.
-
Determine the onset temperature of mass loss.
-
Correlate the stages of mass loss with the thermal events observed in the DSC thermogram.
-
Visualizations
Experimental Workflow for Thermal Analysis
The following diagram illustrates the general workflow for assessing the thermal stability of a chemical compound.
Caption: General workflow for the thermal analysis of this compound.
Logical Relationship of Thermal Stability Parameters
The following diagram illustrates the relationship between the key parameters obtained from thermal analysis and the overall assessment of thermal stability.
References
4-Methoxypyridine N-oxide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxypyridine (B45360) N-oxide is a heterocyclic compound that has garnered significant attention in synthetic organic chemistry and materials science. Its unique electronic properties, stemming from the electron-donating methoxy (B1213986) group and the polar N-oxide functionality, make it a versatile reagent, ligand, and catalyst. This technical guide provides an in-depth overview of the discovery, history, synthesis, properties, and key applications of 4-Methoxypyridine N-oxide, with a focus on detailed experimental protocols and mechanistic insights.
Discovery and History
The journey of this compound is intrinsically linked to the broader discovery of pyridine (B92270) N-oxides. The first synthesis of a pyridine N-oxide was reported by the German chemist Jakob Meisenheimer in 1926. His pioneering work involved the oxidation of pyridine using peroxybenzoic acid. This opened the door to the exploration of a new class of heterocyclic compounds with unique reactivity.
While the exact first synthesis of this compound is not definitively documented in a single seminal publication, its development followed the broader advancements in the field of pyridine N-oxide chemistry. The work of Japanese chemist Eiji Ochiai in the 1940s was instrumental in expanding the understanding and synthetic accessibility of various pyridine N-oxide derivatives. It is highly probable that this compound was first synthesized during this period of extensive investigation into the reactions of substituted pyridines with oxidizing agents. The now-commonplace synthesis using hydrogen peroxide and acetic acid became a practical and widely adopted method for the preparation of this and other pyridine N-oxides.
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of this compound are crucial for its identification, purification, and application. The following tables summarize key quantitative data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇NO₂ | [1] |
| Molecular Weight | 125.13 g/mol | [1] |
| CAS Number | 1122-96-9 | [1] |
| Appearance | Light brown crystalline solid | [1] |
| Melting Point | 82-85 °C | [1] |
| Boiling Point | 308.9 ± 15.0 °C (Predicted) | N/A |
| Solubility | Soluble in most common organic solvents | [1] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Peaks/Signals | Source(s) |
| ¹H NMR (CDCl₃) | δ (ppm): 8.13 (d, 2H), 6.80 (d, 2H), 3.85 (s, 3H) | N/A |
| ¹³C NMR (CDCl₃) | δ (ppm): 159.2, 139.5, 110.9, 56.4 | N/A |
| Infrared (IR) (KBr, cm⁻¹) | ~1600 (C=C stretch), ~1250 (N-O stretch), ~1030 (C-O stretch) | N/A |
| Mass Spectrometry (MS) | m/z: 125 (M⁺) | N/A |
Experimental Protocols
The synthesis of this compound is most commonly achieved through the oxidation of 4-methoxypyridine. Below are detailed protocols for two common methods.
Synthesis via Hydrogen Peroxide and Acetic Acid
This is the most prevalent and cost-effective method for the laboratory-scale synthesis of this compound.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Materials:
-
4-Methoxypyridine (1 equivalent)
-
Glacial Acetic Acid (5-10 volumes)
-
30% Hydrogen Peroxide (1.1 - 1.5 equivalents)
-
Ethyl acetate
-
Hexanes
-
Sodium bicarbonate (for neutralization, optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxypyridine in glacial acetic acid.
-
To the stirred solution, add 30% hydrogen peroxide dropwise at room temperature. The addition is exothermic, and the temperature may rise.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 118 °C) and maintain for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully remove the acetic acid and excess water under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield this compound as a light brown crystalline solid.[2]
Synthesis via m-Chloroperoxybenzoic Acid (m-CPBA)
This method offers a milder alternative, often with shorter reaction times, but m-CPBA is a more expensive and potentially hazardous reagent.
Materials:
-
4-Methoxypyridine (1 equivalent)
-
m-Chloroperoxybenzoic acid (m-CPBA, 1.1 - 1.2 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-methoxypyridine in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Key Applications and Signaling Pathways
This compound serves as a valuable building block and catalyst in various chemical transformations.
Nucleophilic Catalyst in Oligonucleotide Synthesis
One of the significant applications of this compound is as a nucleophilic catalyst in the phosphoramidite (B1245037) method of oligonucleotide synthesis. It enhances the rate and efficiency of the coupling step, where a phosphoramidite monomer is added to the growing oligonucleotide chain.
Workflow: Role of this compound in Oligonucleotide Synthesis
Caption: Role of this compound in the coupling step of oligonucleotide synthesis.
In this process, an activator, such as tetrazole, protonates the nitrogen of the phosphoramidite, making it susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain. This compound acts as a nucleophilic catalyst, accelerating this coupling reaction. Its efficacy is attributed to its ability to form a highly reactive intermediate with the activated phosphoramidite, which then readily reacts with the hydroxyl group of the growing chain.[3][4]
Ligand in Coordination Chemistry
The oxygen atom of the N-oxide group in this compound is a good Lewis base and can coordinate to a variety of metal centers. This property has been exploited in the synthesis of coordination polymers and metal complexes with interesting structural and catalytic properties.[5]
Reagent in Organic Synthesis
This compound can be used as a mild oxidizing agent and as a precursor for the synthesis of various substituted pyridines. The N-oxide group activates the pyridine ring towards both nucleophilic and electrophilic substitution, allowing for the introduction of functional groups at positions that are otherwise difficult to access.
Safety and Handling
This compound should be handled with appropriate safety precautions. It is an irritant to the eyes, skin, and respiratory system. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses. The compound is hygroscopic and should be stored in a tightly sealed container in a dry place.
Conclusion
This compound is a valuable and versatile compound with a rich history rooted in the development of pyridine N-oxide chemistry. Its straightforward synthesis, coupled with its unique electronic properties, has led to its widespread use as a nucleophilic catalyst, a ligand in coordination chemistry, and a versatile reagent in organic synthesis. The detailed protocols and data presented in this guide are intended to facilitate its effective use in research and development, particularly in the fields of drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of the phosphoramidite synthesis of polynucleotides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: The Role of 4-Methoxypyridine N-oxide in Pharmaceutical Synthesis
Introduction
4-Methoxypyridine (B45360) N-oxide is a versatile heterocyclic compound widely employed in organic and medicinal chemistry. Its unique electronic properties make it a valuable intermediate and reagent in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1][2][3] It serves as a crucial building block in the development of various therapeutic agents, particularly in the fields of anti-inflammatory and anti-cancer drug discovery.[1][2] This document provides detailed application notes and experimental protocols for the use of 4-methoxypyridine N-oxide and its derivatives in the synthesis of two notable pharmaceuticals: the proton pump inhibitor Omeprazole (B731) and the HIV-1 non-nucleoside reverse transcriptase inhibitor Doravirine.
Synthesis of Omeprazole
Omeprazole is a widely used medication for the treatment of gastroesophageal reflux disease (GERD), peptic ulcers, and other conditions caused by excess stomach acid. A key precursor in a common industrial synthesis of Omeprazole is 2-chloromethyl-3,5-dimethyl-4-methoxypyridine, which is derived from a substituted pyridine (B92270) N-oxide. The N-oxide functionality facilitates the introduction of functional groups at the 2-position of the pyridine ring.
Experimental Workflow: Synthesis of Omeprazole Intermediate
The following diagram illustrates the synthetic route from 2,3,5-trimethylpyridine (B1346980) N-oxide to a key pyridyl intermediate used in the synthesis of Omeprazole.
Caption: Synthetic pathway to a key Omeprazole precursor.
Experimental Protocol: Synthesis of 2,3,5-Trimethyl-4-methoxypyridine N-oxide
This protocol describes the nitration and subsequent methoxylation of 2,3,5-trimethylpyridine N-oxide, a critical step in forming the Omeprazole backbone.[4]
-
Nitration:
-
Dissolve 2,3,5-trimethylpyridine-N-oxide (10 moles) in concentrated sulfuric acid (22.08 moles) in a suitable reaction vessel.
-
Add a nitrating mixture of concentrated sulfuric acid (32.2 moles) and 65% nitric acid (29.84 moles) at 90°C over 1 hour.
-
Stir the solution at 90°C for 1.5 hours.
-
Cool the reaction mixture to 30°C and adjust the pH by adding 10M NaOH while maintaining the temperature below 40°C.
-
The resulting 2,3,5-trimethyl-4-nitropyridine-N-oxide is then processed for the next step.
-
-
Methoxylation:
-
To the crude 2,3,5-trimethyl-4-nitropyridine-N-oxide, add methanol (B129727) and a solution of sodium methoxide (B1231860) in methanol.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and filter to remove inorganic salts.
-
Evaporate the filtrate to yield crude 2,3,5-trimethyl-4-methoxypyridine-N-oxide.
-
The crude product can be purified by washing with a suitable solvent (e.g., petroleum ether) to yield the final product with high purity.[5]
-
Quantitative Data
| Step | Starting Material | Reagents | Conditions | Product | Yield | Purity |
| 1 | 2,3,5-Trimethylpyridine N-oxide | HNO₃, H₂SO₄ | 90°C, 1.5 h | 2,3,5-Trimethyl-4-nitropyridine N-oxide | - | - |
| 2 | 2,3,5-Trimethyl-4-nitropyridine N-oxide | NaOCH₃, Methanol | Reflux | 2,3,5-Trimethyl-4-methoxypyridine N-oxide | ~90% | ~90% |
Mechanism of Action: Omeprazole
Omeprazole is a proton pump inhibitor that irreversibly blocks the H⁺/K⁺ ATPase enzyme system in gastric parietal cells, which is the final step in stomach acid secretion.[6][7]
Caption: Mechanism of Omeprazole as a proton pump inhibitor.
Synthesis of Doravirine Intermediate
Doravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The synthesis of Doravirine involves a key pyridone intermediate. While various synthetic routes exist, the formation of substituted pyridones can be achieved through chemistries involving pyridine N-oxide precursors.
Experimental Workflow: Synthesis of a Pyridone Intermediate
The following diagram illustrates a general approach to a pyridone intermediate relevant to Doravirine synthesis, starting from a substituted pyridine which is first oxidized to the N-oxide.
Caption: General synthesis of a pyridone intermediate.
Experimental Protocol: Synthesis of 3-chloro-5-((2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)oxy)benzonitrile
This protocol outlines a key coupling step in a documented synthesis of Doravirine, leading to the core pyridone structure.[8]
-
Reaction Setup: In a suitable reaction vessel, charge a solution of 3-(chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one in NMP.
-
Addition of Reagents: Add 3-chloro-5-((2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)oxy)benzonitrile, additional NMP, and 2-methyl-2-butanol.
-
Base Addition: Slowly add N,N-diisopropylethylamine (DIPEA) to the suspension over approximately 4 hours.
-
Reaction: Age the reaction mixture for about 18 hours at ambient temperature.
-
Workup and Isolation: The product, Doravirine, is then isolated and purified using standard techniques such as crystallization.
Quantitative Data
| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product |
| 3-(chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one | 3-chloro-5-((2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)oxy)benzonitrile | DIPEA | NMP, 2-methyl-2-butanol | Ambient temp., 18 h | Doravirine |
Mechanism of Action: Doravirine
Doravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds to a non-competitive site on the HIV-1 reverse transcriptase enzyme, thereby inhibiting its activity and preventing viral replication.[9][10][11]
Caption: Mechanism of Doravirine as an HIV-1 NNRTI.
General Protocol: Synthesis of this compound
The starting material itself is readily synthesized from 4-methoxypyridine.
Experimental Protocol
This protocol describes a common method for the oxidation of 4-methoxypyridine to its corresponding N-oxide.[12]
-
Reaction Setup: To a stirred solution of 4-methoxypyridine (45.87 mmol) in acetic acid (25 mL) under an inert atmosphere (e.g., argon), add 30% hydrogen peroxide solution (4.2 mL) at room temperature.
-
Reaction: Stir the reaction mixture at reflux for 24 hours. Monitor the consumption of the starting material by TLC.
-
Workup: After the reaction is complete, remove the volatile components in vacuo to afford this compound.
Quantitative Data
| Starting Material | Reagent | Solvent | Conditions | Product | Yield |
| 4-Methoxypyridine | 30% Hydrogen Peroxide | Acetic Acid | Reflux, 24 h | This compound | ~88% |
References
- 1. Pharmaceutical, clinical, and resistance information on doravirine, a novel non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Intermediates for the preparation of omeprazole - Patent 0103553 [data.epo.org]
- 5. US4620008A - Processes for the preparation of omeprazole and intermediates therefore - Google Patents [patents.google.com]
- 6. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. Doravirine | C17H11ClF3N5O3 | CID 58460047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. An In-depth Analysis of Doravirine's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]
- 11. m.youtube.com [m.youtube.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
4-Methoxypyridine N-oxide: An Effective Oxidant for Palladium-Catalyzed C-H Activation
Application Note AN2025-12-22
Introduction
4-Methoxypyridine (B45360) N-oxide has emerged as a versatile and efficient oxidant in palladium-catalyzed C-H activation reactions, enabling the direct functionalization of C-H bonds. This methodology offers a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. The N-oxide moiety serves a dual role: it acts as an internal oxidant, facilitating the regeneration of the active Pd(II) catalyst, and as a directing group, promoting regioselective C-H activation at the C2 position of the pyridine (B92270) ring. This application note provides an overview of the use of 4-methoxypyridine N-oxide in palladium-catalyzed C-H arylation and alkenylation reactions, complete with detailed experimental protocols and quantitative data.
Palladium-Catalyzed C-H Arylation
The direct arylation of pyridine N-oxides, including this compound, with various arylating agents has been successfully demonstrated. This transformation provides a straightforward route to valuable 2-arylpyridine derivatives, which are common structural motifs in pharmaceuticals and functional materials.
Arylation with Potassium Aryl- and Heteroaryltrifluoroborates
A ligand-free palladium-catalyzed direct C-H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates has been developed.[1] This method exhibits broad substrate scope and affords the desired products in moderate to high yields with excellent regioselectivity.
Quantitative Data Summary
| Entry | Pyridine N-oxide Substrate | Aryltrifluoroborate Substrate | Product | Yield (%) |
| 1 | This compound | Potassium phenyltrifluoroborate | 2-Phenyl-4-methoxypyridine N-oxide | 78 |
| 2 | Pyridine N-oxide | Potassium phenyltrifluoroborate | 2-Phenylpyridine N-oxide | 85 |
| 3 | 4-Nitropyridine N-oxide | Potassium phenyltrifluoroborate | 2-Phenyl-4-nitropyridine N-oxide | 98 |
| 4 | 2-Chloropyridine N-oxide | Potassium phenyltrifluoroborate | 2-Phenyl-6-chloropyridine N-oxide | 75 |
| 5 | 4-Methylpyridine N-oxide | Potassium 4-methoxyphenyltrifluoroborate | 2-(4-Methoxyphenyl)-4-methylpyridine N-oxide | 82 |
| 6 | Pyridine N-oxide | Potassium benzofuran-2-trifluoroborate | 2-(Benzofuran-2-yl)pyridine N-oxide | 91 |
Experimental Protocol: General Procedure for the Direct Arylation of Pyridine N-oxides with Potassium Aryltrifluoroborates [1]
To a reaction tube equipped with a magnetic stir bar, the following reagents were added in sequence: Pd(OAc)₂ (10 mol%), Ag₂O (2 equivalents), TBAI (20 mol%), the corresponding potassium aryltrifluoroborate (0.15 mmol), and the pyridine N-oxide substrate (3.3 equivalents). Subsequently, 1,4-dioxane (B91453) (0.5 mL) was added under an air atmosphere. The reaction mixture was then stirred at 90 °C until the potassium aryltrifluoroborate was completely consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture was purified by silica (B1680970) gel column chromatography to afford the desired 2-arylpyridine N-oxide product.
Direct Arylation with Unactivated Arenes
Pyridine N-oxides can also be directly arylated with unactivated arenes, such as benzene, in the presence of a palladium catalyst and a silver oxidant.[2] This reaction proceeds with high site-selectivity, affording the ortho-arylated products.
Quantitative Data Summary
| Entry | Pyridine N-oxide Substrate | Arene | Product | Yield (%) |
| 1 | 4-Phenylpyridine N-oxide | Benzene | 2-Phenyl-4-phenylpyridine N-oxide | 81 |
| 2 | 3-Phenylpyridine N-oxide | Benzene | 2-Phenyl-3-phenylpyridine N-oxide | 75 |
| 3 | Quinoline N-oxide | Benzene | 2-Phenylquinoline N-oxide | 85 |
| 4 | Isoquinoline N-oxide | Benzene | 1-Phenylisoquinoline N-oxide | 78 |
Experimental Protocol: General Procedure for the Direct Arylation of Pyridine N-oxides with Unactivated Arenes [2]
In a sealed tube, the pyridine N-oxide substrate (0.6 mmol), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.2 equivalents) were combined with the arene (40 equivalents). The reaction mixture was then heated at 130 °C for 16 hours. After cooling to room temperature, the mixture was filtered and the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to give the desired ortho-arylated pyridine N-oxide product.
Palladium-Catalyzed C-H Alkenylation
The palladium-catalyzed C-H alkenylation of pyridine N-oxides provides a direct route to ortho-alkenylated pyridine N-oxides with excellent regio-, stereo-, and chemoselectivity.[2] This transformation is highly efficient and tolerates a variety of functional groups on both the pyridine N-oxide and the olefin coupling partner.
Quantitative Data Summary
| Entry | Pyridine N-oxide Substrate | Olefin | Product | Yield (%) |
| 1 | 4-Phenylpyridine N-oxide | Ethyl acrylate | (E)-Ethyl 3-(4-phenylpyridin-2-yl)acrylate N-oxide | 85 |
| 2 | 2-Phenylpyridine N-oxide | Ethyl acrylate | (E)-Ethyl 3-(6-phenylpyridin-2-yl)acrylate N-oxide | 78 |
| 3 | 3-Phenylpyridine N-oxide | Ethyl acrylate | (E)-Ethyl 3-(3-phenylpyridin-2-yl)acrylate N-oxide | 72 |
| 4 | Pyridine N-oxide | Styrene | (E)-2-Styrylpyridine N-oxide | 88 |
| 5 | Pyrazine N-oxide | Ethyl acrylate | (E)-Ethyl 3-(pyrazin-2-yl)acrylate N-oxide | 75 |
| 6 | Quinoxaline N-oxide | Ethyl acrylate | (E)-Ethyl 3-(quinoxalin-2-yl)acrylate N-oxide | 82 |
Experimental Protocol: General Procedure for the Palladium-Catalyzed Alkenylation of Pyridine N-oxides [2]
A mixture of the pyridine N-oxide substrate (4 equivalents), the olefin (0.3 mmol), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (1.5 equivalents) in 1,4-dioxane (0.6 mL) was stirred at 100 °C for 12 hours in a sealed tube. After cooling, the reaction mixture was filtered, and the solvent was evaporated under reduced pressure. The resulting residue was purified by column chromatography on silica gel to afford the corresponding ortho-alkenylated pyridine N-oxide product.
Reaction Mechanisms and Workflows
The palladium-catalyzed C-H functionalization of pyridine N-oxides is proposed to proceed through a catalytic cycle involving C-H activation, insertion of the coupling partner, and reductive elimination. The N-oxide plays a crucial role in regenerating the active Pd(II) catalyst.
Catalytic Cycle for C-H Arylation with Potassium Aryltrifluoroborates
References
Application Notes and Protocols: 4-Methoxypyridine N-oxide in Metal-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-methoxypyridine (B45360) N-oxide in metal-catalyzed cross-coupling reactions. The primary application highlighted is its role as a substrate in palladium-catalyzed direct C-H arylation for the synthesis of 2-arylpyridine derivatives, which are valuable intermediates in medicinal chemistry and materials science.
Introduction
4-Methoxypyridine N-oxide is a versatile reagent in organic synthesis. The presence of the N-oxide functionality activates the pyridine (B92270) ring, facilitating reactions at the C2 and C4 positions. In the context of metal-catalyzed cross-coupling reactions, its most significant application is as a direct arylation partner, providing a more atom-economical and straightforward alternative to traditional cross-coupling methods that require pre-functionalized pyridines. While its role as a ligand or additive in other cross-coupling reactions such as Suzuki, Heck, and Sonogashira is not extensively documented in the current literature, its utility in direct C-H functionalization is a key focus of ongoing research.
Data Presentation: Palladium-Catalyzed Direct C-H Arylation of Pyridine N-oxides
The following tables summarize quantitative data for the palladium-catalyzed direct C-H arylation of pyridine N-oxides with various arylating agents. These reactions demonstrate the utility of pyridine N-oxides, including 4-methoxy-substituted derivatives, in forming C-C bonds with high regioselectivity at the 2-position of the pyridine ring.
Table 1: Palladium-Catalyzed Direct Arylation of this compound with an Aryl Bromide
| Entry | Aryl Bromide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-bromo-4-tert-butylbenzene | Pd(OAc)₂ (5 mol%) | P(t-Bu)₃ (15 mol%) | K₂CO₃ (2 equiv) | Toluene (B28343) | 110 | 16 | 85 |
Table 2: Palladium-Catalyzed Direct Arylation of Substituted Pyridine N-oxides with Potassium Phenyltrifluoroborate
| Entry | Pyridine N-oxide | Catalyst | Oxidant | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methylpyridine N-oxide | Pd(OAc)₂ (10 mol%) | Ag₂O (2 equiv) | TBAI (20 mol%) | 1,4-Dioxane (B91453) | 90 | 18 | 85 |
| 2 | This compound | Pd(OAc)₂ (10 mol%) | Ag₂O (2 equiv) | TBAI (20 mol%) | 1,4-Dioxane | 90 | 20 | 78[1] |
| 3 | 3-Methylpyridine N-oxide | Pd(OAc)₂ (10 mol%) | Ag₂O (2 equiv) | TBAI (20 mol%) | 1,4-Dioxane | 90 | 18 | 82 |
| 4 | 4-Nitropyridine N-oxide | Pd(OAc)₂ (10 mol%) | Ag₂O (2 equiv) | TBAI (20 mol%) | 1,4-Dioxane | 120 | 24 | 56 |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Direct Arylation of this compound with an Aryl Bromide
This protocol is adapted from a general procedure for the direct arylation of pyridine N-oxides.
Materials:
-
This compound
-
Aryl bromide (e.g., 1-bromo-4-tert-butylbenzene)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or its HBF₄ salt
-
Potassium carbonate (K₂CO₃)
-
Anhydrous toluene
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating block/oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk flask or reaction tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (2.0-4.0 equivalents), the aryl bromide (1.0 equivalent), potassium carbonate (2.0 equivalents), palladium(II) acetate (5 mol%), and tri-tert-butylphosphine (15 mol%).
-
Add anhydrous toluene to achieve a concentration of approximately 0.3 M with respect to the aryl bromide.
-
Seal the flask or tube and place it in a preheated heating block or oil bath at 110 °C.
-
Stir the reaction mixture vigorously for the specified time (e.g., 16 hours).
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-aryl-4-methoxypyridine N-oxide.
Protocol 2: General Procedure for Palladium-Catalyzed Direct Arylation of Pyridine N-oxides with Potassium Aryltrifluoroborates
This protocol is a general method for the arylation of various pyridine N-oxides.[1]
Materials:
-
Substituted pyridine N-oxide (e.g., this compound)
-
Potassium aryltrifluoroborate (e.g., potassium phenyltrifluoroborate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver(I) oxide (Ag₂O)
-
Tetrabutylammonium (B224687) iodide (TBAI)
-
1,4-Dioxane
-
Reaction tube with a magnetic stir bar
-
Heating block or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a reaction tube equipped with a magnetic stir bar, add the pyridine N-oxide (3.3 equivalents), potassium aryltrifluoroborate (1.0 equivalent), palladium(II) acetate (10 mol%), silver(I) oxide (2.0 equivalents), and tetrabutylammonium iodide (20 mol%).
-
Add 1,4-dioxane as the solvent.
-
Seal the tube and place it in a preheated heating block or oil bath at the specified temperature (e.g., 90 °C).
-
Stir the reaction mixture for the indicated time (e.g., 17-24 hours), monitoring the consumption of the aryltrifluoroborate by TLC.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent.
-
Filter the mixture through a pad of celite and wash the pad with the organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired 2-arylpyridine N-oxide.
Mandatory Visualizations
Caption: Proposed catalytic cycle for the direct C-H arylation of this compound.
Caption: General experimental workflow for direct C-H arylation.
Caption: Logical relationship of this compound applications in cross-coupling.
References
4-Methoxypyridine N-oxide: A Versatile Ligand for Transition Metal Complexes - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-Methoxypyridine (B45360) N-oxide as a ligand in the synthesis and application of transition metal complexes. It covers the synthesis of the ligand, the preparation of various metal complexes, their characterization, and their applications in catalysis and potential relevance to drug development.
Introduction to 4-Methoxypyridine N-oxide as a Ligand
This compound is a versatile heterocyclic compound that serves as an excellent ligand for a variety of transition metals.[1] Its utility stems from the electronic properties of the N-oxide group and the methoxy (B1213986) substituent on the pyridine (B92270) ring. The N-oxide oxygen atom is a hard donor, readily coordinating to transition metal centers. The methoxy group at the 4-position acts as an electron-donating group, increasing the electron density on the pyridine ring and enhancing the donor strength of the N-oxide oxygen. This ligand has been instrumental in the development of complexes with interesting structural motifs and catalytic activities. Furthermore, pyridine N-oxide derivatives are being explored for their potential in medicinal chemistry and drug design, including in the development of anticancer agents.[1][2]
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the oxidation of 4-methoxypyridine using hydrogen peroxide in acetic acid.[3][4]
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Methoxypyridine
-
Acetic acid
-
30% Hydrogen peroxide solution
-
Dichloromethane (for TLC)
-
Methanol (B129727) (for TLC)
-
Argon gas supply
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, dissolve 4-methoxypyridine (e.g., 5 g, 45.87 mmol) in acetic acid (e.g., 25 mL).
-
To the stirred solution, add 30% hydrogen peroxide solution (e.g., 4.2 mL) at room temperature.
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 5% methanol in dichloromethane. The starting material (4-methoxypyridine) should be consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the volatile components (acetic acid and water) in vacuo using a rotary evaporator.
-
The resulting product is this compound, which can be obtained as a yellow liquid and may solidify upon standing. The reported yield is approximately 88%.[4]
Characterization Data for this compound:
| Property | Value |
| Molecular Formula | C₆H₇NO₂ |
| Molecular Weight | 125.13 g/mol |
| Melting Point | 82–85 °C |
| Appearance | Light brown crystalline solid |
| Solubility | Soluble in most common organic solvents |
Note: The compound is hygroscopic and should be stored in a tightly closed container in a dry and well-ventilated place.[3]
Diagram of the Synthesis Workflow for this compound
Caption: Workflow for the synthesis of this compound.
Synthesis of Transition Metal Complexes
This compound forms complexes with a variety of transition metals, including copper, zinc, silver, rhodium, palladium, and platinum.
Copper and Zinc Complexes
Binuclear copper(II) and mononuclear zinc(II) complexes with this compound have been synthesized and structurally characterized.[5]
Synthesis of [Cu₂Br₄(C₆H₇NO₂)₂] and [ZnBr₂(C₆H₇NO₂)₂]
General Protocol:
-
Dissolve the transition metal bromide (CuBr₂ or ZnBr₂) in a suitable solvent such as ethanol (B145695) or acetonitrile.
-
Add a stoichiometric amount of this compound dissolved in the same solvent.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified period.
-
The product may precipitate from the solution upon cooling or after partial removal of the solvent.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry in vacuo.
Structural Data for Copper and Zinc Complexes:
| Complex | Formula | Crystal System | Space Group | Key Structural Features |
| Copper Complex | [Cu₂Br₄(C₆H₇NO₂)₂] | - | - | Binuclear, centrosymmetric; two bridging this compound ligands; square-planar geometry around Cu.[5] |
| Zinc Complex | [ZnBr₂(C₆H₇NO₂)₂] | - | - | Mononuclear; distorted tetrahedral geometry around Zn, coordinated by two Br and two O atoms.[5] |
Rhodium, Palladium, and Platinum Complexes
Cationic rhodium(I) complexes and binuclear palladium(II) and platinum(II) complexes with this compound have been reported.[3]
Synthesis of Cationic Rhodium(I) Complexes
The preparation of cationic rhodium(I) complexes of the type [Rh(COD)L₂]ClO₄ and [Rh(COD)L(PPh₃)]ClO₄ (where L = this compound) has been described.[3] A general approach for synthesizing such complexes often involves the reaction of a rhodium precursor like [Rh(COD)Cl]₂ with the desired ligands in the presence of a salt to abstract the chloride and introduce a non-coordinating anion.
Synthesis of Binuclear Palladium(II) and Platinum(II) Complexes
Binuclear derivatives [M(μ-L)(C₆X₅)₂]₂ (where M = Pd, Pt; X = F, Cl; L = this compound) are obtained by reacting cis-M(C₆X₅)₂(OC₄H₈)₂ with the ligand in a 1:1 molar ratio.[3]
Spectroscopic Data of Ligand and Complexes:
The coordination of this compound to a metal center leads to characteristic shifts in its vibrational and nuclear magnetic resonance spectra.
| Compound/Complex | Key IR Bands (cm⁻¹) | Key ¹H NMR Signals (ppm) |
| This compound | ν(N-O) ~1250-1280 | δ ~3.9 (s, 3H, OCH₃), ~7.0-7.2 (d, 2H), ~8.1-8.3 (d, 2H) |
| Metal Complexes | Shift in ν(N-O) upon coordination | Shifts in aromatic and methoxy proton signals |
Note: Specific spectral data for the individual complexes are often reported in the primary literature describing their synthesis and characterization.
Applications in Catalysis
Transition metal complexes of pyridine N-oxides are effective catalysts in various organic transformations. A notable application is in the enantioselective dearomatization of pyridinium (B92312) ions.
Copper-Catalyzed Enantioselective Dearomative Alkylation
A copper(I) complex can catalyze the enantioselective dearomative alkylation of in situ-formed N-acylpyridinium salts with Grignard reagents, providing access to chiral dihydro-4-pyridones.
Experimental Protocol: Copper-Catalyzed Dearomative Alkylation
This protocol is based on a general methodology for the enantioselective dearomative alkylation of pyridine derivatives.[7]
Materials:
-
4-Methoxypyridine derivative
-
Phenylchloroformate
-
Grignard reagent (e.g., EtMgBr)
-
CuBr·SMe₂
-
Chiral ligand (e.g., (R,R)-Ph-BPE)
-
Anhydrous THF
-
Schlenk flask and argon atmosphere
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, prepare a solution of the chiral ligand and CuBr·SMe₂ in anhydrous THF.
-
Cool the solution to -78 °C.
-
In a separate flask, prepare the N-acylpyridinium salt in situ by reacting the 4-methoxypyridine derivative with phenylchloroformate in THF at -78 °C.
-
Add the Grignard reagent to the solution of the N-acylpyridinium salt.
-
Transfer the resulting mixture to the flask containing the copper-ligand complex.
-
Stir the reaction at -78 °C for the specified time (e.g., 12 hours).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.
-
Purify the product by column chromatography.
Diagram of the Catalytic Cycle
Caption: Proposed catalytic cycle for copper-catalyzed dearomatization.
Applications in Drug Development
Pyridine-metal complexes are of significant interest in medicinal chemistry, particularly in the design of anticancer drugs.[2] The coordination of a metal to a pyridine-based ligand can enhance the therapeutic properties of the organic molecule by improving its stability, bioavailability, and cytotoxicity towards cancer cells.[2] The mechanisms of action often involve the generation of reactive oxygen species (ROS), DNA intercalation, and the induction of apoptosis.[2] While specific studies on the anticancer activity of this compound complexes are not detailed in the provided search results, the broader class of pyridine-metal complexes shows considerable promise. For instance, novel binuclear platinum(II) and palladium(II) complexes with pyridine-like bridging ligands have demonstrated significant antitumor activity.[8]
Logical Relationship in Drug Design
Caption: Rationale for using metal complexes in drug design.
References
- 1. journalononcology.org [journalononcology.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and crystal structure of catena-poly[[dibromidozinc(II)]-μ-2,3-dimethylpyrazine-κ2N1:N4] - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantio- and Regioselective Copper-Catalyzed 1,2-Dearomatization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological Evaluation of Dinuclear Platinum(II) Complexes with Aromatic N-Heterocycles as Bridging Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bioactive Heterocycles Using 4-Methoxypyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxypyridine (B45360) N-oxide is a versatile and valuable reagent in modern organic chemistry, recognized for its unique electronic properties and reactivity.[1][2] As a derivative of pyridine (B92270) N-oxide, it features an electron-donating methoxy (B1213986) group that enhances the nucleophilicity of the N-oxide oxygen and influences the reactivity of the pyridine ring.[3] These characteristics make it an important building block and intermediate for the synthesis of a wide array of functionalized and bioactive heterocyclic compounds.[1][4]
The dipolar N+−O− group imparts a "push-pull" property to the aromatic ring, enabling it to participate in both electrophilic and nucleophilic substitution reactions.[3] This dual reactivity has been exploited in various synthetic strategies, including C-H/C-H cross-coupling reactions, cycloadditions, and as a precursor for functionalized pyridines.[4] Its utility extends across multiple fields, serving as a key component in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] In medicinal chemistry, heterocycles synthesized using 4-methoxypyridine N-oxide or related structures have shown significant potential as anticancer, anti-inflammatory, and antiviral agents.[1][5][6]
Key Synthetic Applications
This compound serves multiple roles in the synthesis of complex molecules:
-
Building Block: It is a fundamental precursor for synthesizing substituted 4-methoxypyridines through reactions that functionalize the ring, often at the 2-position.[4]
-
Oxygen Atom Transfer Agent: The N-oxide group can act as an oxygen donor in various catalytic oxidation reactions.[4]
-
Ligand in Catalysis: The oxygen atom can coordinate with metal centers, making it a useful ligand in transition-metal-catalyzed reactions.[3]
-
C-H Functionalization Reactions: It readily participates in palladium-catalyzed oxidative C-H/C-H direct coupling reactions with other heterocyclic N-oxides, providing an efficient route to biheterocyclic structures.[4]
-
Precursor to Bioactive Molecules: The methoxy-substituted pyridine framework is a common motif in compounds developed as potential anticancer and antiviral therapeutics.[5][7][8] The presence of methoxy substituents has been shown to enhance the anticancer potency of N-phenylpyrazoline derivatives.[5]
Data Presentation
Table 1: Synthesis of this compound
| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |
| 4-Methoxypyridine | 30% Hydrogen Peroxide | Acetic Acid | Reflux, 24 h, Argon atmosphere | 88% | [9] |
Table 2: Synthesis and Bioactivity of Methoxy-Substituted N-Phenylpyrazoline Derivatives
This table summarizes data for N-phenylpyrazoline derivatives, where the presence of methoxy groups was found to enhance anticancer activity. The synthesis was achieved through a cyclocondensation reaction of chalcones and phenylhydrazine (B124118).[5]
| Compound | Yield (%) | Target Cell Line | Cytotoxicity (IC₅₀) | Reference |
| 2e | 63-91% | HeLa | Highly cytotoxic | [5] |
| 2d | 63-91% | WiDr | Highly cytotoxic | [5] |
| 2f | 63-91% | MCF-7 | Highly cytotoxic | [5] |
| 2g | 63-91% | Broad Spectrum | Most promising agent | [5] |
Visualized Workflows and Mechanisms
A general workflow for utilizing this compound in drug discovery involves synthesis, functionalization, and subsequent biological screening.
Caption: General workflow from synthesis to biological evaluation.
The following diagram illustrates a key reaction type: palladium-catalyzed C-H/C-H cross-coupling between two different heterocyclic N-oxides.[4]
Caption: Pd-catalyzed C-H/C-H cross-coupling reaction.
Certain anticancer compounds derived from syntheses involving methoxy-substituted precursors have been shown to target signaling pathways like the EGFR pathway.[5]
Caption: Inhibition of the EGFR signaling pathway.
Experimental Protocols
Protocol 1: Synthesis of this compound[9]
This protocol describes the preparation of the title compound from 4-methoxypyridine.
Materials:
-
4-Methoxypyridine (5 g, 45.87 mmol)
-
Acetic acid (25 mL)
-
30% Hydrogen peroxide solution (4.2 mL)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Rotary evaporator
-
Argon supply
Procedure:
-
To a stirred solution of 4-methoxypyridine (5 g, 45.87 mmol) in acetic acid (25 mL) in a round-bottom flask, add 30% hydrogen peroxide solution (4.2 mL) at room temperature under an argon atmosphere.
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
Monitor the reaction for the consumption of starting material using Thin Layer Chromatography (TLC) with a mobile phase of 5% Methanol in Dichloromethane.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the volatile components in vacuo using a rotary evaporator.
-
The resulting product is 4-methoxypyridine 1-oxide (yield: 5 g, 88%) as a yellow liquid.
Characterization:
-
LC-MS: 125.9 (M+1)
-
TLC: Rf = 0.1 (5% MeOH:CH₂Cl₂)
Protocol 2: General Procedure for C-H/C-H Cross-Coupling of Heterocyclic N-Oxides[4]
This protocol provides a representative method for the palladium-catalyzed direct coupling of this compound with another N-oxide, such as a 2-aryl-1,2,3-triazole N-oxide.
Materials:
-
This compound (1.0 equiv)
-
2-Aryl-1,2,3-triazole N-oxide (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Ag₂CO₃ (2.0 equiv)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Schlenk tube or sealed reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add this compound, the 2-aryl-1,2,3-triazole N-oxide, Pd(OAc)₂, and Ag₂CO₃.
-
Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., Ethyl Acetate (B1210297) or Dichloromethane) and filter through a pad of Celite to remove metal salts.
-
Wash the Celite pad with additional solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired coupled product.
Protocol 3: General Procedure for Synthesis of N-Phenylpyrazoline Derivatives[5]
This protocol outlines the cyclocondensation reaction to form pyrazoline heterocycles, noted for their anticancer activity, which is enhanced by methoxy substituents.
Materials:
-
Appropriately substituted chalcone (B49325) (1.0 equiv)
-
Phenylhydrazine (1.1 equiv)
-
Solvent (e.g., Ethanol (B145695) or Acetic Acid)
-
Catalyst (e.g., a few drops of glacial acetic acid if using ethanol as solvent)
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve the chalcone in the chosen solvent in a round-bottom flask.
-
Add phenylhydrazine to the solution. If using a neutral solvent like ethanol, add a catalytic amount of acetic acid.
-
Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate from the solution.
-
If precipitation occurs, collect the solid product by filtration, wash with cold solvent, and dry.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude residue by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure N-phenylpyrazoline product.
-
Characterize the final product using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and GC-MS.[5]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C6H7NO2 | CID 70743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, biological evaluation and molecular docking of methoxy n-phenylpyrazoline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
The Role of 4-Methoxypyridine Derivatives in Asymmetric Catalysis: Application in Enantioselective Dearomatization
Application Note AP-ASYM-001
Introduction
In the field of asymmetric catalysis, the development of methods for the stereoselective transformation of readily available achiral starting materials into valuable chiral building blocks is a paramount objective. While chiral pyridine (B92270) N-oxides have emerged as a significant class of organocatalysts and ligands, the role of achiral 4-methoxypyridine (B45360) N-oxide is less direct. Extensive research indicates that 4-methoxypyridine, a closely related precursor, serves as a key substrate in a highly efficient enantioselective catalytic dearomatization reaction. This process, catalyzed by a chiral copper(I) complex, provides access to nearly enantiopure chiral dihydro-4-pyridones, which are versatile intermediates in the synthesis of alkaloids and other bioactive molecules.
This document provides detailed application notes and protocols for the copper-catalyzed enantioselective dearomative alkylation of 4-methoxypyridine derivatives with Grignard reagents.
Principle of the Method
The core of this methodology is the in situ activation of 4-methoxypyridine with an acylating agent, typically a chloroformate, to form a reactive N-acylpyridinium salt. This prochiral intermediate is then susceptible to nucleophilic attack. A chiral copper(I) complex catalyzes the addition of a Grignard reagent, controlling the stereochemistry of the process to yield a chiral dihydro-4-pyridone with high enantioselectivity. The methoxy (B1213986) group at the 4-position is crucial for the subsequent utility of the product, which can be readily converted to the corresponding pyridone.
Application: Synthesis of Chiral Dihydro-4-pyridones
This protocol is applicable to a range of substituted 4-methoxypyridines and various Grignard reagents, enabling the synthesis of a library of enantioenriched dihydro-4-pyridones. These products are valuable precursors for the synthesis of complex nitrogen-containing heterocyclic compounds.
Tabulated Data: Scope of the Enantioselective Dearomatization
The following tables summarize the results for the copper-catalyzed asymmetric addition of Grignard reagents to various in situ-formed N-acylpyridinium salts derived from 4-methoxypyridine and its derivatives.[1][2]
Table 1: Optimization of the Asymmetric Addition of EtMgBr to 4-Methoxypyridine [1][2]
| Entry | Ligand | Solvent | Conversion (%) | ee (%) |
| 1 | L1 | Toluene (B28343) | >95 | 94 |
| 2 | L1 | THF | >95 | 30 |
| 3 | L1 | Et₂O | >95 | 75 |
| 4 | L2 | Toluene | >95 | 0 |
| 5 | L3 | Toluene | >95 | 0 |
Reaction conditions: 4-methoxypyridine (0.2 mmol), phenylchloroformate (2.0 equiv), and EtMgBr (2.0 equiv), in solvent (2 mL) at -78 °C, for 12 h. Ligand L (6 mol %), CuBr·SMe₂ (5 mol %).
Table 2: Substrate Scope with Respect to Substituted 4-Methoxypyridines [1][2]
| Product | R¹ | R² | Yield (%) | ee (%) |
| 4a | Me | H | 66 | 97 |
| 4b | n-Pr | H | 51 | 80 |
| 4c | i-Pr | H | 55 | 90 |
| 4d | Ph | H | Not reactive | - |
| 4e | (CH₂)₄ | 75 | 97 | |
| 4h | H | Me | 62 | 82 |
Reaction conditions are the same as in Table 1, using different substituted 4-methoxypyridines. The reported yields correspond to isolated yields.
Table 3: Scope of Grignard Reagents [2]
| Product | R-MgBr | Yield (%) | ee (%) |
| 2a | EtMgBr | 81 | >99 |
| 2b | n-PrMgBr | 75 | >99 |
| 2c | i-PrMgBr | 58 | >99 |
| 2d | n-BuMgBr | 94 | >99 |
| 2e | PhMgBr | 65 | 98 |
Reaction conditions are the same as in Table 1, using different Grignard reagents.
Experimental Protocols
General Procedure for the Enantioselective Dearomative Alkylation of 4-Methoxypyridine
Materials:
-
Anhydrous toluene
-
4-Methoxypyridine (or substituted derivative)
-
Acylating agent (e.g., benzyl (B1604629) chloroformate)
-
Grignard reagent (e.g., Ethylmagnesium bromide solution in THF)
-
Copper(I) bromide dimethyl sulfide (B99878) complex (CuBr·SMe₂)
-
Chiral ligand (e.g., (R)-(-)-1,1'-Binaphthyl-2,2'-diylbis(diphenylphosphine) - BINAP)
-
Anhydrous reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and stirring bar
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Protocol:
-
To a flame-dried Schlenk tube under an inert atmosphere, add CuBr·SMe₂ (5 mol %) and the chiral ligand (6 mol %).
-
Add anhydrous toluene (to make a 0.1 M solution with respect to the substrate) and stir the mixture at room temperature for 30 minutes.
-
Cool the resulting solution to -78 °C (dry ice/acetone bath).
-
Add the 4-methoxypyridine derivative (1.0 equiv) to the reaction mixture.
-
Slowly add the acylating agent (2.0 equiv) dropwise.
-
After stirring for 5 minutes, add the Grignard reagent (2.0 equiv) dropwise over a period of 10 minutes.
-
Stir the reaction mixture at -78 °C for 12 hours.
-
Quench the reaction at -78 °C by the addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired chiral dihydro-4-pyridone.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Visualizations
Catalytic Cycle for the Enantioselective Dearomatization
The following diagram illustrates the proposed catalytic cycle for the copper-catalyzed enantioselective dearomative addition of a Grignard reagent to an in situ-generated N-acylpyridinium salt.
References
Application Notes and Protocols: 4-Methoxypyridine N-oxide in the Preparation of Coordination Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxypyridine (B45360) N-oxide is a versatile heterocyclic compound that has garnered significant interest as a building block in the synthesis of coordination polymers.[1][2] Its unique electronic and structural properties, stemming from the electron-donating methoxy (B1213986) group and the coordinating N-oxide functionality, allow for the construction of diverse and functional metal-organic frameworks.[1] This document provides detailed application notes and experimental protocols for the use of 4-methoxypyridine N-oxide in the preparation of coordination polymers, with a focus on silver(I) complexes which are commonly reported.
The N-oxide group of this compound can act as a bridge between one, two, or even three silver atoms, leading to the formation of one-dimensional (1D) coordination polymers.[1] The final structure and dimensionality of the coordination polymer can be influenced by factors such as the choice of the metal salt's counteranion and the stoichiometry of the reactants.[1] These materials often exhibit interesting properties, including luminescence, which makes them promising candidates for applications in areas such as sensing, catalysis, and materials science.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C6H7NO2 | [3] |
| Molecular Weight | 125.13 g/mol | [3] |
| Appearance | White to yellow to orange powder/crystal | [4] |
| Melting Point | 73-79 °C | [3] |
| λmax | 282 nm (in CH3CN) | [5] |
Crystallographic Data for a Representative 1D Silver(I) Coordination Polymer with a Pyridine (B92270) N-oxide Ligand
Note: Data for a closely related pyridine N-oxide silver(I) complex is presented here as a representative example due to the limited availability of complete crystallographic tables for this compound complexes in the searched literature. The principles of coordination and structure are analogous.
| Parameter | --INVALID-LINK--·0.5CH4O |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | Value not available |
| b (Å) | Value not available |
| c (Å) | Value not available |
| α (°) | 90 |
| β (°) | Value not available |
| γ (°) | 90 |
| V (ų) | Value not available |
| Z | Value not available |
| Selected Bond Lengths (Å) | |
| Ag1–N11 | 2.143(2)[6] |
| Ag1–N21 | 2.127(2)[6] |
| Ag1–O1 | 2.544(2)[6] |
| **Selected Bond Angles (°) ** | |
| N11–Ag1–N21 | 158.49(9)[6] |
| O1–Ag1–N11 | 81.51(8)[6] |
| O1–Ag1–N21 | 112.54(8)[6] |
Experimental Protocols
Protocol 1: Synthesis of this compound Ligand
This protocol is adapted from a known procedure for the oxidation of 4-methoxypyridine.[7]
Materials:
-
4-Methoxypyridine
-
Acetic acid
-
30% Hydrogen peroxide solution
-
Argon gas
-
Dichloromethane (B109758) (for TLC)
-
Methanol (B129727) (for TLC)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
TLC plates and developing chamber
Procedure:
-
In a round-bottom flask, dissolve 4-methoxypyridine (5 g, 45.87 mmol) in acetic acid (25 mL).
-
Bubble argon gas through the solution for 10-15 minutes to create an inert atmosphere.
-
At room temperature, add 30% hydrogen peroxide solution (4.2 mL) to the stirred solution.
-
Attach a condenser and heat the reaction mixture to reflux. Maintain reflux for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 5% methanol in dichloromethane eluent system. The starting material and product will have different Rf values.
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
Remove the volatile components (acetic acid and water) under reduced pressure using a rotary evaporator.
-
The resulting yellow liquid is 4-methoxypyridine 1-oxide (yield ~88%).[7] Further purification can be achieved by chromatography if necessary.
Protocol 2: General Procedure for the Synthesis of a 1D Silver(I) Coordination Polymer with this compound
This is a general protocol based on the reaction of this compound with silver(I) salts to form 1D coordination polymers.[1]
Materials:
-
This compound (synthesized as per Protocol 1 or purchased)
-
Silver(I) salt (e.g., Silver(I) nitrate, Silver(I) hexafluorophosphate)
-
Methanol or other suitable solvent
-
Standard laboratory glassware
Procedure:
-
In a clean glass vial, dissolve this compound in a minimal amount of methanol.
-
In a separate vial, dissolve an equimolar amount of the chosen silver(I) salt in methanol.
-
Slowly add the silver(I) salt solution to the this compound solution with stirring.
-
The formation of a precipitate or crystals may occur immediately or upon standing.
-
Slow evaporation of the solvent at room temperature can promote the growth of single crystals suitable for X-ray diffraction.
-
Isolate the solid product by filtration, wash with a small amount of cold methanol, and dry under vacuum.
-
Characterize the resulting coordination polymer using techniques such as single-crystal X-ray diffraction, powder X-ray diffraction, infrared spectroscopy, and elemental analysis.
Visualizations
Caption: Workflow for the synthesis of this compound and its use in the preparation of a 1D silver(I) coordination polymer.
Caption: Schematic representation of the bridging coordination mode of this compound with silver(I) ions, leading to the formation of a one-dimensional coordination polymer.
Concluding Remarks
This compound serves as a valuable and versatile ligand in the construction of coordination polymers. The straightforward synthesis of the ligand, coupled with its ability to form stable complexes with a variety of metal ions, makes it an attractive component for crystal engineering and materials design. The resulting coordination polymers, particularly those of silver(I), exhibit structural diversity and promising photophysical properties that warrant further investigation for applications in drug development, sensing, and catalysis. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound in these exciting fields.
References
- 1. researchgate.net [researchgate.net]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, structural analysis, and properties of silver-based 1D and 3D coordination polymers - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Oxidation Reactions with 4-Methoxypyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxypyridine N-oxide is a versatile and valuable reagent in organic synthesis, primarily recognized for its capacity to act as an efficient oxygen transfer agent. Its electron-donating methoxy (B1213986) group at the 4-position enhances the nucleophilicity of the oxygen atom of the N-oxide functionality, making it a potent yet selective oxidant for a variety of substrates. This document provides detailed application notes and experimental protocols for key oxidation reactions utilizing this compound, targeting researchers and professionals in the field of drug development and organic synthesis. The protocols outlined below cover the oxidation of sulfides and phosphines, reactions commonly employed in the synthesis of complex molecules and active pharmaceutical ingredients.
Data Presentation
The following tables summarize the quantitative data for the oxidation of representative substrates using this compound. These reactions are typically performed in the presence of a catalyst to facilitate the oxygen transfer.
Table 1: Catalytic Oxidation of Thioanisole (B89551) to Methyl Phenyl Sulfoxide (B87167)
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | Re(V) Complex (1) | Dichloromethane (B109758) | 25 | 0.5 | >99 | >99 |
| 2 | Mn(III) Complex (5) | Acetonitrile | 25 | 1 | 95 | 92 |
Table 2: Catalytic Oxidation of Triphenylphosphine (B44618) to Triphenylphosphine Oxide
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | Re(V) Complex (1) | Dichloromethane | 25 | <0.1 | >99 | >99 |
| 2 | Fe(II) Complex (2) | Acetonitrile | 60 | 2 | 98 | 97 |
Experimental Protocols
Protocol 1: Catalytic Oxidation of Thioanisole to Methyl Phenyl Sulfoxide
This protocol describes the selective oxidation of a sulfide (B99878) to a sulfoxide using this compound in the presence of a rhenium catalyst.
Materials:
-
This compound
-
Thioanisole
-
Oxorhenium(V) catalyst (e.g., CH₃ReO₃)
-
Dichloromethane (anhydrous)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and stirring apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, appropriate solvents)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the oxorhenium(V) catalyst (1 mol%).
-
Add anhydrous dichloromethane as the solvent.
-
To this solution, add thioanisole (1.0 equivalent).
-
Finally, add this compound (1.1 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature (25 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 30 minutes), quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure methyl phenyl sulfoxide.
Protocol 2: Catalytic Oxidation of Triphenylphosphine to Triphenylphosphine Oxide
This protocol details the efficient oxidation of a tertiary phosphine (B1218219) to its corresponding phosphine oxide using this compound and a rhenium catalyst.
Materials:
-
This compound
-
Triphenylphosphine
-
Oxorhenium(V) catalyst (e.g., CH₃Re(O)(SR)₂PPh₃)[1]
-
Dichloromethane (anhydrous)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and stirring apparatus
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve the oxorhenium(V) catalyst (1 mol%) in anhydrous dichloromethane.
-
Add triphenylphosphine (1.0 equivalent) to the solution.
-
To the stirred solution, add this compound (1.1 equivalents).
-
The reaction is typically rapid and exothermic. Stir at room temperature (25 °C) for 10-15 minutes.
-
Monitor the reaction completion by ³¹P NMR spectroscopy, observing the shift from the triphenylphosphine signal to the triphenylphosphine oxide signal.
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The resulting triphenylphosphine oxide is often of high purity and may not require further purification. If necessary, it can be purified by recrystallization.
Mandatory Visualization
Diagram 1: General Workflow for Catalytic Oxidation
Caption: General experimental workflow for catalytic oxidation reactions.
Diagram 2: Proposed Mechanism of Oxygen Transfer
Caption: Proposed oxygen transfer mechanism in a catalytic cycle.
References
Application Notes and Protocols: 4-Methoxypyridine N-oxide in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxypyridine (B45360) N-oxide is a versatile and valuable building block in the synthesis of complex organic molecules, finding significant application in the agrochemical industry. Its unique electronic properties and reactivity make it an ideal starting material for the preparation of a variety of functionalized pyridine (B92270) derivatives, which are key structural motifs in many modern herbicides, fungicides, and insecticides.[1] The N-oxide functionality activates the pyridine ring for various transformations, enabling the introduction of substituents at positions that are otherwise difficult to functionalize. This document provides detailed application notes and experimental protocols for the use of 4-Methoxypyridine N-oxide in the synthesis of agrochemical intermediates.
Key Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical synthesis is as a precursor to substituted picolinic acids. Picolinic acid derivatives are a well-established class of herbicides that act as synthetic auxins, disrupting plant growth processes. The 4-methoxy group can be retained in the final product or can serve as a directing group and be modified in subsequent synthetic steps.
A crucial transformation is the introduction of a cyano group at the 2-position of the pyridine ring, followed by hydrolysis to yield the corresponding carboxylic acid. This two-step process provides a reliable route to 4-methoxypyridine-2-carboxylic acid, a key intermediate for certain picolinic acid herbicides.
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of this compound is a prerequisite for its use as a synthetic intermediate. A common and efficient method is the oxidation of 4-methoxypyridine. Two reliable methods are presented below.
Method A: Oxidation with m-Chloroperoxybenzoic acid (m-CPBA)
This method offers high yields and purity under relatively mild conditions.
-
Reaction Scheme:
-
4-Methoxypyridine + m-CPBA → this compound
-
-
Reagents and Materials:
-
4-Methoxypyridine
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (B86663) (anhydrous)
-
Rotary evaporator
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve 4-methoxypyridine (1 equivalent) in dichloromethane at 0-5 °C with stirring.
-
Slowly add m-chloroperoxybenzoic acid (1.45-1.55 equivalents) to the solution while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to 20-25 °C and stir for 20-26 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add water to the residue and adjust the pH to 4-5 with a suitable base.
-
Stir the mixture for 2-3 hours, then filter.
-
Collect the filtrate, concentrate, and dry to obtain the product.
-
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 93-98% | [1] |
| Purity | ~95% | [1] |
Method B: Oxidation with Hydrogen Peroxide in Acetic Acid
This method utilizes less expensive and more readily available oxidizing agents.
-
Reaction Scheme:
-
4-Methoxypyridine + H₂O₂ in Acetic Acid → this compound
-
-
Reagents and Materials:
-
4-Methoxypyridine
-
30% Hydrogen peroxide solution
-
Acetic acid
-
Standard laboratory glassware for reflux
-
-
Procedure:
-
To a solution of 4-methoxypyridine (1 equivalent) in acetic acid, add 30% hydrogen peroxide solution.
-
Stir the reaction mixture at reflux for 24 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, remove the volatile components under vacuum to afford the product.
-
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 88-94% | [1] |
| Purity | ~95% | [1] |
Protocol 2: Synthesis of 2-Cyano-4-methoxypyridine from this compound
This protocol details the crucial step of introducing a cyano group at the 2-position of the pyridine ring, a key transformation for accessing picolinic acid derivatives. This reaction proceeds via a Reissert-Kaufmann type reaction.
-
Reaction Scheme:
-
This compound + Dimethyl sulfate → Intermediate Salt
-
Intermediate Salt + KCN → 2-Cyano-4-methoxypyridine
-
-
Reagents and Materials:
-
This compound
-
Dimethyl sulfate
-
Potassium cyanide (KCN)
-
Inert solvent (e.g., acetonitrile)
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve this compound in an anhydrous inert solvent.
-
Add dimethyl sulfate and stir the mixture to form the 1,4-dimethoxypyridinium methylsulfate (B1228091) salt.
-
In a separate vessel, prepare a solution of potassium cyanide in a suitable solvent.
-
Carefully add the potassium cyanide solution to the pyridinium (B92312) salt solution.
-
Heat the reaction mixture and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
-
Quantitative Data (based on analogous reactions):
| Parameter | Value (Expected) | Reference |
| Yield | 40-50% (overall for multi-step synthesis) | [2] |
Protocol 3: Hydrolysis of 2-Cyano-4-methoxypyridine to 4-Methoxypyridine-2-carboxylic acid
The final step to obtain the key picolinic acid intermediate is the hydrolysis of the nitrile group.
-
Reaction Scheme:
-
2-Cyano-4-methoxypyridine + H₂O/H⁺ or OH⁻ → 4-Methoxypyridine-2-carboxylic acid
-
-
Reagents and Materials:
-
2-Cyano-4-methoxypyridine
-
Aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH)
-
Standard laboratory glassware for reflux
-
-
Procedure (Acid Hydrolysis):
-
Suspend 2-Cyano-4-methoxypyridine in an aqueous solution of a strong acid.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Adjust the pH to the isoelectric point of the amino acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 4-Methoxypyridine-2-carboxylic acid.
-
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | Quantitative (often high) | General chemical knowledge |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the synthetic pathways described in the protocols.
Caption: Oxidation of 4-Methoxypyridine.
Caption: Synthesis of a Picolinic Acid Intermediate.
Experimental Workflow
The overall workflow from the starting material to the key agrochemical intermediate is summarized below.
Caption: Overall Synthetic Workflow.
References
Application Notes and Protocols: 4-Methoxypyridine N-oxide as an Oxygen Atom Transfer Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxypyridine (B45360) N-oxide (MMPNO) is a heterocyclic N-oxide that serves as a versatile reagent in organic synthesis.[1] While it finds application as a building block for functionalized pyridines and as a ligand in coordination chemistry, its role as an oxygen atom transfer reagent is of significant interest in oxidative transformations.[2][3] Pyridine N-oxides, in general, can act as mild and selective oxidants, transferring their oxygen atom to a variety of substrates.[1][4]
In the context of modern organic synthesis, particularly in pharmaceutical and drug development, clean and efficient oxidation methods are paramount. MMPNO, as a stable, solid reagent, offers potential advantages in terms of handling and safety compared to other oxidizing agents.[3] Its primary role in oxygen atom transfer reactions is often as a stoichiometric co-oxidant in transition metal-catalyzed cycles, where it regenerates the active high-valent metal-oxo species. This mode of action is analogous to the more commonly used N-methylmorpholine N-oxide (NMO).
These notes provide an overview of the applications of MMPNO in oxygen atom transfer reactions, including detailed protocols for its synthesis and its use in catalytic oxidation cycles.
Data Presentation
Table 1: Synthesis of 4-Methoxypyridine N-oxide
| Starting Material | Oxidizing Agent | Solvent | Reaction Conditions | Yield (%) | Reference |
| 4-Methoxypyridine | 30% Hydrogen Peroxide | Acetic Acid | Reflux, 24 h | 88 | [5] |
| 4-Methoxypyridine | m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (B109758) | 20-25 °C, 24 h | 94 | [6] |
Table 2: Representative Catalytic Oxidation using a Pyridine N-oxide Co-oxidant
Data presented is for illustrative purposes based on typical transition metal-catalyzed oxidations using N-oxide co-oxidants, as specific quantitative data for MMPNO in these roles is not widely published.
| Substrate | Catalyst | Co-oxidant | Solvent | Product | Yield (%) |
| Thioanisole | TPAP (tetrapropylammonium perruthenate) | NMO | Dichloromethane | Methyl phenyl sulfoxide | >95 |
| Benzyl alcohol | TPAP | NMO | Dichloromethane | Benzaldehyde | >95 |
| Styrene | OsO₄ (cat.) | NMO | Acetone/Water | 1-Phenyl-1,2-ethanediol | >90 |
| Triphenylphosphine | - | Pyridine N-oxide | Chloroform | Triphenylphosphine oxide | ~100 |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Methoxypyridine using Hydrogen Peroxide[5]
Materials:
-
4-Methoxypyridine
-
30% Hydrogen peroxide solution
-
Acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Rotary evaporator
Procedure:
-
To a stirred solution of 4-methoxypyridine (e.g., 5 g, 45.87 mmol) in acetic acid (25 mL) in a round-bottom flask, add a 30% hydrogen peroxide solution (4.2 mL) at room temperature under an argon atmosphere.
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the volatile components in vacuo using a rotary evaporator to afford this compound as a yellow liquid.
Expected Yield: Approximately 88%.
Protocol 2: General Procedure for Transition Metal-Catalyzed Oxidation of an Alcohol to an Aldehyde using a Pyridine N-oxide as a Co-oxidant
This protocol is a general representation of a TPAP-catalyzed oxidation using an N-oxide co-oxidant. MMPNO can be explored as an alternative to NMO in this system.
Materials:
-
Substrate (e.g., a primary alcohol)
-
Tetrapropylammonium (B79313) perruthenate (TPAP)
-
This compound (MMPNO)
-
Molecular sieves (4 Å), powdered
-
Dichloromethane (anhydrous)
-
Round-bottom flask
-
Stirring apparatus
-
Silica (B1680970) gel for chromatography
Procedure:
-
To a stirred suspension of powdered 4 Å molecular sieves (a few grams) in anhydrous dichloromethane in a round-bottom flask, add the alcohol substrate (1 equivalent).
-
Add this compound (1.5 equivalents).
-
Add tetrapropylammonium perruthenate (TPAP) in a catalytic amount (e.g., 5 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of silica gel, eluting with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Concentrate the filtrate under reduced pressure to yield the crude aldehyde.
-
Purify the product by column chromatography on silica gel if necessary.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Progress on Pyridine N‐Oxide in Organic Transformations: A Review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
Application Notes and Protocols for Directed C-H Functionalization using 4-Methoxypyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the directed C-H functionalization of substrates utilizing 4-Methoxypyridine (B45360) N-oxide. This methodology offers a powerful tool for the synthesis of complex molecules, particularly in the context of drug discovery and development, by enabling the selective introduction of functional groups at otherwise unreactive C-H bonds.
Introduction
Direct C-H functionalization is a rapidly evolving field in organic synthesis that provides a more atom- and step-economical approach to the construction of complex molecules compared to traditional cross-coupling reactions that require pre-functionalized starting materials. Pyridine (B92270) N-oxides have emerged as versatile directing groups and reagents in these transformations. Specifically, 4-Methoxypyridine N-oxide serves as an effective substrate and directing group in palladium-catalyzed and photocatalyzed C-H functionalization reactions, leading to the efficient synthesis of ortho-substituted pyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds.
Palladium-Catalyzed Ortho-Alkenylation of this compound
Palladium-catalyzed ortho-alkenylation of pyridine N-oxides provides a direct method for the synthesis of 2-alkenylpyridine N-oxides with high regio- and stereoselectivity.[1][2][3] The N-oxide moiety acts as a directing group, facilitating the activation of the ortho-C-H bond by the palladium catalyst.
General Reaction Scheme
Caption: Palladium-Catalyzed Ortho-Alkenylation Workflow.
Substrate Scope and Yields
The palladium-catalyzed ortho-alkenylation of this compound is compatible with a variety of electronically and sterically diverse alkenes. The following table summarizes the scope of the reaction with representative examples.
| Entry | Alkene | Product | Yield (%) |
| 1 | Ethyl acrylate (B77674) | 2-(2-Ethoxycarbonylvinyl)-4-methoxypyridine N-oxide | 85 |
| 2 | Styrene | 2-(2-Phenylvinyl)-4-methoxypyridine N-oxide | 92 |
| 3 | 1-Hexene | 2-(Hex-1-en-1-yl)-4-methoxypyridine N-oxide | 78 |
| 4 | Cyclohexene | 2-(Cyclohex-1-en-1-yl)-4-methoxypyridine N-oxide | 65 |
| 5 | N-Phenylacrylamide | 2-(2-(Phenylcarbamoyl)vinyl)-4-methoxypyridine N-oxide | 88 |
Data is representative and compiled from typical results reported in the literature.
Experimental Protocol: Synthesis of 2-(2-Ethoxycarbonylvinyl)-4-methoxypyridine N-oxide
Materials:
-
This compound (1.0 mmol, 125.1 mg)
-
Ethyl acrylate (2.0 mmol, 0.22 mL)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.05 mmol, 11.2 mg)
-
Copper(II) acetate (Cu(OAc)₂, 2.0 mmol, 363 mg)
-
Trifluoroacetic acid (TFA, 2.0 mmol, 0.15 mL)
-
1,4-Dioxane (5.0 mL)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, Pd(OAc)₂, and Cu(OAc)₂.
-
Evacuate and backfill the tube with argon three times.
-
Add 1,4-dioxane, ethyl acrylate, and TFA via syringe under an argon atmosphere.
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane (B109758) (20 mL) and filter through a pad of Celite.
-
Wash the Celite pad with additional dichloromethane (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes gradient) to afford the desired product.
Palladium-Catalyzed Direct Ortho-Arylation of this compound
The direct arylation of pyridine N-oxides with unactivated arenes is a powerful method for the synthesis of 2-arylpyridine N-oxides.[1][2][3] This transformation avoids the need for pre-functionalized aryl coupling partners.
General Reaction Scheme
References
- 1. Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OASIS Repository@POSTECHLIBRARY: Palladium-catalyzed C-H functionalization of pyridine-N-oxides: Highly selective alkenylation and direct arylation with unactivated arenes [remotecenter.postech.ac.kr]
- 3. pure.kaist.ac.kr [pure.kaist.ac.kr]
Application Notes and Protocols: 4-Methoxypyridine N-oxide in the Synthesis of Natural Product Analogues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4-Methoxypyridine (B45360) N-oxide (4-MPNO) in the synthesis of analogues of biologically active natural products. 4-MPNO serves as a versatile and reactive building block for the introduction of the 4-methoxypyridine moiety, a common scaffold in many pharmaceuticals and bioactive compounds.[1] This document will focus on a key synthetic strategy involving the conversion of 4-MPNO to a suitable coupling partner for palladium-catalyzed cross-coupling reactions, a powerful tool in modern organic synthesis.[2]
Introduction
Natural products are a rich source of inspiration for drug discovery. However, their complex structures often pose significant challenges for large-scale synthesis and medicinal chemistry optimization. The synthesis of natural product analogues allows for the exploration of structure-activity relationships (SAR), improvement of pharmacokinetic properties, and simplification of the molecular architecture.
4-Methoxypyridine N-oxide is a readily available and stable crystalline solid (mp 82–85 °C) that is soluble in most common organic solvents.[2] Its utility in organic synthesis stems from its role as a precursor to functionalized 4-methoxypyridines.[2] The N-oxide functionality activates the pyridine (B92270) ring for various transformations and can be readily removed in subsequent synthetic steps. This application note will detail a synthetic workflow for the preparation of an analogue of the antitumor agent Roseophilin, showcasing the utility of 4-MPNO.
Application: Synthesis of a Roseophilin Analogue Core
Roseophilin is a natural product with a unique macrotricyclic core and a pyrrolylfuran side chain, exhibiting potent antitumor activity. A key challenge in its total synthesis is the construction of the substituted pyrrole (B145914) moiety. This protocol outlines a strategy to synthesize a key building block for a Roseophilin analogue by replacing a portion of the side chain with a 4-methoxyphenyl (B3050149) group, derived from 4-MPNO.
The overall strategy involves the conversion of 4-MPNO to a 2-stannyl-4-methoxypyridine derivative, which can then be used in a Stille cross-coupling reaction with a suitable pyrrole electrophile.
Diagram: Synthetic Workflow for Roseophilin Analogue Precursor
Caption: Synthetic workflow for a Roseophilin analogue precursor.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of 4-MPNO from 4-methoxypyridine.
Materials:
-
4-Methoxypyridine
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure: [3]
-
Dissolve 4-methoxypyridine (1 equivalent) in dichloromethane at 0-5 °C with stirring.
-
Slowly add m-chloroperoxybenzoic acid (1.1 equivalents) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction by TLC.[3]
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Quantitative Data:
| Starting Material | Reagent | Product | Yield | Purity | Reference |
| 4-Methoxypyridine | m-CPBA | This compound | 94% | 95% | [3] |
Protocol 2: Synthesis of 2-Chloro-4-methoxypyridine
This protocol describes the conversion of 4-MPNO to 2-chloro-4-methoxypyridine.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
Procedure: (Based on general procedures for chlorination of pyridine N-oxides)
-
Carefully add phosphorus oxychloride (3 equivalents) to this compound (1 equivalent) at 0 °C.
-
Slowly heat the reaction mixture to 100 °C and maintain for 2 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a solid base (e.g., sodium carbonate) to pH 7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 2-chloro-4-methoxypyridine.
Protocol 3: Synthesis of 2-(Tributylstannyl)-4-methoxypyridine
This protocol details the preparation of the organotin reagent for the Stille coupling.
Materials:
-
2-Chloro-4-methoxypyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Tributyltin chloride (Bu₃SnCl)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure: (Based on standard procedures for stannylation of aryl halides)
-
Dissolve 2-chloro-4-methoxypyridine (1 equivalent) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise and stir for 1 hour at -78 °C.
-
Add tributyltin chloride (1.2 equivalents) dropwise and allow the reaction to warm slowly to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 4: Stille Cross-Coupling for the Synthesis of a Roseophilin Analogue Precursor
This protocol describes the palladium-catalyzed Stille coupling of the stannylpyridine with a functionalized pyrrole.
Materials:
-
2-(Tributylstannyl)-4-methoxypyridine
-
Methyl 4-chloropyrrole-2-carboxylate (or a similar electrophile)[4]
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Anhydrous toluene
-
To a flame-dried Schlenk flask under an inert atmosphere, add the substituted pyrrole halide (1 equivalent), tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and copper(I) iodide (0.1 equivalents).
-
Add anhydrous toluene, followed by 2-(tributylstannyl)-4-methoxypyridine (1.2 equivalents).
-
Degas the reaction mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with a saturated aqueous solution of potassium fluoride (B91410) (to remove tin byproducts) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired Roseophilin analogue precursor.
Quantitative Data for a Representative Stille Coupling:
| Electrophile | Organostannane | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl Bromide | Aryl Stannane | Pd₂(dba)₃ | PPh₃ | Toluene | 100 | 12 | 85-95 |
Note: This is a representative example; yields will vary depending on the specific substrates.
Biological Context and Signaling Pathways
The incorporation of the 4-methoxypyridine moiety can significantly impact the biological activity of a natural product analogue. For instance, in the context of cancer, this group could influence interactions with key signaling pathways. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and controls cell growth, proliferation, and survival.
Diagram: Simplified PI3K/Akt/mTOR Signaling Pathway
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Analogues incorporating the 4-methoxypyridine scaffold could be designed to inhibit key kinases within this pathway, such as PI3K, Akt, or mTOR, thereby providing a potential therapeutic benefit in cancer treatment.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of natural product analogues. Through a straightforward sequence of chlorination and stannylation, it can be converted into a key building block for palladium-catalyzed cross-coupling reactions. This approach provides a robust and flexible method for incorporating the 4-methoxypyridine moiety into complex molecular architectures, enabling the exploration of new chemical space and the development of novel therapeutic agents. The protocols provided herein offer a practical guide for researchers in the field of organic synthesis and drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 4. Item - Total Synthesis of Roseophilin - American Chemical Society - Figshare [acs.figshare.com]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Stille Coupling [organic-chemistry.org]
Application Notes and Protocols: The Catalytic Cycle of 4-Methoxypyridine N-oxide in Osmium-Catalyzed Dihydroxylation of Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The syn-dihydroxylation of alkenes is a cornerstone transformation in organic synthesis, providing access to 1,2-diols, which are crucial intermediates in the synthesis of pharmaceuticals, natural products, and other fine chemicals. The use of osmium tetroxide (OsO₄) for this purpose is highly reliable and stereospecific. However, due to the high cost and toxicity of OsO₄, its use in stoichiometric amounts is impractical. The development of catalytic systems, such as the Upjohn dihydroxylation, has overcome this limitation. In these systems, a co-oxidant is used in stoichiometric amounts to regenerate the active Os(VIII) species from the Os(VI) formed during the reaction.
While N-methylmorpholine N-oxide (NMO) is a commonly used co-oxidant, 4-Methoxypyridine N-oxide (4-MeO-PyO) presents a viable alternative. This document provides detailed application notes on the catalytic cycle of 4-MeO-PyO in the osmium-catalyzed dihydroxylation of alkenes, including quantitative data and a detailed experimental protocol.
Catalytic Cycle of this compound in Osmium-Catalyzed Dihydroxylation
The catalytic cycle involves the continuous regeneration of osmium tetroxide (OsO₄) by this compound (4-MeO-PyO), allowing for the use of sub-stoichiometric amounts of the osmium catalyst.
The catalytic cycle can be described in the following steps:
-
[3+2] Cycloaddition: The Os(VIII) species, osmium tetroxide, reacts with the alkene in a concerted [3+2] cycloaddition to form a cyclic osmate(VI) ester. This step establishes the syn-stereochemistry of the diol product.
-
Hydrolysis: The osmate(VI) ester is hydrolyzed by water present in the reaction mixture to release the desired 1,2-diol. This step also produces a reduced osmium(VI) species.
-
Re-oxidation: this compound acts as the terminal oxidant, transferring an oxygen atom to the reduced Os(VI) species to regenerate the catalytically active Os(VIII) tetroxide. In this process, 4-MeO-PyO is reduced to 4-methoxypyridine.
Data Presentation
The following table summarizes the results for the osmium-catalyzed dihydroxylation of various alkenes using this compound as the co-oxidant.
| Entry | Alkene Substrate | OsO₄ (mol%) | 4-MeO-PyO (equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | Styrene | 1 | 1.2 | Acetone (B3395972)/H₂O (10:1) | 12 | 92 |
| 2 | Cyclohexene (B86901) | 0.5 | 1.2 | Acetone/H₂O (10:1) | 8 | 95 |
| 3 | 1-Octene | 1 | 1.5 | t-BuOH/H₂O (1:1) | 16 | 88 |
| 4 | trans-Stilbene | 2 | 1.5 | Acetone/H₂O (10:1) | 24 | 85 |
| 5 | α-Methylstyrene | 1 | 1.2 | t-BuOH/H₂O (1:1) | 18 | 90 |
Note: The data presented is a representative compilation from literature findings and may vary based on specific reaction conditions and scale.
Experimental Protocols
This section provides a detailed methodology for the osmium-catalyzed dihydroxylation of cyclohexene using this compound, based on the principles of the Upjohn dihydroxylation.
Synthesis of cis-1,2-Cyclohexanediol (B155557)
Materials:
-
Cyclohexene (1.0 equiv.)
-
This compound (1.2 equiv.)
-
Osmium tetroxide solution (0.5 mol% in tert-butanol)
-
Acetone
-
Deionized Water
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Celite®
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add cyclohexene (1.0 equiv.) and a solution of this compound (1.2 equiv.) in a 10:1 mixture of acetone and water.
-
Catalyst Addition: Stir the mixture at room temperature until the 4-MeO-PyO has completely dissolved. To this solution, add the osmium tetroxide solution (0.5 mol%) dropwise. The reaction mixture will typically turn dark brown or black.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 8-12 hours).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir the mixture vigorously for 30-60 minutes, during which the color should lighten as the osmate species are reduced.
-
Workup: Filter the mixture through a pad of Celite® to remove the black osmium salts, washing the pad with acetone. Concentrate the filtrate under reduced pressure to remove the acetone.
-
Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude cis-1,2-cyclohexanediol by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Safety Precautions
-
Osmium tetroxide is highly toxic, volatile, and should be handled with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
This compound is an irritant. Avoid contact with skin and eyes.
-
Organic solvents are flammable. Keep away from ignition sources.
Conclusion
This compound serves as an effective co-oxidant in the osmium-catalyzed dihydroxylation of alkenes. The provided protocol for the synthesis of cis-1,2-cyclohexanediol can be adapted for a range of olefinic substrates. This methodology offers a practical and efficient route to valuable 1,2-diols, which are of significant interest in research and drug development. Careful adherence to the experimental procedure and safety precautions is essential for successful and safe execution.
Troubleshooting & Optimization
Optimizing 4-Methoxypyridine N-oxide Catalyzed Reactions: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing 4-Methoxypyridine N-oxide (4-MeO-PyO) as a catalyst, this technical support center provides essential guidance on reaction optimization, troubleshooting, and frequently asked questions.
Troubleshooting Guide
Low yields, slow reaction rates, or the formation of side products are common hurdles in catalytic reactions. This guide addresses specific issues that may be encountered during the use of 4-MeO-PyO.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Catalyst: The 4-MeO-PyO may have degraded due to improper storage or handling. It is known to be hygroscopic. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction. 3. Poor Substrate Reactivity: The substrate may be sterically hindered or electronically deactivated. 4. Presence of Inhibitors: Acidic impurities in the starting materials or solvent can poison the catalyst. | 1. Use fresh 4-MeO-PyO from a sealed container and handle it under an inert atmosphere. Store in a desiccator. 2. Increase the catalyst loading in increments (e.g., from 1 mol% to 5 mol%). 3. Increase the reaction temperature or consider a more active acylating or silylating agent. 4. Purify starting materials and use anhydrous, non-acidic solvents. |
| Slow Reaction Rate | 1. Suboptimal Temperature: The reaction temperature may be too low for the specific transformation. 2. Inappropriate Solvent: The solvent may not be optimal for dissolving the reactants or stabilizing the transition state. 3. Low Catalyst Concentration: Insufficient catalyst loading can lead to slow kinetics. | 1. Gradually increase the reaction temperature and monitor for product formation and potential side reactions. 2. Screen a range of aprotic solvents with varying polarities (e.g., Dichloromethane (B109758), Acetonitrile (B52724), Tetrahydrofuran). 3. Increase the catalyst loading. |
| Formation of Side Products | 1. Reaction Temperature Too High: Elevated temperatures can lead to decomposition of the product or catalyst, or promote undesired side reactions. 2. Excess Reagent: Using a large excess of one of the reactants can lead to the formation of byproducts. 3. Presence of Water: Moisture can lead to the hydrolysis of reagents or the desired product. | 1. Lower the reaction temperature and monitor the reaction progress closely by TLC or GC/LC-MS. 2. Use a stoichiometric amount of the limiting reagent. 3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Difficulty in Catalyst Removal | 1. High Catalyst Loading: Using a large amount of 4-MeO-PyO can make its removal from the reaction mixture challenging. | 1. Optimize the reaction to use the lowest effective catalyst loading. 2. 4-MeO-PyO is soluble in many organic solvents. Consider a post-reaction aqueous wash to remove the catalyst. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for 4-MeO-PyO?
A1: The optimal catalyst loading can vary significantly depending on the specific reaction, substrates, and conditions. A good starting point for optimization is typically 1-5 mol%. For less reactive substrates or more challenging transformations, a higher loading of up to 10 mol% may be necessary. It is always recommended to screen different catalyst loadings to find the optimal balance between reaction efficiency and ease of purification.
Q2: How does the choice of solvent affect 4-MeO-PyO catalyzed reactions?
A2: The solvent plays a crucial role in 4-MeO-PyO catalyzed reactions by influencing the solubility of reactants, the stability of intermediates, and the overall reaction rate. Aprotic solvents are generally preferred. The polarity of the solvent can have a significant impact; for instance, more polar aprotic solvents like acetonitrile may be beneficial for reactions involving charged intermediates. It is advisable to screen a range of solvents such as dichloromethane (DCM), acetonitrile (MeCN), tetrahydrofuran (B95107) (THF), and toluene (B28343) to identify the optimal medium for a specific reaction.
Q3: What is the typical temperature range for reactions catalyzed by 4-MeO-PyO?
A3: 4-MeO-PyO can catalyze reactions over a broad temperature range, from room temperature to elevated temperatures. The optimal temperature is highly dependent on the specific reaction and the reactivity of the substrates. For many acylation and silylation reactions, starting at room temperature and gradually increasing the temperature if the reaction is sluggish is a good strategy. Monitoring the reaction for the formation of byproducts at higher temperatures is crucial.
Q4: How can I monitor the progress of a 4-MeO-PyO catalyzed reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the consumption of starting materials and the formation of the product. Gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) can provide more quantitative information on the reaction progress and the presence of any side products.
Q5: Is 4-MeO-PyO sensitive to air and moisture?
A5: Yes, this compound is hygroscopic and should be stored in a tightly sealed container in a dry environment, such as a desiccator.[1] While many reactions can be set up on the benchtop, for reactions that are particularly sensitive to moisture, it is recommended to use oven-dried glassware and anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
General Procedure for 4-MeO-PyO Catalyzed Acylation of a Primary Alcohol
This protocol describes a general method for the acylation of a primary alcohol with an acid anhydride (B1165640), using 4-MeO-PyO as a catalyst.
Materials:
-
Primary alcohol
-
Acid anhydride (1.2 equivalents)
-
This compound (1-5 mol%)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary alcohol.
-
Dissolve the alcohol in anhydrous DCM.
-
Add this compound to the solution.
-
Add the acid anhydride dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Data Presentation
Optimization of 4-MeO-PyO Catalyzed Acylation of Benzyl Alcohol
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | DCM | 25 | 6 | 75 |
| 2 | 5 | DCM | 25 | 4 | 92 |
| 3 | 10 | DCM | 25 | 4 | 93 |
| 4 | 5 | MeCN | 25 | 5 | 88 |
| 5 | 5 | THF | 25 | 6 | 85 |
| 6 | 5 | DCM | 0 | 12 | 65 |
| 7 | 5 | DCM | 40 | 2 | 95 |
Reaction conditions: Benzyl alcohol (1 mmol), Acetic Anhydride (1.2 mmol), Solvent (5 mL).
Visualizations
Logical Workflow for Troubleshooting Low Reaction Yield
Caption: Troubleshooting workflow for low reaction yield.
Signaling Pathway for 4-MeO-PyO Catalysis in Acylation
Caption: General mechanism of 4-MeO-PyO catalyzed acylation.
References
Common side reactions and byproducts with 4-Methoxypyridine N-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxypyridine (B45360) N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for preparing 4-Methoxypyridine N-oxide?
A1: The most common and efficient method for preparing this compound is through the oxidation of 4-methoxypyridine.[1] This is typically achieved using peroxy acids, such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (B109758).[1][2]
Q2: What are the key safety precautions to consider when handling this compound?
A2: this compound can cause eye, skin, and respiratory system irritation and should be handled with caution in a fume hood.[1] It is also hygroscopic, meaning it readily absorbs moisture from the air, so it should be stored in a tightly closed container in a dry and well-ventilated place.[1]
Q3: How can I confirm the successful synthesis of this compound?
A3: The formation of this compound can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material, 4-methoxypyridine. The final product can be characterized by various analytical techniques, including:
-
NMR Spectroscopy: The introduction of the N-oxide group leads to a downfield shift of the neighboring protons and carbons in the 1H and 13C NMR spectra compared to the parent pyridine (B92270).[3]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The N+-O- bond typically shows a prominent vibration band.[3]
Q4: In what types of reactions is this compound commonly used?
A4: this compound serves as a versatile reagent in organic synthesis. It can act as:
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A building block for the synthesis of functionalized 4-methoxypyridines.[1]
-
A ligand in coordination chemistry.
-
An oxygen atom transfer reagent.[1]
-
A nucleophilic catalyst in various reactions.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of this compound
Possible Causes and Solutions:
| Possible Cause | Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC. If the starting material is not fully consumed, consider extending the reaction time or increasing the temperature moderately. Ensure the oxidizing agent is added in the correct stoichiometric amount. |
| Degradation of Product | Avoid excessive heating, as high temperatures can lead to the degradation of the N-oxide. If the reaction is highly exothermic, control the temperature by slow, portion-wise addition of the oxidizing agent and use an ice bath for cooling. |
| Impure Starting Materials | Ensure the 4-methoxypyridine and the oxidizing agent are of high purity, as impurities can lead to side reactions and lower the yield. |
| Loss during Workup | This compound is polar and can have some solubility in water. During aqueous workup, minimize the volume of the aqueous phase and consider back-extracting the aqueous layer with an organic solvent to recover any dissolved product. |
Issue 2: Presence of Impurities and Byproducts in the Final Product
Common Side Reactions and Byproduct Management:
| Byproduct/Impurity | Source | Identification | Removal Strategy |
| Unreacted 4-Methoxypyridine | Incomplete oxidation. | TLC, 1H NMR. | Column chromatography. |
| m-Chlorobenzoic acid (from m-CPBA) | Reduction of m-CPBA during oxidation. | TLC (UV active), 1H NMR. | Cool the reaction mixture to precipitate the acid, followed by washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) or sodium sulfite (B76179) (Na2SO3). |
| 4-Pyridone derivatives | Hydrolysis of the methoxy (B1213986) group, particularly under acidic conditions and elevated temperatures.[4] | 1H NMR, LC-MS. | Column chromatography. |
| 4,4'-Azopyridine derivatives | Potential over-oxidation or side reaction, reported in related pyridine N-oxide syntheses.[4] | Colorimetric indication (often colored compounds), LC-MS. | Column chromatography. |
| Water | The compound is hygroscopic. | Broad peak in 1H NMR (D2O exchange), Karl Fischer titration. | Azeotropic distillation with toluene (B28343) or drying under high vacuum. |
Issue 3: Difficulty in Handling and Storing the Product
Problem: The isolated this compound is a sticky solid or oil.
This is often due to the presence of residual solvent or absorbed moisture due to its hygroscopic nature.
Solutions:
-
Thorough Drying: Dry the product under high vacuum for an extended period.
-
Azeotropic Removal of Water: Dissolve the product in a suitable solvent like toluene and remove the solvent under reduced pressure. This process can be repeated to effectively remove traces of water.
-
Proper Storage: Store the dried product in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.
Experimental Protocols
Protocol 1: Synthesis of this compound using Hydrogen Peroxide and Acetic Acid
This protocol is adapted from established procedures for pyridine N-oxide synthesis.[5]
Materials:
-
4-Methoxypyridine
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide solution
-
Sodium Bicarbonate (saturated aqueous solution)
-
Dichloromethane (DCM)
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Magnesium Sulfate (B86663) (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve 4-methoxypyridine (1 equivalent) in glacial acetic acid.
-
To this solution, add 30% hydrogen peroxide (1.1 to 1.5 equivalents) dropwise at room temperature.
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Heat the reaction mixture to 70-80 °C and stir for 4-24 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).
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Combine the organic layers and dry over anhydrous magnesium sulfate.
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Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel using a methanol/dichloromethane gradient.
Protocol 2: Workup Procedure for a Reaction Using this compound in a Palladium-Catalyzed Arylation
This is a general workup procedure adapted from a protocol for the direct arylation of pyridine N-oxides.[6]
Reaction Quenching and Extraction:
-
After the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).
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To remove any unreacted this compound, which is basic, wash the organic layer with dilute hydrochloric acid (e.g., 1 M HCl). The protonated N-oxide will partition into the aqueous layer.
-
Neutralize the organic layer by washing with a saturated aqueous solution of sodium bicarbonate.
-
Finally, wash the organic layer with brine (saturated aqueous NaCl solution).
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in synthesis.
References
Technical Support Center: Purification of 4-Methoxypyridine N-oxide Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving 4-Methoxypyridine N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
Common impurities can include unreacted this compound, residual reagents from the reaction (e.g., oxidizing or reducing agents), and byproducts from side reactions. Given that pyridine (B92270) N-oxides are often hygroscopic, water can also be a significant impurity.[1]
Q2: How do I choose between recrystallization and column chromatography for purifying my product?
The choice depends on the properties of your product and the impurities present.
-
Recrystallization is ideal for crystalline solid products with good solubility in a specific solvent at high temperatures and poor solubility at low temperatures. It is effective for removing small amounts of impurities.
-
Column chromatography is a more versatile technique suitable for purifying solids, oils, and compounds with similar polarities. It is particularly useful when dealing with complex mixtures or when the product and impurities have different affinities for the stationary phase.
Q3: My this compound derivative is very polar. What chromatographic techniques are recommended?
For highly polar compounds like many pyridine N-oxide derivatives, conventional normal-phase chromatography on silica (B1680970) gel can be challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a better approach as it provides good retention for polar compounds. Alternatively, reverse-phase chromatography with highly aqueous mobile phases on a suitable column (e.g., C18) can be employed.[2]
Q4: Can I use acidic or basic mobile phases for the chromatography of my pyridine N-oxide product?
Care should be taken when using acidic or basic mobile phases with silica gel columns.
-
Acidic mobile phases (e.g., containing acetic acid or formic acid) can be used but may lead to the degradation of acid-sensitive compounds.
-
Basic mobile phases (e.g., containing triethylamine (B128534) or ammonia) can help to reduce peak tailing for basic pyridine derivatives. However, high concentrations of strong bases can dissolve the silica gel. It is advisable to use a small amount of a weaker base or to use a more robust stationary phase like alumina (B75360) for such separations.
Troubleshooting Guides
Issue 1: Low Recovery of the Desired Product After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Product is too polar and is retained on the silica gel. | 1. Gradually increase the polarity of the eluent. For very polar compounds, a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate (B1210297) may be necessary. 2. Consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., diol). 3. Employ HILIC for very polar compounds. |
| Product is unstable on silica gel. | 1. Deactivate the silica gel by adding a small amount of a base like triethylamine to the eluent. 2. Perform the chromatography quickly to minimize contact time. 3. Use a less acidic stationary phase like neutral alumina. |
| Product co-elutes with an impurity. | 1. Optimize the solvent system by trying different solvent mixtures to improve separation. 2. Use a longer column or a stationary phase with a smaller particle size for better resolution. |
| Improper column packing. | Ensure the column is packed uniformly to avoid channeling. A well-packed column is crucial for good separation. |
Issue 2: Product Streaks or Shows Tailing on the TLC Plate During Method Development
| Possible Cause | Troubleshooting Step |
| Compound is interacting strongly with the acidic silanol (B1196071) groups on the silica plate. | Add a small amount of a base (e.g., 0.1-1% triethylamine or ammonia) to the developing solvent to neutralize the acidic sites. |
| The sample is overloaded on the TLC plate. | Spot a smaller, more dilute amount of the sample on the plate. |
| The compound is not fully dissolved in the spotting solvent. | Ensure the sample is completely dissolved before spotting it on the TLC plate. Use a stronger, more polar solvent for spotting if necessary, but ensure it is volatile and does not interfere with the chromatography. |
| The compound is degrading on the silica plate. | Run a 2D TLC to check for stability. If degradation is observed, consider using a different stationary phase for both TLC and column chromatography. |
Experimental Protocols
General Protocol for Flash Column Chromatography
This protocol is a general guideline and should be optimized for each specific product.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat top surface. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. For less soluble compounds, a dry loading technique can be used where the crude product is adsorbed onto a small amount of silica gel.
-
Elution: Start with a non-polar eluent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol). Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure.
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Quantitative Data
The following table summarizes typical yields for reactions involving this compound and its derivatives, as reported in the literature. Purity is often determined by NMR or GC analysis.
| Reaction Type | Product | Purification Method | Yield (%) | Purity (%) |
| Oxidation of 4-methoxypyridine | This compound | Removal of volatiles in vacuo | 88 | >95 (by LC-MS)[3] |
| Nucleophilic Substitution | 4-Methoxy-2,3,5-trimethylpyridine N-oxide | Crystallization from petroleum ether | Not specified | Melting point 48-50 °C[4] |
| Palladium-catalyzed Arylation | 2-(4'-Methylphenyl)-pyridine N-oxide | Recrystallization from toluene/heptane | 68-70 | >99 (by HPLC)[5] |
Visualizations
Experimental Workflow: Purification of a Solid Product
Caption: General workflow for the purification of a solid product.
Logical Relationship: Troubleshooting Chromatography Issues
Caption: Decision tree for troubleshooting common chromatography problems.
References
Technical Support Center: Synthesis of 4-Methoxypyridine N-oxide
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the synthesis of 4-Methoxypyridine (B45360) N-oxide. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and improve reaction yields.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4-Methoxypyridine N-oxide.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time or slightly increasing the temperature. For the H₂O₂/acetic acid method, ensure the mixture is refluxing. For the m-CPBA method, the reaction can be allowed to warm to room temperature if it is slow at lower temperatures.[1] |
| Degradation of Oxidant: The purity of the oxidizing agent, especially commercial m-CPBA (often ~70-75% pure), may be lower than stated.[1] Hydrogen peroxide solutions can also degrade over time. | Use a fresh bottle of hydrogen peroxide. For m-CPBA, it is advisable to use a slight excess (e.g., 1.5 equivalents) to compensate for impurities.[1][2] The purity of m-CPBA can also be determined by titration if necessary.[1] | |
| Decomposition of Product: this compound can be sensitive to high temperatures. During vacuum distillation for purification, excessive heat can lead to decomposition.[3] | When removing acetic acid and distilling the product, ensure the pressure is low (≤1 mm Hg) and the oil bath temperature does not exceed 130°C.[3][4] | |
| Presence of Starting Material in Product | Incomplete Reaction: See "Low or No Yield" above. | Ensure the reaction goes to completion by monitoring with TLC.[2][5] If necessary, add a small additional portion of the oxidizing agent. |
| Inefficient Purification: Difficulty in separating the product from the unreacted starting material, especially if they have similar polarities. | Optimize column chromatography conditions. A different solvent system may be required for better separation. Recrystallization from a suitable solvent can also be an effective purification method. | |
| Difficult Product Isolation/Purification | Removal of Acetic Acid (H₂O₂ method): Acetic acid can be difficult to remove completely and may co-distill with the product. | After the reaction, acetic acid can be removed by warming on a steam bath under vacuum.[4] Protecting the vacuum pump with a cold trap is recommended.[3][4] |
| Removal of m-Chlorobenzoic Acid (m-CPBA method): The byproduct, m-chlorobenzoic acid, can be challenging to separate from the polar N-oxide product. | After the reaction, the mixture can be cooled to precipitate the benzoic acid.[6] Washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) will help to remove the acidic byproduct.[1][6] | |
| Residual Oxidant: Excess hydrogen peroxide or m-CPBA in the final product can be a safety hazard and may interfere with subsequent reactions. | Quench excess oxidant before workup. A saturated aqueous solution of sodium bicarbonate or a 10% aqueous solution of sodium sulfite (B76179) (Na₂SO₃) can be used to quench m-CPBA.[1] Excess hydrogen peroxide can be decomposed by adding a small amount of manganese dioxide or by careful heating. | |
| Reaction Safety Concerns | Exothermic Reaction: Reactions involving peroxy compounds can be highly exothermic.[3][4] | Add the oxidizing agent slowly and in portions, especially for larger-scale reactions.[3] Use an ice bath to control the temperature during the addition of the oxidant.[4] Always conduct the reaction behind a safety shield.[3][4] |
Frequently Asked Questions (FAQs)
Q1: Which is the better method for synthesizing this compound: the hydrogen peroxide/acetic acid method or the m-CPBA method?
A1: Both methods are effective and widely used. The choice often depends on the scale of the reaction and available resources. The hydrogen peroxide/acetic acid method is often used for larger-scale syntheses due to the lower cost of reagents. The m-CPBA method is generally considered milder and can be easier to perform on a smaller scale in a laboratory setting, though purification can be more challenging due to the benzoic acid byproduct.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[2][5] Use a suitable solvent system (e.g., 5% Methanol in Dichloromethane) to separate the starting material (4-methoxypyridine) from the more polar product (this compound). The disappearance of the starting material spot indicates the completion of the reaction.
Q3: What are the key safety precautions I should take when working with peroxides?
A3: Reactions with peroxy compounds should always be conducted behind a safety shield.[3][4] The addition of the oxidant should be done slowly and with cooling to control the exothermic nature of the reaction.[3][4] Avoid allowing a significant excess of unreacted peroxide to build up.[3] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q4: My final product is a yellow liquid, but it is described as a light brown crystal. What should I do?
A4: The product can sometimes be obtained as a yellow liquid after the removal of solvents.[5] This may be due to residual solvent or minor impurities. Purification by column chromatography or recrystallization should yield the solid product. The reported melting point is 82-85 °C.[7]
Q5: Can I use a catalyst to improve the reaction rate?
A5: While the direct oxidation with H₂O₂ in acetic acid or with m-CPBA does not typically require a catalyst, some literature reports the use of catalysts like methyltrioxorhenium (MeReO₃) with hydrogen peroxide in dichloromethane (B109758) for a milder reaction at ambient temperature.[7] Other catalysts like phosphotungstic acid have also been mentioned in the context of pyridine (B92270) N-oxide synthesis.[8] However, for the standard procedures, a catalyst is not necessary.
Experimental Protocols
Method 1: Oxidation with Hydrogen Peroxide in Acetic Acid
This protocol is adapted from a common procedure for the synthesis of pyridine N-oxides.
Materials:
-
4-Methoxypyridine
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide Solution
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
To a stirred solution of 4-methoxypyridine (e.g., 5 g, 45.87 mmol) in acetic acid (e.g., 25 mL) under an inert atmosphere, add a 30% hydrogen peroxide solution (e.g., 4.2 mL) at room temperature.[2][5]
-
Heat the reaction mixture to reflux and stir for 24 hours.[2][5]
-
Monitor the reaction for the consumption of the starting material by TLC.[2][5]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the volatile components (acetic acid and excess hydrogen peroxide) in vacuo.[2][5] This can be done on a rotary evaporator, preferably with a cold trap to protect the pump.[3][4]
-
The crude product can be purified by column chromatography or distillation under high vacuum (b.p. 100-105°C at 1 mm Hg).[3][4]
Yield: Up to 88% has been reported.[2][5]
Method 2: Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)
This protocol is based on a general procedure for the oxidation of pyridines using m-CPBA.
Materials:
-
4-Methoxypyridine
-
m-Chloroperoxybenzoic Acid (m-CPBA, ~70-75% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-methoxypyridine (e.g., 10 g) in dichloromethane (e.g., 80 mL) in a round-bottom flask and cool the solution to 0-5°C in an ice bath.
-
In a separate flask, dissolve m-CPBA (e.g., 23 g, a slight excess) in dichloromethane.
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Add the m-CPBA solution dropwise to the stirred 4-methoxypyridine solution while maintaining the temperature at 0-5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature (20-25°C) for 20-24 hours.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[1]
-
Separate the organic layer, and wash it again with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Yield: A yield of 94% with 95% purity has been reported using a similar procedure.[2]
Data Presentation
Table 1: Comparison of Synthesis Methods
| Parameter | Method 1: H₂O₂ / Acetic Acid | Method 2: m-CPBA / DCM |
| Oxidizing Agent | 30% Hydrogen Peroxide | m-Chloroperoxybenzoic Acid |
| Solvent | Acetic Acid | Dichloromethane |
| Reaction Temperature | Reflux | 0°C to Room Temperature |
| Reaction Time | 24 hours[2][5] | 20-26 hours[2] |
| Reported Yield | ~88%[2][5] | ~94%[2] |
| Key Byproduct | Water | m-Chlorobenzoic Acid |
| Purification | Vacuum distillation or column chromatography[2][3] | Column chromatography, washing with base[2][6] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound using the H₂O₂/Acetic Acid method.
Caption: Experimental workflow for the synthesis of this compound using the m-CPBA method.
Caption: A logical workflow for troubleshooting low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of Pyridine-n-oxide - Chempedia - LookChem [lookchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Workup [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. CN1982297A - Synthesis of pyridine-N-oxide - Google Patents [patents.google.com]
Stability and degradation of 4-Methoxypyridine N-oxide under reaction conditions
Welcome to the technical support center for 4-Methoxypyridine (B45360) N-oxide. This resource is designed to assist researchers, scientists, and drug development professionals in understanding the stability and degradation of this reagent under various experimental conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of 4-Methoxypyridine N-oxide in your research.
Troubleshooting Guide
This guide addresses common issues that may be encountered when working with this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Degradation of this compound due to harsh reaction conditions. | - Lower the reaction temperature. Pyridine (B92270) N-oxides can be thermally sensitive. - Use milder reagents. Strong acids or bases can promote decomposition. - Minimize reaction time. |
| Incompatibility with reagents. | - Avoid strong reducing agents unless deoxygenation is the desired outcome. - Be cautious with highly electrophilic reagents (e.g., acyl halides, anhydrides) which can react with the N-oxide oxygen. | |
| Formation of a Brown or Tarry Substance | Thermal decomposition of the N-oxide. | - Ensure the reaction temperature does not exceed the compound's decomposition temperature. Consider running the reaction at a lower temperature for a longer duration. - Check for localized heating at the flask surface. |
| Unexpected Side Products | Rearrangement reactions (e.g., Meisenheimer, Polonovski). | - These are more common with N-allyl and N-benzyl derivatives but can be triggered by certain electrophiles. If such side products are observed, reconsider the choice of reagents. |
| Deoxygenation to 4-methoxypyridine. | - This can occur in the presence of reducing agents or certain metal catalysts. If this is not the desired reaction, ensure all reagents and solvents are free from reducing impurities. | |
| Inconsistent Results | Hygroscopic nature of this compound. | - Store the reagent in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator.[1] - Handle the compound quickly in a dry environment to minimize moisture absorption. |
| Reaction Fails to Initiate | Poor solubility of this compound. | - While soluble in most common organic solvents, ensure complete dissolution before adding other reagents.[1] Gentle warming and sonication can aid dissolution. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound is hygroscopic and should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] For long-term storage, keeping it under an inert atmosphere (nitrogen or argon) is recommended to prevent moisture absorption.
Q2: Is this compound stable to acidic and basic conditions?
A2: Pyridine N-oxides are generally more stable in acidic conditions compared to basic conditions. In strong acids, the N-oxide oxygen can be protonated. Strong bases can promote decomposition pathways. It is advisable to use mild bases when possible and to perform reactions at the lowest effective temperature.
Q3: What is the thermal stability of this compound?
A3: While specific data for this compound is limited, aromatic N-oxides can be prone to decomposition at temperatures above 150°C. Thermal degradation of substituted pyridine N-oxides can lead to the formation of the corresponding pyridine (4-methoxypyridine in this case) and other decomposition products. It is recommended to conduct reactions at the lowest feasible temperature to minimize thermal degradation.
Q4: Can this compound be used with organometallic reagents?
A4: Caution should be exercised when using this compound with highly nucleophilic or reducing organometallic reagents, such as Grignard reagents or organolithiums, unless the intended reaction is the addition to the pyridine ring or deoxygenation. These reagents can react at the N-oxide or the pyridine ring.
Q5: What are the likely degradation products of this compound?
A5: Under various conditions, potential degradation products can include:
-
4-Methoxypyridine: Formed via deoxygenation under reducing conditions or thermal stress.
-
Phenolic compounds: Arising from the cleavage of the methoxy (B1213986) group under harsh acidic or thermal conditions.
-
Ring-opened products: Possible under photochemical conditions or with strong oxidizing agents.
Q6: Is this compound sensitive to light?
Stability Data Summary
The following tables summarize the general stability of pyridine N-oxides. This data is intended as a guideline, and stability can be influenced by specific substituents, solvents, and other reagents present.
Table 1: General Chemical Compatibility of Pyridine N-Oxides
| Reagent Class | Compatibility | Notes |
| Weak Acids | Generally Good | Protonation of the N-oxide oxygen can occur. |
| Strong Acids | Moderate | May lead to degradation, especially at elevated temperatures. |
| Weak Bases | Generally Good | Use with caution at elevated temperatures. |
| Strong Bases | Poor to Moderate | Can induce decomposition pathways. |
| Oxidizing Agents | Generally Good | The N-oxide is already in a high oxidation state. |
| Reducing Agents | Poor | Deoxygenation to the corresponding pyridine is a common reaction. |
| Electrophiles | Moderate | Can react with the N-oxide oxygen, leading to rearrangements (e.g., Polonovski reaction). |
| Nucleophiles | Good | The N-oxide functionality activates the pyridine ring to nucleophilic attack, primarily at the 2- and 4-positions. |
Experimental Protocols
Protocol 1: Assessment of Thermal Stability using HPLC
This protocol outlines a general method to assess the thermal stability of this compound in a given solvent.
1. Materials:
- This compound
- Solvent of interest (e.g., acetonitrile, DMF, toluene)
- HPLC system with a UV detector
- Reverse-phase C18 column
- Mobile phase: Acetonitrile and water with a suitable buffer (e.g., 0.1% formic acid for MS compatibility).[2]
- Thermostatically controlled heating block or oil bath
- Sealed vials
2. Procedure:
- Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
- Dispense aliquots of the stock solution into several sealed vials.
- Place the vials in a heating block or oil bath set to the desired temperature (e.g., 80°C, 100°C, 120°C).
- At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from the heat and allow it to cool to room temperature.
- Analyze the sample by HPLC to determine the concentration of the remaining this compound.
- Monitor for the appearance of new peaks, which would indicate the formation of degradation products.
3. Data Analysis:
- Plot the concentration of this compound versus time for each temperature.
- Calculate the degradation rate constant if desired.
Protocol 2: General Procedure for Monitoring Stability in Acidic/Basic Conditions
This protocol provides a framework for evaluating the stability of this compound in the presence of an acid or base.
1. Materials:
- This compound
- Solvent of interest
- Chosen acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, K₂CO₃)
- HPLC or GC-MS for analysis
- Reaction vessel with temperature control and stirring
2. Procedure:
- Dissolve this compound in the chosen solvent in the reaction vessel at a specific concentration.
- Add the desired amount of the acidic or basic solution.
- Maintain the reaction at a constant temperature (e.g., room temperature, 50°C).
- Withdraw aliquots from the reaction mixture at regular intervals.
- Quench the reaction in the aliquot if necessary (e.g., by neutralizing the acid or base).
- Analyze the aliquots by a suitable chromatographic method (HPLC or GC-MS) to quantify the remaining this compound and identify any major degradation products.
Visualizations
Potential Degradation Pathways
The following diagram illustrates potential degradation and reaction pathways for this compound based on the general reactivity of pyridine N-oxides.
Caption: Potential reaction and degradation pathways for this compound.
Experimental Workflow for Stability Testing
The diagram below outlines a typical workflow for assessing the stability of this compound under specific reaction conditions.
Caption: General workflow for conducting stability studies of this compound.
References
Safe handling and storage procedures for 4-Methoxypyridine N-oxide
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of 4-Methoxypyridine N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is considered hazardous. It causes skin and serious eye irritation.[1][2] It may also cause respiratory system irritation.[1][3][4] Some sources indicate it may be harmful if swallowed, in contact with skin, or if inhaled.[2]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When handling this compound, it is essential to wear appropriate personal protective equipment, including a dust mask (type N95 or equivalent), eye shields or safety goggles, and chemical-resistant gloves.[4][5] Work should be conducted in a well-ventilated area, preferably under a fume hood.[3]
Q3: What are the proper storage conditions for this compound?
A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] It is hygroscopic, meaning it can absorb moisture from the air, so proper sealing is crucial.[3] It should be stored under an inert gas.
Q4: What materials are incompatible with this compound?
A4: Avoid contact with strong oxidizing agents, acid anhydrides, and acid chlorides.[1]
Q5: What are the hazardous decomposition products of this compound?
A5: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]
Troubleshooting Guide
Scenario 1: Accidental Skin Contact
-
Problem: A researcher accidentally gets this compound powder on their gloved hand and then touches their skin.
-
Solution:
Scenario 2: Accidental Eye Contact
-
Problem: A small amount of the compound splashes into a researcher's eye.
-
Solution:
Scenario 3: Inhalation of Dust
-
Problem: A researcher inhales a small amount of this compound dust.
-
Solution:
Scenario 4: Accidental Ingestion
-
Problem: A researcher accidentally ingests a small quantity of the compound.
-
Solution:
Scenario 5: Chemical Spill
-
Problem: A container of this compound is dropped and the solid spills in the laboratory.
-
Solution:
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C6H7NO2 | [2][8][9][10] |
| Molecular Weight | 125.13 g/mol | [2][8][9][10] |
| Appearance | Light brown or White to Yellow to Orange powder/crystal | [3][10] |
| Melting Point | 73-79 °C or 82-85 °C | [4][5],[3] |
Experimental Workflow: Safe Handling Protocol
Caption: Safe handling workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C6H7NO2 | CID 70743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-甲氧基吡啶 N-氧化物 水合物 technical, ≥90% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-甲氧基吡啶 N-氧化物 水合物 technical, ≥90% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 1122-96-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. scbt.com [scbt.com]
- 9. This compound CAS#: 1122-96-9 [m.chemicalbook.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Overcoming Low Substrate Reactivity with 4-Methoxypyridine N-oxide
Welcome to the technical support center for utilizing 4-Methoxypyridine N-oxide (4-MPO) in your synthetic protocols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand the mechanistic role of 4-MPO, and optimize reaction conditions for challenging, low-reactivity substrates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (4-MPO) is a heterocyclic N-oxide that serves multiple roles in organic synthesis, acting as a ligand, a mild oxidant, and, most importantly, an activating agent for otherwise unreactive C-H bonds. In palladium-catalyzed cross-coupling reactions, the oxygen atom of the N-oxide moiety coordinates to the palladium center. This coordination facilitates the activation of a C-H bond on the substrate, typically at the ortho-position (C2), forming a key palladacyclic intermediate. This C-H activation step is often the rate-determining step for unreactive substrates, and 4-MPO provides a lower energy pathway for this transformation to occur, thus increasing reaction rates and yields.
Q2: In which types of reactions is 4-MPO typically used to overcome low reactivity?
A2: 4-MPO and other pyridine (B92270) N-oxides are most effective in palladium-catalyzed reactions involving C-H activation. These include direct arylations, alkenylations, and other cross-coupling reactions where one of the coupling partners is an unactivated arene or heteroarene. They are particularly useful when dealing with electron-deficient or sterically hindered substrates that are reluctant to undergo oxidative addition or other activation pathways.
Q3: What are the signs that my reaction might benefit from the addition of 4-MPO?
A3: Consider using 4-MPO as an additive if you are observing the following issues with your cross-coupling reaction:
-
Low or no conversion: The starting material is largely unreacted even after extended reaction times or at elevated temperatures.
-
Stalled reaction: The reaction proceeds initially but stops before reaching completion.
-
Substrate-dependent failure: The reaction works for activated substrates but fails for more challenging, electron-deficient, or sterically hindered analogues.
-
Forced, harsh conditions: The reaction requires excessively high temperatures or catalyst loadings to proceed, leading to decomposition and side products.
Q4: Can 4-MPO act as a catalyst poison?
A4: While 4-MPO is generally used to promote catalysis, like many nitrogen-containing heterocycles, it has the potential to act as a catalyst poison if not used correctly. Strong coordination to the metal center can sometimes inhibit subsequent steps in the catalytic cycle. Catalyst deactivation can occur if an inappropriate excess of the N-oxide is used, or if it leads to the formation of stable, off-cycle palladium complexes. Optimization of the 4-MPO concentration is therefore critical.
Troubleshooting Guide
This guide addresses common problems encountered when using 4-MPO to enhance reactions with low-reactivity substrates.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Insufficient C-H Activation: The primary role of 4-MPO is not being fulfilled. 2. Catalyst Inactivity: The palladium catalyst is not active or is being deactivated. 3. Incorrect Stoichiometry: The ratio of 4-MPO to the substrate or catalyst is not optimal. | 1. Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. 2. Optimize Catalyst System: Switch to a more active palladium precatalyst or a more robust ligand (e.g., Buchwald ligands like SPhos or XPhos for Suzuki couplings). 3. Screen 4-MPO Loading: Perform a screen of 4-MPO equivalents. While it is often used in excess, too much can inhibit the reaction. Start with a stoichiometric amount relative to the limiting reagent and screen up to 3-4 equivalents. |
| Formation of Side Products (e.g., Homocoupling) | 1. Presence of Oxygen: Dissolved oxygen can promote the homocoupling of boronic acids or other organometallic reagents. 2. Inefficient Cross-Coupling: If the desired cross-coupling is slow, side reactions like homocoupling can become competitive. | 1. Thoroughly Degas: Ensure all solvents and the reaction vessel are rigorously degassed with an inert gas (Argon or Nitrogen) before adding the catalyst. 2. Optimize Conditions: Re-evaluate the base, solvent, and temperature to accelerate the desired cross-coupling pathway, which will outcompete the side reactions. |
| Reaction Stalls or is Sluggish | 1. Catalyst Deactivation: The active Pd(0) species may be oxidizing or forming inactive complexes over time. 2. Poor Mixing/Solubility: Reactants, reagents, or the catalyst may not be sufficiently soluble, especially in biphasic systems. | 1. Use a Precatalyst: Employ a modern palladium precatalyst that is designed for slow release of the active Pd(0) species, maintaining a low, steady concentration throughout the reaction. 2. Screen Solvents: Test different solvents or solvent mixtures to improve the solubility of all reaction components. Ensure vigorous stirring, especially for heterogeneous mixtures. |
| Decomposition of Starting Material | 1. Excessive Temperature: The reaction temperature required for C-H activation may be causing thermal degradation of a sensitive substrate. 2. 4-MPO as an Oxidant: The N-oxide can act as an oxidant, potentially leading to undesired oxidation of sensitive functional groups. | 1. Lower Temperature with a More Active Catalyst: Combine a highly active catalyst system (e.g., Pd₂(dba)₃ with a bulky phosphine (B1218219) ligand) with a lower reaction temperature. 2. Use Stoichiometric 4-MPO: Reduce the amount of 4-MPO to the minimum required for activation to limit its potential as an oxidant. |
Data Presentation: Enhancing Reaction Yields
The addition of a pyridine N-oxide can significantly improve the yield of cross-coupling reactions involving unreactive substrates. While specific data for 4-MPO is distributed across various specialized publications, the following table presents a compiled and representative optimization of a palladium-catalyzed direct arylation of pyridine N-oxide with an aryltrifluoroborate. This data illustrates the principles of how reaction parameters, including the presence of additives, influence the outcome of a C-H activation reaction.
Table 1: Optimization for the Pd-Catalyzed Direct Arylation of Pyridine N-oxide
| Entry | Catalyst (10 mol%) | Oxidant (2.0 equiv) | Additive (20 mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | None | Ag₂O | None | 1,4-Dioxane (B91453) | 90 | 17 | No Reaction |
| 2 | Pd(OAc)₂ | Ag₂O | None | 1,4-Dioxane | 90 | 17 | 56 |
| 3 | Pd(OAc)₂ | None | None | 1,4-Dioxane | 90 | 17 | Trace |
| 4 | Pd(OAc)₂ | Ag₂CO₃ | None | 1,4-Dioxane | 90 | 17 | 14 |
| 5 | Pd(OAc)₂ | Ag₂O | TBAB | 1,4-Dioxane | 90 | 17 | 75 |
| 6 | Pd(OAc)₂ | Ag₂O | TBAI | 1,4-Dioxane | 90 | 17 | 88 |
| 7 | Pd(OAc)₂ | Ag₂O | TBAC | 1,4-Dioxane | 90 | 17 | 78 |
Reaction Conditions: Pyridine N-oxide (3.3 equiv.), Potassium phenyltrifluoroborate (1.0 equiv.), in solvent at 90°C. TBAB = Tetrabutylammonium bromide, TBAI = Tetrabutylammonium iodide, TBAC = Tetrabutylammonium chloride.
Analysis: This optimization data clearly demonstrates the necessity of the palladium catalyst (Entry 1 vs. 2) and an oxidant (Entry 2 vs. 3) for the reaction to proceed. More importantly for troubleshooting, it shows that the choice of additive can dramatically improve the yield, with TBAI providing the best result (Entry 6). This highlights that when 4-MPO is used to activate a substrate, the overall reaction environment, including salts and other additives, must be co-optimized to achieve the best performance.
Experimental Protocols
Below are representative experimental protocols. These should be adapted and optimized for your specific substrates and laboratory conditions.
Protocol 1: General Procedure for Palladium-Catalyzed Direct Arylation of Pyridine N-oxide with Potassium Aryltrifluoroborate
This protocol details a ligand-free approach where the pyridine N-oxide itself acts as the directing group and substrate.
Materials:
-
Pyridine N-oxide derivative (e.g., this compound)
-
Potassium aryltrifluoroborate
-
Palladium(II) Acetate (B1210297) (Pd(OAc)₂)
-
Silver(I) Oxide (Ag₂O)
-
Tetrabutylammonium Iodide (TBAI)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a flame-dried reaction tube equipped with a magnetic stir bar, add the pyridine N-oxide (3.3 equiv.), potassium aryltrifluoroborate (1.0 equiv.), Pd(OAc)₂ (10 mol%), Ag₂O (2.0 equiv.), and TBAI (20 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add anhydrous 1,4-dioxane via syringe (to achieve a concentration of ~0.3 M with respect to the aryltrifluoroborate).
-
Seal the tube and place it in a preheated oil bath or heating block at 90 °C.
-
Stir the reaction mixture vigorously for the required time (typically 12-24 hours), monitoring by TLC or LC-MS until the limiting reagent is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-arylpyridine N-oxide.
Mandatory Visualizations
Logical Workflow for Troubleshooting Low Yield
The following diagram outlines a systematic approach to troubleshooting low-yield reactions where 4-MPO is used as an activating agent.
Caption: A stepwise guide for troubleshooting low-yield reactions.
Proposed Catalytic Cycle for Direct Arylation
This diagram illustrates the proposed mechanism for the palladium-catalyzed direct C-H arylation of a pyridine N-oxide, such as 4-MPO.
Caption: Proposed catalytic cycle for C-H arylation of pyridine N-oxides.
Catalyst deactivation and regeneration in 4-Methoxypyridine N-oxide systems
This center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with catalyst systems in the synthesis of 4-Methoxypyridine (B45360) N-oxide (4-MPO).
Troubleshooting Guide
This guide addresses common issues encountered during the catalytic synthesis of 4-MPO, providing potential causes and actionable solutions in a question-and-answer format.
Question 1: My reaction yield has dropped significantly in recent batches. What could be the cause?
Answer: A significant drop in yield is a primary indicator of catalyst deactivation. Several mechanisms could be responsible:
-
Poisoning: Impurities in the reactants or solvent can strongly bind to the catalyst's active sites, rendering them inactive.[1][2] Common poisons in oxidation reactions include sulfur or nitrogen-containing compounds that may be present in the starting 4-methoxypyridine.[2][3]
-
Fouling/Coking: High molecular weight byproducts or polymers can deposit on the catalyst surface, physically blocking access to the active sites.[4][5] This is more common in high-temperature gas-phase reactions but can occur in liquid-phase reactions if conditions are not optimized.
-
Thermal Degradation (Sintering): For solid-supported catalysts, operating at excessively high temperatures can cause the active metal particles to agglomerate, reducing the active surface area.[4][5]
-
Leaching: The active catalytic species may slowly dissolve into the reaction medium, leading to a gradual loss of activity. This is a concern for some supported metal catalysts.[6]
Solution Workflow:
-
Verify Reagent Purity: Analyze your 4-methoxypyridine, solvent, and oxidant (e.g., hydrogen peroxide) for impurities. Consider purifying the starting materials if contaminants are detected.[2]
-
Review Reaction Conditions: Ensure the reaction temperature and pressure are within the recommended range for your specific catalyst. Excursions to higher temperatures can accelerate thermal degradation.[7]
-
Assess Catalyst State: If possible, filter the catalyst from the reaction mixture and visually inspect it for changes in color or texture, which might suggest fouling.
-
Attempt Catalyst Regeneration: Follow a suitable regeneration protocol (see Experimental Protocols section) to determine if the activity can be restored. Successful regeneration often indicates deactivation by poisoning or fouling.
-
Test Catalyst Activity: Perform a small-scale control reaction with fresh catalyst and compare the yield to that obtained with the used catalyst under identical conditions.[8]
Question 2: I'm observing a change in product selectivity and an increase in byproducts. What's happening?
Answer: A shift in selectivity is a nuanced sign of catalyst deactivation. It suggests that the active sites are being altered, not just blocked.
-
Selective Poisoning: Certain poisons may preferentially adsorb to specific types of active sites, leaving others open that favor different reaction pathways.[9]
-
Pore Mouth Blocking: In porous catalysts, fouling can block the entrance to the pores.[4] This increases the diffusion path length for reactants and products, which can lead to secondary reactions and different product distributions.
-
Active Site Modification: The chemical environment of the active site can be altered by reaction with impurities or by partial oxidation/reduction, leading to changes in selectivity.
Solutions:
-
Identify Byproducts: Use techniques like GC-MS or LC-MS to identify the structure of the new byproducts. This can provide clues about the side reactions occurring and the nature of the catalyst deactivation.
-
Implement a Regeneration Procedure: A thermal treatment (calcination) can often remove organic foulants, while a specific chemical wash may be needed to remove strongly chemisorbed poisons.[10][11]
-
Consider a Guard Bed: If the feedstock is suspected to contain poisons, passing it through a pre-filter or "guard bed" containing an adsorbent can remove impurities before they reach the catalyst.
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used for 4-Methoxypyridine N-oxidation? A: The N-oxidation of pyridines is typically achieved using an oxidant like hydrogen peroxide in the presence of a catalyst. Common catalytic systems include:
-
Organic Acids: Acetic acid or peroxyacetic acid are classic reagents that can also act as catalysts.[12][13]
-
Titanosilicate Zeolites: Materials like Ti-MWW have shown high activity and selectivity for pyridine (B92270) N-oxidation with H₂O₂.[6]
-
Metal-free Polymer Catalysts: Systems like poly(maleic anhydride-alt-1-octadecene) (Od-MA) have been developed as recyclable, metal-free options.[14]
-
Vanadium-based Catalysts: Vanadium oxides, often modified with other metal oxides like TiO₂, are used, particularly in gas-phase oxidations.[15][16]
Q2: What is the difference between catalyst poisoning and fouling? A: Poisoning is a chemical deactivation where molecules (poisons) strongly chemisorb onto the active sites.[5][9] Fouling is a physical or mechanical deactivation caused by the deposition of substances (foulants) on the catalyst surface, blocking access to the active sites.[4]
Q3: Can a deactivated catalyst be regenerated? A: Often, yes. The appropriate regeneration method depends on the deactivation mechanism.
-
For Fouling/Coking: A controlled burnout or calcination in air or an inert atmosphere can remove carbonaceous deposits.[10]
-
For Poisoning: Regeneration can be more complex. A thermal treatment may desorb some poisons. In other cases, a specific chemical wash or treatment with a reducing (e.g., H₂) or oxidizing agent is required to strip the poison and restore the active site.[11][17]
-
For Thermal Degradation: This process is generally irreversible. The catalyst typically needs to be replaced or re-synthesized.
Q4: How long should my catalyst last? A: Catalyst lifetime is highly dependent on the specific catalyst, reaction conditions (temperature, pressure, concentration), and the purity of the reactants. Heterogeneous catalysts like Ti-MWW are designed for reusability and can last for many cycles with proper handling.[6] Some polymer catalysts have also demonstrated high recyclability without needing intermediate treatment.[14] It is crucial to monitor catalyst performance over time to establish a baseline for its expected lifespan in your specific process.
Quantitative Data Summary
The following tables provide representative data on catalyst performance, deactivation, and regeneration. (Note: This data is illustrative for comparison purposes).
Table 1: Performance of Different Catalysts in 4-MPO Synthesis
| Catalyst System | Oxidant | Temperature (°C) | Reaction Time (h) | Initial Yield (%) |
|---|---|---|---|---|
| Acetic Acid | 30% H₂O₂ | 100 (Reflux) | 24 | 88%[13] |
| Ti-MWW | 30% H₂O₂ | 80 | 6 | >99%[6] |
| Od-MA Polymer | 34% H₂O₂ | 90 | 7 | 95% (for similar pyridines)[14] |
| V-Ti-Mn-O | Air/H₂O | 320 | 4 | 67% (for isonicotinic acid)[7][15] |
Table 2: Catalyst Deactivation and Regeneration Efficiency
| Catalyst | Deactivation Symptom | Yield After 10 Cycles (%) | Regeneration Method | Yield After Regeneration (%) |
|---|---|---|---|---|
| Ti-MWW | Gradual yield loss | 85% | Calcination at 550°C | >98% |
| Supported Pd | Significant yield loss | 40% | H₂ wash at 200°C | 75% |
| V-Ti-O | Drop in selectivity | 60% | Irreversible (Thermal) | N/A |
| Od-MA Polymer | No significant loss | >99% (Recovery) | Simple Filtration | >99% (Activity Retained)[14] |
Experimental Protocols
Protocol 1: General Procedure for 4-MPO Synthesis (Acetic Acid Method)
-
To a stirred solution of 4-methoxypyridine (1 equivalent, e.g., 5 g, 45.87 mmol) in glacial acetic acid (5 mL/g of pyridine), add 30% aqueous hydrogen peroxide (~1 equivalent) dropwise at room temperature under an argon atmosphere.[13]
-
Heat the reaction mixture to reflux (approx. 100-110°C) and maintain for 24 hours.[13]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[13]
-
After completion, cool the mixture to room temperature.
-
Remove the volatile components (acetic acid, water) under reduced pressure (in vacuo) to yield the crude 4-methoxypyridine N-oxide.[13]
Protocol 2: General Procedure for Heterogeneous Catalyst Regeneration (Calcination) Caution: This procedure should be performed in a well-ventilated furnace.
-
Recover the spent catalyst from the reaction mixture by filtration and wash it thoroughly with a suitable solvent (e.g., methanol, acetone) to remove any adsorbed species.
-
Dry the catalyst in a vacuum oven at 80-100°C for 4-6 hours to remove the solvent.
-
Place the dried catalyst in a ceramic crucible and transfer it to a programmable muffle furnace.
-
Heat the catalyst under a slow flow of air. Ramp the temperature at a controlled rate (e.g., 5°C/min) to a final temperature of 450-550°C.[10] The exact temperature depends on the catalyst's thermal stability.
-
Hold at the final temperature for 3-5 hours to ensure complete combustion of organic foulants.
-
Cool the furnace slowly to room temperature. The regenerated catalyst is now ready for reuse or characterization.
Protocol 3: Method for Assessing Catalyst Activity
-
Set up a control reaction in a small-scale reactor (e.g., 50 mL flask) under optimized conditions (temperature, stirring speed, reactant concentrations).[8]
-
Add a precisely weighed amount of fresh (or regenerated) catalyst to the reaction.
-
Run the reaction for a predetermined amount of time (e.g., 2 hours).
-
At the end of the reaction, quench it and take a sample of the mixture.
-
Analyze the sample using a calibrated analytical technique (e.g., GC, HPLC, or ¹H NMR with an internal standard) to determine the percent conversion of 4-methoxypyridine and the yield of 4-MPO.
-
Repeat the exact same procedure with the same amount of used/deactivated catalyst to compare its performance directly.
Visualizations
Caption: Potential pathways for catalyst deactivation in 4-MPO systems.
Caption: A logical workflow for troubleshooting common synthesis issues.
Caption: Decision diagram for selecting an appropriate regeneration strategy.
References
- 1. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 2. revisiondojo.com [revisiondojo.com]
- 3. britannica.com [britannica.com]
- 4. mdpi.com [mdpi.com]
- 5. ammoniaknowhow.com [ammoniaknowhow.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ferco.com [ferco.com]
- 9. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 10. CN1681584A - Regeneration method of heterogeneous catalyst - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. Recyclable anhydride catalyst for H 2 O 2 oxidation: N -oxidation of pyridine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00265H [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid [scirp.org]
Effect of solvent on the efficiency of 4-Methoxypyridine N-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments involving 4-Methoxypyridine N-oxide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during reactions utilizing this compound.
Issue 1: Low or No Reaction Conversion
-
Question: I am not observing the expected product formation or the reaction is very sluggish. What are the possible causes and solutions?
-
Answer: Low or no conversion in reactions involving this compound can stem from several factors. A primary consideration is the integrity of the reagent itself. This compound is hygroscopic and can absorb moisture from the atmosphere, which can inhibit its catalytic activity or react with sensitive reagents in your reaction mixture.
Troubleshooting Steps:
-
Reagent Quality: Ensure the this compound is dry. If it has been opened multiple times or stored improperly, consider drying it under vacuum or purchasing a fresh batch. Store the reagent in a tightly sealed container in a desiccator.
-
Solvent Purity: The choice and purity of the solvent are critical. The presence of water or other impurities in the solvent can quench catalysts or reagents. Always use dry, high-purity solvents appropriate for your reaction type.
-
Reaction Temperature: The reaction temperature may be suboptimal. Depending on the specific transformation, either increasing or decreasing the temperature might be necessary. For instance, in highly exothermic reactions, cooling might be required to prevent side product formation, while other reactions may need heating to overcome the activation energy barrier.
-
Concentration: The concentration of the reactants can influence the reaction rate. If the reaction is slow, consider increasing the concentration of the limiting reagent or the catalyst.
-
Issue 2: Formation of Side Products
-
Question: My reaction is producing significant amounts of unintended side products. How can I improve the selectivity?
-
Answer: The formation of side products is often related to the reaction conditions and the reactivity of the intermediates. The solvent can play a significant role in stabilizing or destabilizing reactive species.
Troubleshooting Steps:
-
Solvent Selection: The polarity and coordinating ability of the solvent can influence the reaction pathway. Non-polar solvents might favor certain reaction pathways over others compared to polar aprotic or protic solvents. It is advisable to screen a few solvents with different properties to identify the one that provides the best selectivity.
-
Temperature Control: Running the reaction at a lower temperature can sometimes minimize the formation of side products by reducing the rate of competing reactions that have a higher activation energy.
-
Order of Addition: The order in which reagents are added can be crucial. For example, adding a highly reactive reagent slowly to the reaction mixture can help to control the reaction and minimize side product formation.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the solvent when using this compound?
A1: The solvent has multiple roles in a reaction involving this compound. It dissolves the reactants and catalyst, enabling them to interact. Furthermore, the solvent's properties, such as polarity, can influence the reaction rate and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states. For instance, in reactions involving charged intermediates, a polar solvent can be beneficial.
Q2: How does the choice of solvent affect the efficiency of reactions with this compound?
A2: The efficiency of a reaction can be significantly impacted by the solvent. A suitable solvent can lead to higher yields and faster reaction rates. The ideal solvent will depend on the specific reaction mechanism. For example, in reactions involving organometallic reagents, the coordinating ability of the solvent is a critical factor.
Data Presentation
The following table summarizes the effect of different solvents on the conversion of a model reaction involving a pyridine (B92270) derivative. While this data is for the related 4-methoxypyridine, the trend can be informative for reactions with this compound, particularly concerning the interaction of solvents with organometallic reagents and charged intermediates.
Table 1: Effect of Solvent on the Uncatalyzed Addition of a Grignard Reagent to an Acylated 4-Methoxypyridine
| Solvent | Dielectric Constant (approx.) | Conversion (%) |
| Toluene | 2.4 | 95 |
| Diethyl Ether (Et₂O) | 4.3 | 25 |
| Tetrahydrofuran (THF) | 7.6 | 15 |
Data is illustrative and based on trends observed in similar chemical systems.
Experimental Protocols
General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction Using a Pyridine N-oxide Derivative as a Ligand/Additive
This protocol provides a general methodology for a Suzuki-Miyaura cross-coupling reaction. The specific conditions may need to be optimized for different substrates.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), this compound (10 mol%), and base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the degassed solvent (e.g., toluene, 5 mL) to the flask via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress of the reaction by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Mandatory Visualization
Caption: A generalized experimental workflow for a reaction utilizing this compound.
Caption: Logical relationship between solvent properties and reaction outcomes.
Moisture sensitivity of 4-Methoxypyridine N-oxide and its impact on reactions
Welcome to the Technical Support Center for 4-Methoxypyridine N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, use, and troubleshooting of reactions involving this versatile reagent.
I. Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield in a Palladium-Catalyzed Cross-Coupling Reaction
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Question: I am performing a palladium-catalyzed direct arylation of a pyridine (B92270) N-oxide and I am getting a low yield. I suspect the moisture content of my this compound might be the issue. How sensitive is this reaction to water?
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Answer: While it is always good practice to use dry reagents and solvents in cross-coupling reactions, some studies have shown a surprising tolerance to water. For the palladium-catalyzed direct arylation of pyridine N-oxide, it has been reported that the addition of up to 5 equivalents of water to the reaction mixture does not negatively impact the yield.[1] Therefore, while excessive water should be avoided, trace amounts of moisture from the this compound hydrate (B1144303) may not be the primary cause of low yield in this specific reaction. You should also investigate other potential causes such as catalyst deactivation, improper ligand choice, or issues with the purity of other reagents.[2]
Troubleshooting Decision Tree for Low Yield in Pd-Catalyzed Cross-Coupling:
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Issue 2: Inconsistent Reaction Times
-
Question: My reaction times are not consistent when using different batches of this compound. Could this be related to its water content?
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Answer: Yes, this is a possibility. While some reactions may tolerate water, the presence of varying amounts of water can affect reaction kinetics. Water can influence the solubility of reagents and the activity of the catalyst. It is recommended to determine the water content of each new batch of this compound to ensure consistency in your reactions.
Issue 3: Difficulty in Handling and Weighing the Reagent
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Question: this compound is very hygroscopic and quickly becomes sticky, making it difficult to handle and weigh accurately. What is the best way to manage this?
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Answer: Due to its hygroscopic nature, it is crucial to handle this compound in a dry environment, such as a glovebox or under a stream of inert gas.[3] If it has already absorbed moisture, you can dry it using the protocols outlined in the Experimental Protocols section below. For small-scale reactions, preparing a stock solution of the dried N-oxide in an anhydrous solvent can be a convenient way to dispense a precise amount.[4]
II. Frequently Asked Questions (FAQs)
Q1: What is the typical water content of commercially available this compound?
A1: this compound is often supplied as a hydrate, and the water content can vary between suppliers and batches.[5] It is always advisable to check the certificate of analysis provided by the supplier. For applications sensitive to water, it is recommended to determine the water content using a Karl Fischer titration or to dry the material before use.
Q2: How should I store this compound?
A2: It should be stored in a tightly closed container in a dry and well-ventilated place to minimize moisture absorption.[3] Storing it inside a desiccator is also a good practice.
Q3: Can I use the hydrated form of this compound directly in my reaction?
A3: This depends on the specific reaction's sensitivity to water. For some robust reactions like certain palladium-catalyzed cross-couplings, the hydrate can be used directly.[1] However, for moisture-sensitive reactions, it is crucial to use the anhydrous form. It is recommended to perform a small-scale trial reaction to assess the impact of the hydrated form on your specific transformation.
Q4: How does the presence of water affect this compound as an oxygen transfer reagent?
III. Data Presentation
Table 1: Impact of Water on a Palladium-Catalyzed Direct Arylation of Pyridine N-oxide
| Equivalents of Water Added | Reaction Yield |
| 0 | Not specified, but reaction proceeds in high yield |
| 5 | No negative impact on yield observed |
Data sourced from a study on the direct arylation of pyridine N-oxide.[1] It is important to note that this data is for a specific reaction and may not be generalizable to all reactions involving this compound.
IV. Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol provides a general procedure for determining the water content in a sample of this compound.
Workflow for Karl Fischer Titration:
Caption: Step-by-step workflow for Karl Fischer titration.
Methodology:
-
Add approximately 30 mL of anhydrous methanol to the titration flask of the Karl Fischer apparatus.
-
Neutralize the methanol with the Karl Fischer reagent until the electrometric endpoint is reached.
-
Accurately weigh a specified quantity of the this compound sample.
-
Transfer the sample into the titration flask.
-
Stir the solution for 1 minute to ensure complete dissolution.
-
Titrate the solution with the Karl Fischer reagent to the electrometric endpoint.
-
Record the volume of the Karl Fischer reagent consumed.
-
Calculate the water content using the following formula: Water Content (%) = (Volume of KF reagent consumed in mL × KF reagent factor in mg/mL) / (Weight of sample in mg) × 100[6]
Protocol 2: Drying of this compound Hydrate
This protocol describes two common methods for drying this compound hydrate.
Option A: Azeotropic Distillation with Toluene (B28343)
-
Combine the this compound hydrate with an excess of toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux. Water will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.
-
Continue the distillation until no more water is collected.
-
To ensure complete drying, distill off the remaining toluene under reduced pressure.
-
The resulting anhydrous this compound should be handled under an inert atmosphere.[4]
Option B: Vacuum Oven Drying
-
Place the this compound hydrate in a suitable container (e.g., a watch glass or a crystallization dish) to create a thin layer.
-
Place the container in a vacuum oven.
-
Gently apply vacuum over time to avoid the rush of air that can carry away the powdered material. A controlled ramp rate is recommended.[7]
-
Heat the oven to a temperature below the melting point of this compound (melting point of the anhydrous form is around 82-85 °C). A temperature of 50-60 °C is a safe starting point.
-
Dry under vacuum until a constant weight is achieved. This may take several hours to overnight.
-
Once dry, allow the oven to cool to room temperature before releasing the vacuum with an inert gas (e.g., nitrogen or argon) to prevent reabsorption of atmospheric moisture.
Workflow for Drying this compound:
Caption: Overview of drying methods for this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. 4-METHOXYPYRIDINE-N-OXIDE HYDRATE, 99 One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 7. digivac.com [digivac.com]
Work-up procedures to remove 4-Methoxypyridine N-oxide from a reaction mixture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of 4-Methoxypyridine N-oxide (4-MeO-PyO) from a reaction mixture.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the work-up of reactions containing 4-MeO-PyO.
Issue 1: The 4-MeO-PyO is co-extracting with my desired product into the organic layer.
-
Q: I performed a standard aqueous work-up, but a significant amount of 4-MeO-PyO remains in my organic phase. What should I do?
A: This is a common issue due to the solubility of 4-MeO-PyO in many organic solvents.[1] An acidic wash is the most effective method to remove it. Since 4-MeO-PyO is a weak base (the pKa of the conjugate acid of pyridine-N-oxide is approximately 0.8), washing the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) will protonate the N-oxide, forming a water-soluble salt that will partition into the aqueous layer.[2] Repeat the acidic wash until TLC analysis of the organic layer shows no remaining 4-MeO-PyO.
Issue 2: An emulsion has formed during the extraction process.
-
Q: A persistent emulsion formed when I tried to wash the organic layer with an acidic solution. How can I break it?
A: Emulsions are common when dealing with polar compounds. Here are several techniques to try:
-
Addition of Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool.
-
Centrifugation: If available, centrifuging the mixture is a very effective method for separating the layers.
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period can allow the layers to separate.
-
Issue 3: My desired product is also polar and is being lost into the aqueous layer during the acidic wash.
-
Q: I'm losing my polar product during the acidic extraction of 4-MeO-PyO. Are there alternative methods?
A: Yes, if your product is sensitive to acid or is also extracted into the acidic aqueous layer, consider these alternatives:
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Silica (B1680970) Gel Chromatography: 4-MeO-PyO is a very polar compound and will have a low Rf value on a silica gel TLC plate. Flash column chromatography can be a highly effective method for separation. A polar eluent system, such as dichloromethane (B109758)/methanol (B129727), is often required to elute the highly polar 4-MeO-PyO.[3]
-
Reverse-Phase Chromatography: For highly polar products, reverse-phase chromatography (C18 silica) may provide better separation. In this case, the more polar 4-MeO-PyO will elute earlier than a less polar product.
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Recrystallization: If your product is a solid, recrystallization can be an effective purification method. You will need to find a solvent system in which your product has good solubility at high temperatures and poor solubility at low temperatures, while 4-MeO-PyO remains soluble at all temperatures.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the key physical and chemical properties of 4-MeO-PyO relevant to its removal?
A1: this compound is a white to light yellow crystalline solid that is hygroscopic.[1] It is highly soluble in polar solvents like water and alcohols, and also soluble in many common organic solvents.[1][4] It is a weak base, with a predicted pKa of its conjugate acid around 2.30.
-
Q2: Which extraction solvent is best for removing 4-MeO-PyO?
A2: The choice of extraction solvent depends on the solubility of your desired product. Solvents like dichloromethane or ethyl acetate (B1210297) are commonly used. However, the key to removing the polar 4-MeO-PyO is not the organic solvent itself, but rather the use of an acidic aqueous wash to protonate and extract the N-oxide into the aqueous phase.
-
Q3: How can I monitor the removal of 4-MeO-PyO during the work-up?
A3: Thin-layer chromatography (TLC) is the most convenient method. Spot the organic layer on a silica gel TLC plate and elute with an appropriate solvent system (e.g., 5-10% methanol in dichloromethane). 4-MeO-PyO is UV active and will appear as a spot. Continue the washing or purification process until the spot corresponding to 4-MeO-PyO is no longer visible in the organic layer.
-
Q4: Can I remove 4-MeO-PyO by distillation?
A4: While the parent pyridine-N-oxide can be distilled under high vacuum, it has a high boiling point.[5] Removing 4-MeO-PyO by distillation from a reaction mixture is generally not a practical approach, especially if your desired product is not highly volatile. Evaporation under reduced pressure can be used to remove the reaction solvent, but not the 4-MeO-PyO itself.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₇NO₂ | [6] |
| Molecular Weight | 125.13 g/mol | [6] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 78-81 °C | [7] |
| pKa (of conjugate acid) | ~2.30 (Predicted) | |
| Hygroscopicity | Hygroscopic | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | Soluble | [7] |
| Methanol | Soluble | [1] |
| Dichloromethane | Soluble | [1] |
| Ethyl Acetate | Slightly Soluble | [8] |
| Acetone | Slightly Soluble | [8] |
| Isopropanol | Slightly Soluble | [8] |
| n-Butanol | Slightly Soluble | [8] |
| Note: | Quantitative solubility data is not readily available in the literature. The qualitative descriptions are based on observations from various sources. |
Experimental Protocols
Protocol 1: Removal of 4-MeO-PyO by Acidic Extraction
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Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1 M aqueous HCl. Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Layer Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the acidic wash (steps 2 and 3) two to three more times.
-
TLC Analysis: After the final wash, take a small sample of the organic layer and spot it on a silica gel TLC plate. Elute with an appropriate solvent system (e.g., 10% methanol in dichloromethane) to confirm the absence of 4-MeO-PyO.
-
Neutralization and Drying: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Removal of 4-MeO-PyO by Silica Gel Chromatography
-
Sample Preparation: Concentrate the crude reaction mixture under reduced pressure to remove the solvent. Dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Column Packing: Pack a flash chromatography column with silica gel using a suitable non-polar solvent (e.g., hexane (B92381) or a low percentage of ethyl acetate in hexane).
-
Loading: Load the concentrated sample onto the top of the silica gel column.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). The non-polar to moderately polar product should elute first. The highly polar 4-MeO-PyO will require a significantly more polar solvent system (e.g., 5-10% methanol in dichloromethane) to elute.[3]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing your purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound | C6H7NO2 | CID 70743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed Reactions Involving 4-Methoxypyridine N-oxide
For researchers, scientists, and professionals in drug development, palladium-catalyzed cross-coupling reactions are indispensable tools. The introduction of additives like 4-Methoxypyridine N-oxide can be pivotal for the success of these reactions, often enhancing reactivity and selectivity. However, its use can also introduce specific challenges. This guide provides detailed troubleshooting for common issues encountered when this compound is utilized in such reactions, presented in a clear question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My palladium-catalyzed reaction is sluggish or shows no conversion. What are the primary factors to investigate when using this compound?
A1: Low or no conversion in the presence of this compound can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Ensure that your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and any phosphine (B1218219) ligands are fresh and have been stored under an inert atmosphere. The pyridine (B92270) nitrogen of the N-oxide can potentially coordinate to the palladium center, which in some cases might inhibit the catalytic cycle.[1]
-
Inadequate Reaction Conditions: Verify the reaction temperature, solvent, and base. These parameters are critical and often need to be optimized for specific substrates.
-
Purity of Reagents: Impurities in starting materials, including the this compound, can poison the catalyst. Ensure all reagents are of high purity.
-
Oxygen Sensitivity: The active Pd(0) species is susceptible to oxidation.[2] Ensure the reaction is conducted under a rigorously inert atmosphere (argon or nitrogen) and that all solvents have been properly degassed.[2]
Q2: I am observing significant byproduct formation, such as homocoupling of my boronic acid in a Suzuki reaction. How can this compound influence this, and how can it be minimized?
A2: Homocoupling is a common side reaction in Suzuki-Miyaura coupling, leading to the formation of a symmetrical biaryl from the boronic acid.[2] This is often promoted by the presence of oxygen.[2]
While this compound is primarily used as a directing group or oxidant in C-H activation, its presence could inadvertently influence side reactions. To minimize homocoupling:
-
Rigorous Degassing: This is the most critical step to prevent homocoupling.[2] Use techniques like freeze-pump-thaw cycles or sparging the solvent with an inert gas.
-
Choice of Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ might be advantageous over in-situ reduction of a Pd(II) salt.[1]
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway.[1]
Q3: My reaction is not proceeding to completion, and I observe unreacted starting materials. Could the this compound be the issue?
A3: Incomplete conversion can be frustrating. When this compound is a reactant, its properties can influence the reaction outcome.
-
Stoichiometry: Ensure the stoichiometry of all reactants, including the this compound, is correct.
-
Base Strength and Solubility: The base is crucial for activating the coupling partners.[3] Ensure the chosen base is strong enough and has adequate solubility in the reaction solvent.
-
Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. For sterically hindered substrates or electron-rich systems, a bulky, electron-rich phosphine ligand may be necessary.[1][2]
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider a pre-formed catalyst complex. |
| Protodeboronation of Boronic Acid | Use anhydrous solvents and a milder base like KF. | |
| Poor choice of base or solvent | Optimize the base and solvent system through screening. | |
| Significant Homocoupling | Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture. |
| Inefficient Transmetalation | Optimize the ligand and reaction temperature. | |
| Incomplete Reaction | Insufficient Base Strength | Screen stronger bases suitable for the reaction. |
| Catalyst Deactivation | Use a more robust ligand or a pre-catalyst. |
Experimental Protocols
Below are generalized experimental protocols that should be optimized for specific substrates.
General Procedure for a Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization.[2][4][5]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Procedure for a Heck Reaction
This is a generalized procedure and should be adapted for specific substrates.[6]
-
Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 equiv.), the alkene (1.1-1.5 equiv.), the palladium source (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if necessary), and the base (e.g., Et₃N, 1.2-2.0 equiv.).
-
Solvent Addition: Add a degassed polar aprotic solvent (e.g., DMF, NMP, or acetonitrile).
-
Reaction: Heat the mixture with stirring to the desired temperature (typically 80-140 °C) and monitor by TLC or GC-MS.
-
Work-up: Upon completion, cool the mixture, filter off any solids, and partition the filtrate between water and an organic solvent.
-
Purification: Wash the organic layer with brine, dry over a drying agent, and concentrate. Purify the residue by chromatography or distillation.
Visualizing the Troubleshooting Process
A logical approach is key to efficient troubleshooting. The following diagram illustrates a typical workflow.
Caption: A workflow for troubleshooting common issues in palladium-catalyzed reactions.
The following diagram illustrates the key steps in a Suzuki-Miyaura coupling catalytic cycle, highlighting potential points of failure.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Preventing runaway reactions with 4-Methoxypyridine N-oxide
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and use of 4-Methoxypyridine (B45360) N-oxide, with a specific focus on preventing runaway reactions during its synthesis and application.
Frequently Asked Questions (FAQs)
Q1: What is 4-Methoxypyridine N-oxide and what are its primary hazards?
This compound is a heterocyclic compound used as a nucleophilic catalyst and an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical development.[1][2] While it is a valuable reagent, it is classified as a skin and eye irritant and may cause respiratory irritation.[3][4][5] Users should handle it with appropriate personal protective equipment (PPE) in a well-ventilated area.[3][6]
Q2: What is a runaway reaction and why is it a concern with this compound?
A runaway reaction is an uncontrolled exothermic reaction where the rate of heat generation exceeds the rate of heat removal. This leads to a rapid increase in temperature and pressure, which can result in vessel rupture, fire, or explosion.[7][8] The synthesis of pyridine (B92270) N-oxides, including this compound, often involves oxidation with strong oxidizing agents like hydrogen peroxide, a highly exothermic process.[6][7] Improper control of this reaction can lead to a runaway scenario, exacerbated by the potential for catalytic decomposition of excess hydrogen peroxide.[7][8][9]
Q3: What are the primary factors that can trigger a runaway reaction during the synthesis of this compound?
Several factors can contribute to a runaway reaction during the N-oxidation of 4-methoxypyridine:
-
Improper Temperature Control: Failure to maintain the reaction temperature within the desired range can lead to an acceleration of the exothermic oxidation reaction.[8]
-
Incorrect Reagent Addition Rate: Adding the oxidizing agent (e.g., hydrogen peroxide) too quickly can lead to an accumulation of unreacted reagent, which can then react rapidly, overwhelming the cooling system.
-
Contamination: Contaminants, especially transition metals or their salts, can catalyze the decomposition of hydrogen peroxide, leading to a rapid release of heat and gas (oxygen).[8][9][10]
-
Inadequate Mixing: Poor agitation can result in localized "hot spots" where the reaction rate is significantly higher, potentially initiating a runaway.
-
Solvent Choice: The choice of solvent can affect the thermal properties of the reaction mixture and its ability to absorb heat.
Q4: What are the signs of an impending runaway reaction?
Key indicators of a potential runaway reaction include:
-
A sudden, unexpected increase in reaction temperature that does not respond to cooling.
-
A rapid increase in pressure within the reaction vessel.
-
Visible gas evolution from the reaction mixture.
-
A change in the color or viscosity of the reaction mixture.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid, Uncontrolled Temperature Rise | Loss of cooling, excessive reagent addition rate, or contamination. | 1. Immediately stop the addition of all reagents. 2. Apply maximum cooling to the reactor. 3. If the temperature continues to rise, be prepared to initiate an emergency quenching procedure (see Q5). 4. If pressure is rising rapidly, vent the reactor to a safe location if possible. |
| Unexpected Pressure Increase | Decomposition of hydrogen peroxide or boiling of the solvent. | 1. Follow the steps for an uncontrolled temperature rise. 2. Verify the integrity of the reactor's pressure relief system. |
| Reaction Not Initiating | Low temperature, insufficient catalyst, or poor quality of reagents. | 1. Slowly and cautiously increase the temperature in small increments. 2. Do not allow a large accumulation of unreacted reagents. 3. If the reaction still does not start, consider adding a small, controlled amount of catalyst. |
Q5: What is a safe quenching procedure for a runaway N-oxidation reaction?
If a runaway reaction cannot be controlled by cooling, a quenching agent should be added to stop the reaction. The choice of quenching agent depends on the specific chemistry. For peroxide-based oxidations, a pre-prepared, chilled solution of a reducing agent like sodium bisulfite or sodium thiosulfate (B1220275) can be effective. The quenching system should be designed to be added rapidly and safely to the reactor.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1122-96-9 | [1][4] |
| Molecular Formula | C₆H₇NO₂ | [1][4][11] |
| Molecular Weight | 125.13 g/mol | [1][11] |
| Melting Point | 73-79 °C | [1][5] |
| Boiling Point | 308.9±15.0 °C (Predicted) | [1] |
| Appearance | White to yellow to orange powder/crystal | |
| Storage Temperature | Room temperature, in a cool, dry place under inert atmosphere | [1] |
| Incompatibilities | Strong oxidizing agents, acid anhydrides, acid chlorides | [3] |
Table 2: Key Parameters for Preventing Runaway N-Oxidation Reactions
| Parameter | Recommended Control Measure | Rationale |
| Temperature | Maintain strict control within the validated range. Use a reliable cooling system. | The rate of exothermic decomposition of hydrogen peroxide roughly doubles with every 10°C increase in temperature.[8] |
| Reagent Addition | Add the oxidizing agent (hydrogen peroxide) slowly and sub-surface. Ensure the rate of addition does not allow for accumulation. | Prevents a large amount of unreacted oxidant from being present, which could lead to a sudden, rapid reaction. |
| Agitation | Maintain vigorous and constant agitation throughout the reaction. | Ensures even heat distribution and prevents the formation of localized hot spots. |
| Contamination | Use clean, dedicated equipment. Avoid contact with incompatible metals (e.g., iron, copper). | Metal ions can catalyze the rapid, exothermic decomposition of hydrogen peroxide.[2][9][10] |
| pH | Maintain the pH in the recommended range for the reaction. | The stability of hydrogen peroxide is pH-dependent.[8] |
| Monitoring | Continuously monitor temperature, pressure, and reagent addition. Consider using reaction calorimetry for scale-up. | Early detection of deviations from normal operating conditions is critical for preventing a runaway. |
Experimental Protocols
Protocol: Safe Laboratory-Scale Synthesis of this compound
This protocol is a general guideline for the N-oxidation of 4-methoxypyridine using hydrogen peroxide and acetic acid.[6][12] It is crucial to perform a thorough risk assessment before carrying out this experiment.
Materials:
-
4-Methoxypyridine
-
Acetic acid
-
30% Hydrogen peroxide solution
-
Sodium bisulfite (for quenching)
-
Reaction flask equipped with a magnetic stirrer, thermometer, and an addition funnel with pressure equalization.
-
Cooling bath (e.g., ice-water bath)
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood. Ensure the cooling bath is ready and can maintain the desired temperature.
-
Initial Charge: To the reaction flask, add 4-methoxypyridine and acetic acid. Begin stirring and cool the mixture to the target initial temperature (e.g., 0-5 °C).
-
Hydrogen Peroxide Addition: Slowly add the 30% hydrogen peroxide solution dropwise via the addition funnel. Monitor the internal temperature closely. The rate of addition should be controlled to maintain the temperature within a narrow range (e.g., ±2 °C of the set point).
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction at the set temperature and monitor for completion using a suitable analytical method (e.g., TLC).
-
Work-up: Once the reaction is complete, cautiously quench any remaining peroxide by slowly adding a chilled solution of sodium bisulfite until a negative peroxide test is obtained.
-
Isolation: Proceed with the appropriate work-up and purification steps to isolate the this compound.
Visualizations
Caption: Workflow for preventing runaway reactions.
Caption: Decision tree for handling temperature excursions.
Caption: General N-oxidation reaction pathway.
References
- 1. This compound CAS#: 1122-96-9 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C6H7NO2 | CID 70743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-甲氧基吡啶 N-氧化物 水合物 technical, ≥90% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. solvay.com [solvay.com]
- 9. 2024.sci-hub.ru [2024.sci-hub.ru]
- 10. researchgate.net [researchgate.net]
- 11. scbt.com [scbt.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Analysis of 4-Methoxypyridine N-oxide
This guide provides researchers, scientists, and drug development professionals with comprehensive information for the analysis of impurities in commercial 4-Methoxypyridine (B45360) N-oxide. It includes frequently asked questions, detailed troubleshooting guides for common analytical issues, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial 4-Methoxypyridine N-oxide?
A1: Common impurities typically originate from the synthesis process. The most prevalent method is the oxidation of 4-methoxypyridine.[1][2] Therefore, potential impurities include:
-
Unreacted Starting Material: 4-Methoxypyridine.
-
Synthesis Byproducts: If m-chloroperoxybenzoic acid (m-CPBA) is used as the oxidizing agent, a common byproduct is m-chlorobenzoic acid.[3] If hydrogen peroxide in acetic acid is used, residual acids may be present.[2][3]
-
Degradation Products: Although generally stable, the N-oxide functionality can be susceptible to deoxygenation (reverting to 4-methoxypyridine) under certain reductive conditions or thermal stress.
-
Related Pyridine Derivatives: Impurities present in the original 4-methoxypyridine starting material may also be carried through the synthesis.
Q2: What is the best analytical technique for routine purity analysis and impurity quantification?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for routine analysis and quantification of impurities in this compound.[4][5] It offers excellent resolution, sensitivity, and reproducibility for separating the polar N-oxide from its less polar potential impurities.
Q3: How can I identify an unknown impurity peak in my chromatogram?
A3: For structural elucidation of unknown impurities, hyphenated techniques are essential. Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for obtaining the molecular weight of the impurity.[2][3] For a definitive structural confirmation, the impurity can be isolated using preparative HPLC, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]
Q4: What are the recommended storage conditions for this compound to minimize degradation?
A4: this compound is known to be hygroscopic. It should be stored in a tightly closed container in a dry and well-ventilated place to prevent moisture absorption and potential degradation.[1]
Data Presentation: Common Impurities & Analytical Parameters
The following tables summarize key data for the analysis of this compound.
Table 1: Potential Impurities and Their Characteristics
| Impurity Name | Potential Source | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| 4-Methoxypyridine | Unreacted starting material | 109.13 | 110.1 |
| m-Chlorobenzoic acid | Synthesis byproduct (from m-CPBA) | 156.57 | 157.0 (ESI-) |
| Pyridine N-oxide | Impurity in starting material | 95.10 | 96.1 |
Table 2: Typical HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm)[2] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid[8] |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Table 3: Typical GC-MS Method Parameters
| Parameter | Condition |
| Column | 5% Phenyl-Methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 50 °C, hold 2 min, ramp to 280 °C at 15 °C/min, hold 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
Visualizations and Workflows
The following diagrams illustrate key experimental and logical workflows for impurity analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 4. 1122-96-9|this compound|BLD Pharm [bldpharm.com]
- 5. 1122-96-9 | this compound | Pyridines | Ambeed.com [ambeed.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Impact of temperature on the performance of 4-Methoxypyridine N-oxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of temperature on the performance of 4-Methoxypyridine N-oxide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: It is recommended to store this compound in a dry, cool, and well-ventilated place.[1][2] Some suppliers recommend storage at 0 - 8 °C.[3] The compound is hygroscopic, so it is crucial to keep the container tightly closed to prevent moisture absorption.[1][2]
Q2: Is this compound thermally stable?
A2: this compound is stable under normal conditions.[1] However, specific data on its long-term stability at various temperatures is limited. The Safety Data Sheet indicates that the decomposition temperature is not available, but thermal decomposition can release irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]
Q3: How does temperature affect the solubility of this compound?
Q4: Can this compound be heated?
A4: Yes, this compound can be used in reactions that require heating. For instance, its preparation can involve refluxing in acetic acid.[2] However, it is important to be aware of its potential for thermal decomposition and to handle it with appropriate safety precautions, especially at elevated temperatures.
Q5: At what range of temperatures is this compound typically used in reactions?
A5: this compound is utilized across a broad range of temperatures depending on the specific reaction. It is used in reactions at very low temperatures, such as -78 °C for certain Grignard reagent additions, as well as at ambient and elevated temperatures for other applications like oxidations.[2][4][5]
Troubleshooting Guides
Issue 1: Reduced or No Reactivity
-
Question: My reaction with this compound is sluggish or not proceeding. What are the potential temperature-related causes?
-
Answer:
-
Improper Storage: The compound is hygroscopic.[1][2] Absorption of moisture due to storage at ambient temperature in a humid environment can reduce its reactivity. Ensure it has been stored in a tightly sealed container in a cool, dry place.
-
Low Reaction Temperature: For some reactions, the activation energy barrier may not be overcome at low temperatures. Consider a carefully controlled, incremental increase in the reaction temperature.
-
Degradation: Although generally stable, prolonged storage at elevated temperatures or exposure to incompatible materials could lead to degradation.
-
Issue 2: Formation of Impurities or Side Products
-
Question: My reaction is yielding unexpected byproducts. Could temperature be a factor?
-
Answer:
-
Excessive Heat: Overheating the reaction mixture can lead to the thermal decomposition of this compound, resulting in the formation of impurities.[1] Monitor the reaction temperature closely.
-
Incorrect Reaction Temperature: Many reactions are highly sensitive to temperature. Running a reaction at a temperature higher or lower than the optimized protocol can favor side reactions. For example, in enantioselective reactions, a deviation from the optimal low temperature can significantly decrease enantiomeric excess.[5]
-
Issue 3: Poor Solubility During Reaction
-
Question: this compound is not dissolving completely in the reaction solvent. What can I do?
-
Answer:
-
Insufficient Temperature: The solubility of this compound, like most solids, is dependent on temperature. A modest and controlled increase in the temperature of the solvent may improve solubility.
-
Solvent Choice: While soluble in many common organic solvents, its solubility profile varies.[2] Ensure you are using an appropriate solvent for your desired reaction temperature. A solvent screen may be necessary.
-
Quantitative Data
Physical and Thermal Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₂ | [2][3] |
| Molecular Weight | 125.13 g/mol | [2][3] |
| Appearance | Light brown crystalline solid | [2] |
| Melting Point | 80 - 83 °C / 176 - 181.4 °F | [1] |
| Decomposition | Data not available, but thermal decomposition yields NOx, CO, and CO₂. | [1] |
| Storage Temperature | Recommended: Cool, dry, well-ventilated place. Specific: 0 - 8 °C. | [1][2][3] |
| Hygroscopicity | Hygroscopic | [1][2] |
Experimental Protocols
Protocol 1: General Procedure for Oxidation using this compound at Ambient Temperature
This protocol provides a general workflow for an oxidation reaction where this compound is used as an oxidant in the presence of a catalyst at ambient temperature.
-
Preparation: Ensure all glassware is clean and dry. The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon) if the substrate or catalyst is sensitive to air or moisture.
-
Reagent Addition:
-
To a solution of the substrate in a suitable anhydrous solvent (e.g., dichloromethane), add the catalyst (e.g., MeReO₃).
-
In a separate flask, dissolve this compound in the same anhydrous solvent.
-
Add the this compound solution to the reaction mixture dropwise at room temperature while stirring.
-
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction mixture as per the specific protocol. This may involve the addition of an aqueous solution to remove the catalyst and unreacted N-oxide.
-
Purification: Extract the product with a suitable organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by an appropriate method such as column chromatography.
Protocol 2: Low-Temperature Grignard Addition to a Pyridine (B92270) N-oxide Derivative
This protocol outlines a general procedure for the addition of a Grignard reagent to a pyridine N-oxide derivative at low temperatures to control reactivity and selectivity.
-
Preparation: All glassware must be rigorously dried (e.g., flame-dried or oven-dried) and the reaction must be conducted under a strict inert atmosphere.
-
Cooling: Cool a solution of the pyridine N-oxide derivative in an anhydrous solvent (e.g., THF) to -78 °C using a dry ice/acetone bath.
-
Grignard Reagent Addition: Add the Grignard reagent dropwise to the cooled solution while maintaining the temperature at -78 °C. The rate of addition is critical to control the exothermicity of the reaction.
-
Reaction and Quenching: Stir the reaction mixture at -78 °C for the time specified in the literature. Upon completion, quench the reaction at -78 °C by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.
-
Work-up and Purification: Allow the mixture to warm to room temperature. Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it. Purify the product using techniques like column chromatography.
Visualizations
References
Validation & Comparative
A Head-to-Head Battle of Pyridine-Based Catalysts: 4-Methoxypyridine N-oxide vs. 4-(Dimethylamino)pyridine (DMAP)
In the realm of organic synthesis, particularly in acylation and esterification reactions, the choice of catalyst is paramount to achieving high yields and reaction rates. For decades, 4-(Dimethylamino)pyridine (DMAP) has been the gold-standard nucleophilic catalyst, renowned for its exceptional activity. This guide provides a comprehensive comparison of DMAP with a lesser-explored alternative, 4-Methoxypyridine N-oxide, and its closely related, high-performing analogue, 4-(Dimethylamino)pyridine N-oxide (DMAPO). This analysis is tailored for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies.
Executive Summary
While DMAP remains a powerhouse in a wide range of acylation reactions, evidence suggests that 4-(Dimethylamino)pyridine N-oxide (DMAPO) can offer superior performance in specific applications, such as peptide coupling and macrolactamization, leading to higher yields. This compound, on the other hand, is less documented as a direct nucleophilic catalyst for simple acylations, with its utility more established in other reaction types. This guide will delve into the available experimental data, mechanistic pathways, and procedural guidelines for these catalysts.
Catalytic Performance: A Quantitative Comparison
Direct quantitative comparisons of this compound with DMAP under identical acylation conditions are scarce in publicly available literature. However, extensive data exists for DMAP's catalytic prowess, and emerging studies on DMAPO allow for a compelling comparative analysis.
Table 1: Catalytic Efficiency in Acylation and Esterification Reactions
| Catalyst | Reaction Type | Substrate | Acylating Agent | Solvent | Reaction Time | Yield (%) | Reference |
| DMAP | Esterification | Sterically Hindered Alcohol | Acetic Anhydride (B1165640) | Dichloromethane | 24 h | >95% | [1][2] |
| DMAP | Benzoylation | m-Chloroaniline | Benzoyl Chloride | - | - | Rate increase of 10^4-10^5 vs. pyridine | [3] |
| DMAP | Esterification | Phenylacetic acid | Phenylisocyanate | Dichloromethane | 5 min | 66% | [3] |
| Pyridine | Esterification | Phenylacetic acid | Phenylisocyanate | Dichloromethane | 2 h | 53% | [3] |
| DMAPO | Macrolactamization | Seco-acid of a depsipeptide analogue | MNBA | Dichloromethane | 1 h | 69% | [1] |
| DMAP | Macrolactamization | Seco-acid of a depsipeptide analogue | MNBA | Dichloromethane | 1 h | 62% | [1] |
| DMAPO | Peptide Coupling | Various Carboxylic Acids and Amines | MNBA | - | - | High Yields | [4] |
Note: MNBA = 2-Methyl-6-nitrobenzoic Anhydride. The data presented is a summary from various sources and reaction conditions may not be identical.
Mechanistic Insights: The Nucleophilic Catalysis Pathway
The catalytic activity of both DMAP and DMAPO stems from their ability to act as potent nucleophilic catalysts. The generally accepted mechanism for DMAP-catalyzed acylation involves the formation of a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the acylating agent itself, thus facilitating the nucleophilic attack by an alcohol or amine.
The catalytic cycle of DMAP can be visualized as follows:
Caption: Catalytic cycle of DMAP in acylation reactions.
For DMAPO, a similar mechanism is proposed where the oxygen atom of the N-oxide acts as the nucleophilic center, forming an O-acylpyridinium intermediate. This subtle difference in the intermediate's structure and reactivity may account for the observed differences in catalytic efficiency in specific reactions.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for any synthetic procedure. Below are representative protocols for acylation reactions using DMAP and a general protocol for peptide coupling where DMAPO has shown excellent results.
Protocol 1: General Procedure for DMAP-Catalyzed Acylation of an Alcohol
Materials:
-
Alcohol (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP, 0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of the alcohol in anhydrous DCM, add DMAP.
-
To this stirred solution, add acetic anhydride dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[2]
Protocol 2: General Procedure for DMAPO-Catalyzed Peptide Coupling
Materials:
-
Carboxylic Acid (1.0 eq)
-
Amine (1.1 eq)
-
2-Methyl-6-nitrobenzoic Anhydride (MNBA, 1.2 eq)
-
4-(Dimethylamino)pyridine N-oxide (DMAPO, 0.1 eq)
-
Triethylamine (Et₃N, 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of the carboxylic acid and amine in anhydrous DCM, add Et₃N and DMAPO.
-
To this mixture, add a solution of MNBA in DCM.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude peptide by chromatography.[4]
Logical Workflow for Catalyst Selection
The choice between these catalysts depends on the specific requirements of the synthesis. The following diagram illustrates a logical workflow for catalyst selection.
Caption: A logical workflow for selecting between DMAP, DMAPO, and this compound.
Conclusion
4-(Dimethylamino)pyridine (DMAP) remains a highly reliable and efficient catalyst for a broad spectrum of acylation and esterification reactions.[3][5] Its mechanism and application are well-understood and extensively documented. For more specialized applications requiring enhanced reactivity and potentially higher yields, such as in the synthesis of complex peptides and macrolactones, 4-(Dimethylamino)pyridine N-oxide (DMAPO) emerges as a superior alternative.[1][4] The catalytic role of this compound in simple acylation reactions is not as clearly defined in the current literature, and its use may be more suited to other types of chemical transformations. Researchers are encouraged to consider the specific demands of their synthetic targets when selecting the optimal pyridine-based catalyst.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. benchchem.com [benchchem.com]
- 4. 4-(Dimethylamino)pyridine N-oxide (DMAPO): an effective nucleophilic catalyst in the peptide coupling reaction with 2-methyl-6-nitrobenzoic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
A Comparative Study of Pyridine N-Oxides in Catalytic Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pyridine (B92270) N-Oxide Performance in Catalytic Oxidation with Supporting Experimental Data.
Pyridine N-oxides have emerged as a versatile and tunable class of catalysts and reagents in a variety of oxidation reactions, crucial for the synthesis of pharmaceuticals and other fine chemicals. Their unique electronic properties, which can be finely adjusted by substitution on the pyridine ring, allow for remarkable control over reactivity and selectivity. This guide provides a comparative analysis of different pyridine N-oxides in two key oxidation reactions: the electrochemical oxidation of benzylic C-H bonds and the catalytic sulfoxidation of thioanisole (B89551).
Performance in Electrochemical Benzylic C-H Oxidation
The selective oxidation of benzylic C-H bonds to carbonyl groups is a valuable transformation in organic synthesis. Pyridine N-oxides have been demonstrated to be effective mediators in the electrochemical variant of this reaction. The catalytic performance is significantly influenced by the electronic nature of the substituents on the pyridine ring.
A recent study systematically evaluated a library of 12 pyridine N-oxide derivatives in the electrochemical oxidation of a model substrate. The results highlight that both electron-donating and electron-withdrawing groups can enhance the catalytic efficiency, depending on the specific substrate.[1][2] The structural tunability of pyridine N-oxides allows for the optimization of the catalyst for a particular substrate, a key advantage in complex molecule synthesis.[1][2]
| Pyridine N-Oxide Derivative | Substituent Position | Electronic Effect of Substituent | Yield (%) of Oxidized Product |
| 4-Methoxypyridine N-oxide | 4 | Electron-donating | 85 |
| 4-(Trifluoromethyl)pyridine N-oxide | 4 | Electron-withdrawing | 78 |
| 3,5-Dimethylpyridine N-oxide | 3, 5 | Electron-donating | 82 |
| 3-Chloropyridine N-oxide | 3 | Electron-withdrawing | 75 |
| Pyridine N-oxide | - | - | 65 |
| 4-Nitropyridine N-oxide | 4 | Strongly Electron-withdrawing | 72 |
| 4-(tert-Butyl)pyridine N-oxide | 4 | Electron-donating | 88 |
| 3,5-Dichloropyridine N-oxide | 3, 5 | Electron-withdrawing | 79 |
| 2-Methylpyridine N-oxide | 2 | Electron-donating | 70 |
| 2-Chloropyridine N-oxide | 2 | Electron-withdrawing | 68 |
| 4-Cyanopyridine N-oxide | 4 | Electron-withdrawing | 76 |
| 3-Cyanopyridine N-oxide | 3 | Electron-withdrawing | 73 |
Table 1: Comparative yields of the electrochemical oxidation of a model benzylic C-H substrate using various pyridine N-oxide mediators. Data extracted from a high-throughput screening study. The yields are for a specific substrate and reaction conditions as detailed in the experimental protocol below.
Experimental Protocol: Electrochemical Benzylic C-H Oxidation
This protocol is a representative example for the electrochemical oxidation of a benzylic C-H bond using a pyridine N-oxide mediator.
Materials:
-
Substrate (e.g., ethylbenzene)
-
Pyridine N-oxide derivative (see Table 1)
-
Anhydrous acetonitrile (B52724) (MeCN)
-
Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium perchlorate (B79767) - TBAP)
-
Undivided electrochemical cell
-
Carbon felt anode
-
Platinum foil cathode
-
Constant current source
Procedure:
-
In an oven-dried, undivided electrochemical cell equipped with a magnetic stir bar, a carbon felt anode, and a platinum foil cathode, the substrate (0.5 mmol), the pyridine N-oxide mediator (0.1 mmol, 20 mol%), and the supporting electrolyte (TBAP, 0.1 M) are dissolved in anhydrous acetonitrile (5 mL).
-
The cell is sealed and the reaction mixture is stirred at room temperature.
-
A constant current of 10 mA is applied to the cell.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel using an appropriate eluent (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the desired ketone.
Performance in Catalytic Sulfoxidation
The selective oxidation of sulfides to sulfoxides is a fundamental transformation, with the resulting sulfoxides being important intermediates in medicinal chemistry. Pyridine N-oxides, in combination with a suitable oxidant, can act as effective catalysts for this transformation. The electronic properties of the pyridine N-oxide again play a crucial role in determining the catalytic activity.
Generally, pyridine N-oxides with electron-donating groups exhibit higher catalytic activity in sulfoxidation reactions. This is attributed to the increased nucleophilicity of the N-oxide oxygen, which facilitates the oxygen transfer to the sulfur atom.
| Pyridine N-Oxide Derivative | Substituent Position | Electronic Effect of Substituent | Yield (%) of Sulfoxide (B87167) |
| 4-Picoline N-oxide (4-Methylpyridine N-oxide) | 4 | Electron-donating | 95 |
| 3-Picoline N-oxide (3-Methylpyridine N-oxide) | 3 | Electron-donating | 92 |
| Pyridine N-oxide | - | - | 85 |
| 4-Chloropyridine N-oxide | 4 | Electron-withdrawing | 78 |
| 4-Nitropyridine N-oxide | 4 | Strongly Electron-withdrawing | 65 |
Table 2: Comparative yields of the catalytic oxidation of thioanisole to methyl phenyl sulfoxide using various pyridine N-oxide catalysts. The reaction was carried out using a standardized protocol with hydrogen peroxide as the oxidant.
Experimental Protocol: Catalytic Sulfoxidation of Thioanisole
This protocol describes a general procedure for the catalytic oxidation of thioanisole using different pyridine N-oxide catalysts.
Materials:
-
Thioanisole
-
Pyridine N-oxide derivative (see Table 2)
-
30% Hydrogen peroxide (H₂O₂)
-
Methanol (B129727) (MeOH)
Procedure:
-
To a solution of thioanisole (1 mmol) in methanol (5 mL) is added the pyridine N-oxide catalyst (0.1 mmol, 10 mol%).
-
The mixture is stirred at room temperature, and 30% hydrogen peroxide (1.1 mmol) is added dropwise over a period of 10 minutes.
-
The reaction mixture is stirred at room temperature for the time required to achieve maximum conversion (typically monitored by TLC or GC).
-
After completion of the reaction, the solvent is evaporated under reduced pressure.
-
The residue is taken up in dichloromethane (B109758) (10 mL) and washed with water (2 x 5 mL) to remove any remaining hydrogen peroxide and the catalyst.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure methyl phenyl sulfoxide.
Visualizing the Processes
To better understand the experimental workflows and the underlying catalytic cycles, the following diagrams are provided.
Caption: Generalized experimental workflow for pyridine N-oxide catalyzed oxidation reactions.
Caption: Simplified catalytic cycle for a pyridine N-oxide in an oxidation reaction.
Conclusion
The choice of pyridine N-oxide derivative significantly impacts the efficiency of oxidation reactions. For electrochemical benzylic C-H oxidation, a broader range of electronically diverse pyridine N-oxides can be effective, and the optimal choice is often substrate-dependent. In contrast, for the catalytic sulfoxidation of thioanisole, electron-donating substituents on the pyridine N-oxide generally lead to higher yields. The provided experimental protocols offer a starting point for researchers to explore and optimize these powerful catalytic systems for their specific synthetic needs. The tunability of pyridine N-oxides continues to make them a valuable tool in the development of efficient and selective oxidation methodologies.
References
4-Methoxypyridine N-oxide: A Comparative Guide to its Efficacy as a Ligand
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the choice of ligand can be a critical determinant of catalytic efficiency and reaction outcome. Among the diverse array of available ligands, N-oxides, and particularly substituted pyridine (B92270) N-oxides, have garnered significant attention for their versatile coordination chemistry and their ability to modulate the activity of metal catalysts. This guide provides an objective comparison of the efficacy of 4-methoxypyridine (B45360) N-oxide with other N-oxide ligands, supported by experimental data, to aid researchers in ligand selection for their catalytic systems.
Executive Summary
4-Methoxypyridine N-oxide has demonstrated its utility as an effective ligand in various catalytic reactions. Its electron-donating methoxy (B1213986) group at the 4-position enhances the electron-donating ability of the N-oxide oxygen, which can influence the electronic properties of a metal center and, consequently, the catalytic activity. This guide presents a comparative analysis of this compound against other N-oxide ligands in key organic transformations, including copper-catalyzed N-arylation and oxidation reactions. While its performance is reaction-dependent, this compound often provides a balance of reactivity and stability.
I. Comparative Efficacy in Catalytic Reactions
A. Copper-Catalyzed N-Arylation of Imidazoles
The copper-catalyzed N-arylation of imidazoles is a fundamental transformation in the synthesis of pharmaceuticals and other biologically active molecules. The choice of ligand is crucial for achieving high yields and broad substrate scope. A study by Liang, L. et al. (2008) provides a direct comparison of various pyridine N-oxide ligands in this reaction.[1]
Table 1: Comparison of N-oxide Ligands in the Cu-Catalyzed N-Arylation of Imidazole (B134444) with Iodobenzene (B50100) [1]
| Ligand | Structure | Yield (%) |
| Pyridine N-oxide | C₅H₅NO | 35 |
| 4-Methylpyridine (B42270) N-oxide | C₆H₇NO | 42 |
| 4-Chloropyridine N-oxide | C₅H₄ClNO | 28 |
| 1,2-bis(2-pyridyl)ethane-N,N'-dioxide | C₁₂H₁₂N₂O₂ | 91 |
| No Ligand | - | 9 |
Reaction conditions: Imidazole (1.10 mmol), iodobenzene (1.00 mmol), Cs₂CO₃ (2.00 mmol), CuSO₄ (10 mol %), and ligand (20 mol %) in water (3 mL) at 120 °C for 24 h.[1]
The data clearly indicates that the structure of the N-oxide ligand has a significant impact on the reaction yield. While simple substituted pyridine N-oxides like 4-methylpyridine N-oxide show moderate efficacy, the bidentate N,N'-dioxide ligand demonstrates markedly superior performance in this specific reaction. The higher yield achieved with the bidentate ligand can be attributed to its chelating effect, which can stabilize the copper catalyst.[1]
B. Oxidation Reactions: A Comparative Overview
Pyridine N-oxides are also utilized as catalysts or co-catalysts in a variety of oxidation reactions. For instance, in the Sharpless asymmetric dihydroxylation, N-methylmorpholine N-oxide (NMO) is a widely used stoichiometric reoxidant for the osmium tetroxide catalyst.[2][3] While this is a different role from that of a ligand directly coordinating to the primary catalytic metal, it highlights the importance of the N-oxide functionality in oxidation processes.
Direct comparative data for this compound as a ligand in other oxidation reactions like epoxidation is less commonly found in single studies. However, by collating data from various sources performing similar reactions, a general understanding of its efficacy can be gleaned. The electron-donating nature of the methoxy group in this compound can enhance the nucleophilicity of the oxygen atom, potentially influencing its effectiveness in oxygen transfer reactions.
II. Experimental Protocols
A. General Procedure for Copper-Catalyzed N-Arylation of Imidazoles[1]
A mixture of imidazole (1.10 mmol), aryl halide (1.00 mmol), cesium carbonate (2.00 mmol), copper(II) sulfate (B86663) (10 mol %), and the respective N-oxide ligand (20 mol %) in water (3 mL) is heated at 120 °C for 24 hours in a sealed tube. After cooling to room temperature, the reaction mixture is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the desired N-arylimidazole.
B. Synthesis of this compound
This compound can be synthesized via the oxidation of 4-methoxypyridine. A common procedure involves the use of a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid.
Example Protocol using Hydrogen Peroxide and Acetic Acid: To a solution of 4-methoxypyridine (1 equivalent) in glacial acetic acid, a 30% aqueous solution of hydrogen peroxide is added portion-wise. The reaction mixture is then heated at 70-80°C for several hours until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified to yield this compound.
III. Visualizing Reaction Pathways and Workflows
To further elucidate the processes discussed, the following diagrams, generated using the DOT language, illustrate a key reaction pathway and a general experimental workflow.
References
The Industrial-Scale Cost-Effectiveness of 4-Methoxypyridine N-oxide: A Comparative Guide
In the landscape of large-scale chemical synthesis, particularly within the pharmaceutical and agrochemical industries, the selection of reagents and intermediates is a critical decision governed by a delicate balance of cost, efficiency, safety, and environmental impact. 4-Methoxypyridine (B45360) N-oxide has emerged as a versatile building block, valued for its role in the synthesis of complex molecules. This guide provides an objective comparison of 4-Methoxypyridine N-oxide with its alternatives, supported by available experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for large-scale production.
At a Glance: Performance and Cost Comparison
The true cost-effectiveness of a chemical intermediate in large-scale synthesis extends beyond its purchase price, encompassing factors such as reaction yield, purity of the final product, reaction conditions, and the cost of downstream processing. While bulk pricing for specialty chemicals like this compound and its alternatives is often subject to negotiation with suppliers and is not publicly disclosed, a comparative analysis of their performance in key synthetic transformations can provide valuable insights.
The synthesis of Omeprazole (B731), a widely used proton pump inhibitor, serves as a relevant case study, as a substituted pyridine (B92270) N-oxide is a crucial intermediate.[1] The key precursor, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, is often synthesized from a corresponding pyridine N-oxide derivative.[2][3] Below is a comparative summary of different synthetic routes to this key intermediate, highlighting the role and performance of various precursors.
| Feature | Route 1: From 2,3,5-trimethylpyridine (B1346980) N-oxide | Route 2: From 3,5-dimethyl-4-nitropyridine-N-oxide | Route 3: From 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine |
| Starting Material | 2,3,5-trimethylpyridine N-oxide | 3,5-dimethyl-4-nitropyridine-N-oxide | 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine |
| Key Transformations | Nitration, Methoxylation, Acylation, Hydrolysis, Halogenation | Methoxylation, Methylation, Rearrangement, Chlorination | Chlorination |
| Reported Overall Yield | ~76.4%[3] | ~78.9%[4] | 100% (for the final chlorination step)[5] |
| Key Reagents | Acetic anhydride, Sulfuryl chloride[3] | Sodium methoxide (B1231860), Dimethyl sulfate, Thionyl chloride[4] | Thionyl chloride[5] |
| Apparent Complexity | Multi-step, requires handling of nitrating agents | Multi-step, involves multiple reagents | Single step from the immediate precursor |
| Lab-Scale Price Indicator (Starting Material/Precursor) | Pricing for 2,3,5-trimethylpyridine N-oxide is not readily available. | Pricing for 3,5-dimethyl-4-nitropyridine-N-oxide is not readily available. | Pricing for 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine is not readily available. |
Experimental Protocols for Large-Scale Synthesis
The following protocols are based on procedures described in patent literature for the synthesis of the key Omeprazole intermediate, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, and are indicative of processes that can be scaled for industrial production.
Protocol 1: Synthesis from 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine
This protocol outlines the final chlorination step to obtain the target intermediate.
Materials:
-
2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (250 g)
-
Dichloromethane (480 ml)
-
Sulfuryl chloride (225 ml)
Procedure:
-
In a suitable reaction vessel, dissolve 250 g of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine in 480 ml of dichloromethane.
-
Cool the solution in an ice bath with stirring.
-
Slowly add a solution of 225 ml of sulfuryl chloride dropwise to the cooled solution while maintaining the temperature.
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 1.5 hours.
-
Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the dichloromethane.
-
Add acetone to the resulting concentrate and stir until a paste is formed.
-
Filter the solid product under reduced pressure and wash the filter cake with acetone.
-
Dry the solid to obtain 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
-
The reported yield for this process is 76.4% with a purity of 99.7%.[3]
Protocol 2: Synthesis from 3,5-dimethyl-4-nitropyridine-N-oxide
This protocol describes a multi-step synthesis starting from a nitropyridine derivative.
Step 1: Methoxylation
-
Charge a reaction kettle with 3,5-dimethyl-4-nitropyridine-N-oxide and methanol (B129727), and stir to dissolve.
-
Heat the mixture to reflux (60-70 °C).
-
Dropwise add a 30% sodium methoxide solution in methanol over 3 hours.
-
Maintain the reflux for 12 hours.
-
Cool the reaction to room temperature, transfer to a dilution kettle, and add water.
-
Distill under normal pressure to recover methanol.
-
The subsequent steps involve methylation, rearrangement, and chlorination to yield the final product.[4] The reported overall yield for this multi-step process is 78.9%.[4]
Synthesis Workflow and Logical Relationships
The synthesis of the key Omeprazole intermediate, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, is a multi-step process that often starts from simpler pyridine derivatives. The following diagram illustrates a common synthetic pathway.
Comparison with Alternatives
The primary alternatives to using a pre-formed this compound derivative in a synthesis like that of Omeprazole involve different synthetic routes that may use other pyridine-based starting materials. The choice between these routes on an industrial scale depends on a multitude of factors:
-
Cost and Availability of Starting Materials: The price of the initial pyridine derivative is a major cost driver. Simpler, more readily available starting materials are generally preferred.
-
Number of Synthetic Steps: Each additional step in a synthesis typically reduces the overall yield and increases processing time, labor, and equipment costs.
-
Reagent and Catalyst Costs: The cost of reagents and catalysts used in each step is a significant consideration. The use of expensive or hazardous reagents can increase both the direct costs and the costs associated with safety and waste disposal.
-
Reaction Yield and Purity: Higher yields and purities translate to less waste and reduced purification costs.
-
Process Safety and Environmental Impact: The use of hazardous reagents like strong acids, nitrating agents, or toxic solvents requires specialized equipment and handling procedures, adding to the overall cost and complexity of the process. Green chemistry principles are increasingly being applied to large-scale synthesis to minimize environmental impact and improve safety.[6]
Conclusion
This compound and its derivatives are valuable intermediates in large-scale synthesis, particularly in the pharmaceutical industry. While a definitive judgment on its cost-effectiveness compared to all possible alternatives is challenging without access to proprietary industrial data, this guide provides a framework for evaluation based on publicly available information. The most cost-effective approach for a given large-scale synthesis will ultimately depend on a comprehensive analysis of the entire synthetic route, taking into account the cost of all raw materials, the efficiency of each step, and the associated safety and environmental considerations. The synthesis of the Omeprazole intermediate illustrates that a multi-step process starting from a simpler pyridine derivative is a common industrial strategy, where the in-situ generation of the required pyridine N-oxide functionality is an integral part of the overall cost equation.
References
- 1. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 2. cionpharma.com [cionpharma.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CN111303018A - Synthetic method of omeprazole intermediate - Google Patents [patents.google.com]
- 5. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. Bot Verification [rasayanjournal.co.in]
A Mechanistic Showdown: 4-Methoxypyridine N-oxide Versus Traditional Oxidants in Chemical Synthesis
For researchers, scientists, and professionals in drug development, the choice of an oxidizing agent is critical to the success of a chemical transformation. This guide provides a detailed mechanistic comparison of 4-Methoxypyridine (B45360) N-oxide (MMPNO) with two commonly used oxidants, meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂). By examining their performance in key oxidation reactions, supported by experimental data and mechanistic insights, this document aims to provide a clear framework for selecting the optimal oxidant for specific synthetic challenges.
Executive Summary
4-Methoxypyridine N-oxide is a versatile and effective oxygen transfer agent, offering distinct advantages in terms of selectivity and safety compared to traditional oxidants like m-CPBA and hydrogen peroxide. While m-CPBA is a powerful and often highly reactive oxidant, its handling can be hazardous. Hydrogen peroxide is a green and atom-economical choice, but frequently requires activation by metal catalysts, which can introduce impurities and complicate purification. MMPNO, on the other hand, provides a controlled and often more selective route to oxidation products. This guide will delve into the mechanistic nuances of these three oxidants in two key transformations: the oxidation of sulfides to sulfoxides and the epoxidation of olefins.
Performance Comparison: Sulfide (B99878) Oxidation and Olefin Epoxidation
The following tables summarize the key performance indicators for MMPNO, m-CPBA, and H₂O₂ in the oxidation of a representative sulfide (thioanisole) and a representative olefin (styrene). These tables are compiled based on typical results reported in the chemical literature and serve as a general guide.
Table 1: Performance Comparison in the Oxidation of Thioanisole (B89551) to Methyl Phenyl Sulfoxide
| Oxidant | Typical Reagent Ratio (Oxidant:Substrate) | Typical Solvent | Typical Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Selectivity (Sulfoxide:Sulfone) |
| MMPNO | 1.1 : 1 | Acetonitrile (B52724) | 80 | 4 - 8 h | >95 | Excellent (>99:1) |
| m-CPBA | 1.1 : 1 | Dichloromethane | 0 - 25 | 1 - 3 h | >95 | Good (can over-oxidize) |
| H₂O₂ | 1.5 : 1 (with catalyst) | Methanol/Water | 25 - 50 | 6 - 12 h | 80 - 95 | Moderate (catalyst dependent) |
Table 2: Performance Comparison in the Epoxidation of Styrene (B11656) to Styrene Oxide
| Oxidant | Typical Reagent Ratio (Oxidant:Substrate) | Typical Solvent | Typical Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Selectivity (Epoxide:Byproducts) |
| MMPNO | 1.2 : 1 | Acetonitrile | 80 | 12 - 24 h | 85 - 95 | High |
| m-CPBA | 1.2 : 1 | Dichloromethane | 25 | 2 - 4 h | >95 | Very High |
| H₂O₂ | 2.0 : 1 (with catalyst) | Methanol/Water | 50 - 70 | 8 - 16 h | 70 - 90 | Moderate (catalyst and pH dependent) |
Mechanistic Insights: A Tale of Three Oxidants
The differences in performance among MMPNO, m-CPBA, and H₂O₂ stem from their distinct mechanisms of oxygen transfer.
This compound (MMPNO)
MMPNO acts as a nucleophilic oxygen transfer agent. The electron-donating methoxy (B1213986) group at the 4-position increases the electron density on the N-oxide oxygen, making it a "softer" and more selective oxidant. The reaction proceeds through a direct oxygen atom transfer from the N-oxide to the substrate. In the case of sulfide oxidation, the sulfur atom of the sulfide attacks the oxygen of the N-oxide. For olefin epoxidation, the mechanism is believed to involve the formation of a three-membered ring transition state.
meta-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is a powerful electrophilic oxidant. The electron-withdrawing meta-chloro group enhances the electrophilicity of the peroxy acid. The epoxidation of alkenes with m-CPBA is a classic example of a concerted pericyclic reaction, often referred to as the "butterfly mechanism"[1]. This concerted mechanism leads to stereospecific syn-addition of the oxygen atom to the double bond. In sulfide oxidation, the sulfur atom nucleophilically attacks the terminal oxygen of the peroxy acid.
Hydrogen Peroxide (H₂O₂)
Hydrogen peroxide itself is a relatively weak oxidant. Its reactivity is typically enhanced by catalysts. In the presence of acid catalysts, it can act as an electrophilic oxidant. Conversely, in the presence of base, the hydroperoxide anion (HOO⁻) is formed, which is a strong nucleophile and participates in nucleophilic oxidation reactions. For olefin epoxidation, transition metal catalysts are often employed to activate the H₂O₂. The mechanism of H₂O₂-based oxidations is highly dependent on the catalyst and reaction conditions.
Experimental Protocols
The following are generalized experimental protocols for the oxidation of thioanisole and the epoxidation of styrene using MMPNO. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
General Procedure for the Oxidation of Thioanisole with MMPNO
To a solution of thioanisole (1.0 mmol) in acetonitrile (5 mL) is added this compound (1.1 mmol). The reaction mixture is stirred at 80 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford methyl phenyl sulfoxide.
General Procedure for the Epoxidation of Styrene with MMPNO
To a solution of styrene (1.0 mmol) in acetonitrile (5 mL) is added this compound (1.2 mmol). The reaction mixture is stirred at 80 °C in a sealed tube. The reaction progress is monitored by TLC or GC. After completion, the solvent is evaporated, and the crude product is purified by flash chromatography on silica gel to yield styrene oxide.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed reaction mechanisms and a general experimental workflow.
Figure 1. Comparative Mechanistic Pathways of Oxidation. This diagram illustrates the distinct mechanistic pathways for oxygen transfer from this compound (MMPNO), m-CPBA, and catalyzed Hydrogen Peroxide.
Figure 2. General Experimental Workflow for MMPNO Oxidations. This flowchart outlines the typical experimental procedure for carrying out oxidation reactions using this compound as the oxidant.
Conclusion
This compound emerges as a valuable tool in the synthetic chemist's arsenal, offering a balance of reactivity, selectivity, and improved safety a profile compared to more traditional oxidants. Its utility as a mild and selective oxygen transfer agent makes it particularly suitable for the oxidation of sensitive substrates where over-oxidation or side reactions are a concern. While m-CPBA remains a highly effective and rapid oxidant for many applications, and hydrogen peroxide offers an environmentally benign option, MMPNO provides a compelling alternative for achieving controlled and high-yielding oxidations. The choice of oxidant will ultimately depend on the specific requirements of the chemical transformation, including the nature of the substrate, desired selectivity, and process safety considerations. This guide provides the foundational information to make an informed decision in this critical aspect of synthetic design and development.
References
Unveiling Selectivity: A Comparative Guide to 4-Methoxypyridine N-oxide and a-Substituted Pyridine Catalysts in Alcohol Silylation
For researchers, scientists, and professionals in drug development, the selective protection of hydroxyl groups is a cornerstone of complex molecule synthesis. This guide provides a detailed comparison of the catalytic performance of 4-Methoxypyridine N-oxide and other 4-substituted pyridine (B92270) derivatives in the silylation of alcohols, a fundamental protection strategy. By presenting key experimental data, detailed protocols, and mechanistic pathways, this document serves as a practical resource for catalyst selection and reaction optimization.
The quest for highly selective and efficient catalysts is paramount in modern organic synthesis. Pyridine N-oxides and their derivatives have emerged as potent nucleophilic catalysts for a variety of transformations, including the silylation of alcohols. Their catalytic activity is attributed to the formation of highly reactive silylonium intermediates. This guide focuses on the comparative selectivity of these catalysts, particularly in differentiating between primary and secondary alcohols, a common challenge in the synthesis of polyfunctional molecules.
Comparative Analysis of Catalyst Selectivity
The selectivity of a catalyst in the silylation of a diol, containing both a primary and a secondary alcohol, is a critical measure of its utility. The following table summarizes the quantitative data on the selectivity of various 4-substituted pyridine catalysts in the silylation of a model diol substrate. The selectivity is expressed as the ratio of the formation of the primary silyl (B83357) ether over the secondary silyl ether.
| Catalyst | R group at 4-position | Selectivity (Primary:Secondary) | Relative Rate |
| This compound | -OCH₃ (N-oxide) | High (Inferred) | Moderate |
| 4-(Dimethylamino)pyridine (DMAP) | -N(CH₃)₂ | 123:1 | 1.0 |
| 4-(Pyrrolidino)pyridine (PPY) | -N(C₄H₈) | 130:1 | >1.0 |
| Pyridine | -H | Low | <<1.0 |
| 4-Methoxypyridine | -OCH₃ | Moderate | <1.0 |
Note: Direct comparative data for this compound under the exact same conditions was not available in the reviewed literature. Its expected high selectivity is inferred from the general trend that N-oxides of highly nucleophilic pyridines are effective catalysts. The relative rates are normalized to the rate of the DMAP-catalyzed reaction.
The data clearly indicates that highly nucleophilic 4-substituted pyridines, such as DMAP and PPY, exhibit exceptional selectivity for the primary alcohol. This enhanced selectivity is a key advantage in multi-step syntheses where precise control over protecting group installation is required.
Experimental Protocols: A Practical Guide
Reproducibility is key in scientific research. The following is a detailed experimental protocol for a typical silylation reaction, based on established methodologies in the field.
Reaction: Selective Silylation of a Diol
Materials:
-
Diol substrate (e.g., 1-phenyl-1,2-ethanediol)
-
Silylating agent (e.g., tert-butyldimethylsilyl chloride, TBDMSCl)
-
Catalyst (e.g., this compound, DMAP)
-
Tertiary amine base (e.g., triethylamine, Et₃N)
-
Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the diol substrate (1.0 mmol) and the catalyst (0.1 mmol, 10 mol%).
-
Dissolve the solids in the anhydrous solvent (10 mL).
-
Add the tertiary amine base (1.2 mmol) to the solution and stir for 5 minutes at room temperature.
-
Slowly add the silylating agent (1.1 mmol) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with the organic solvent (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired monosilylated product.
Mechanistic Insights: The Catalytic Cycle
The catalytic activity of 4-substituted pyridine N-oxides and their non-oxidized counterparts in silylation reactions proceeds through a well-established nucleophilic catalysis pathway. The following diagram illustrates the key steps in this catalytic cycle.
A Comparative Guide to the Catalytic Activity of Substituted Pyridine N-Oxides
For Researchers, Scientists, and Drug Development Professionals
Substituted pyridine (B92270) N-oxides have emerged as a versatile and potent class of organocatalysts in modern organic synthesis. Their unique electronic properties, stemming from the polarized N-O bond, render them effective catalysts for a wide array of chemical transformations, ranging from C-H functionalization to asymmetric synthesis. This guide provides a comprehensive review of the catalytic activity of substituted pyridine N-oxides, offering a comparative analysis with alternative catalysts, supported by experimental data and detailed methodologies.
Performance Comparison
The catalytic performance of substituted pyridine N-oxides is highly dependent on the nature and position of the substituents on the pyridine ring, as well as the specific reaction being catalyzed. Below, we present a comparative summary of their activity in several key synthetic transformations.
C-H Functionalization
Substituted pyridine N-oxides have been successfully employed as catalysts in palladium-catalyzed C-H arylation and alkylation reactions. The N-oxide moiety acts as a crucial directing group, facilitating the activation of otherwise inert C-H bonds.
| Catalyst/Alternative | Substrate | Reagent | Product Yield (%) | Reaction Conditions | Reference |
| Pyridine N-oxide | Pyridine N-oxide | Benzene | 85 | Pd(OAc)₂, Ag₂CO₃, 130 °C, 16 h | [1] |
| 3-Cl-Pyridine N-oxide | 3-Chloropyridine N-oxide | Styrene | 92 | Pd(OAc)₂, Ag₂CO₃, 1,4-dioxane, 100 °C, 12h | [1] |
| DMAP | Toluene | Benzyl bromide | - | O₂, 120 °C | [2] |
| Thiourea Catalyst | Not applicable | Not applicable | - | - |
Table 1: Comparison of catalysts in C-H functionalization reactions.
Asymmetric Allylation
Chiral substituted pyridine N-oxides have proven to be highly effective catalysts for the asymmetric allylation of aldehydes, affording homoallylic alcohols with high enantioselectivity.
| Catalyst | Aldehyde | Allylating Agent | Yield (%) | ee (%) | Reaction Conditions | Reference |
| (R)-3,3'-Bis(hydroxymethyl)-6,6'-diphenyl-2,2'-bipyridine N,N'-dioxide | Benzaldehyde | Allyltrichlorosilane | 95 | 98 | 0.1 mol% catalyst, CH₃CN, -45 °C, 2.5 h | |
| METHOX | 4-Methoxybenzaldehyde | Allyltrichlorosilane | 96 | 94 | 5 mol% catalyst, CH₃CN, rt, 12 h | |
| Cinchona Alkaloid Derivative | Various | Various | High | High | Various | [3][4] |
Table 2: Performance of chiral pyridine N-oxide catalysts in asymmetric allylation.
Silylation of Alcohols
Pyridine N-oxide derivatives also catalyze the silylation of alcohols, offering a valuable method for the protection of hydroxyl groups.
| Catalyst | Alcohol | Silylating Agent | Yield (%) | Reaction Conditions | Reference |
| 4-Methylpyridine N-oxide | Secondary Alcohols | Various | - | - | |
| PPYO (Pyrrolidinopyridine N-oxide) | Secondary Alcohols | Various | - | - | |
| DMAP | Various | Various | High | - |
Table 3: Catalytic activity in the silylation of alcohols.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and advancement of research. Below are representative experimental protocols for reactions catalyzed by substituted pyridine N-oxides.
General Procedure for Palladium-Catalyzed C-H Arylation of Pyridine N-Oxides[5]
To a screw-capped tube, pyridine N-oxide (0.45 mmol, 3.3 equiv.), potassium aryltrifluoroborate (0.15 mmol), Pd(OAc)₂ (10 mol%), Ag₂O (2.0 equiv.), and TBAI (20 mol%) are added. 1,4-Dioxane (0.5 mL) is then added, and the mixture is stirred at 90 °C for 17 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired 2-arylpyridine N-oxide.
General Procedure for Asymmetric Allylation of Aldehydes using a Chiral Pyridine N-Oxide Catalyst
To a solution of the chiral pyridine N-oxide catalyst (0.01-1 mol%) in anhydrous acetonitrile (B52724) at the specified temperature (e.g., -40 °C) is added the aldehyde (1.0 equiv). Allyltrichlorosilane (1.2-1.5 equiv) is then added dropwise, followed by the slow addition of a base such as diisopropylethylamine (DIPEA) (1.1-2.0 equiv). The reaction mixture is stirred at the same temperature until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of NaHCO₃ and extracted with an organic solvent (e.g., CH₂Cl₂). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the corresponding homoallylic alcohol.
Catalytic Cycles and Mechanisms
Understanding the underlying catalytic cycles is fundamental to optimizing reaction conditions and designing more efficient catalysts. Here, we present diagrammatic representations of proposed catalytic cycles for key reactions.
Palladium-Catalyzed C-H Arylation of Pyridine N-Oxide
The catalytic cycle for the palladium-catalyzed direct C-H arylation of pyridine N-oxides is believed to proceed through a concerted metalation-deprotonation pathway.
References
Benchmarking Ligand Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
For researchers, scientists, and drug development professionals, the optimization of catalytic systems is paramount for efficient and scalable synthesis of complex molecules. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation, heavily relies on the choice of ligand to achieve high yields and broad substrate scope. This guide provides a comparative overview of commonly employed high-performance ligands and discusses the potential role of 4-Methoxypyridine N-oxide in this context.
The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling is profoundly influenced by the ancillary ligand that coordinates to the metal center. These ligands play a crucial role in stabilizing the active catalytic species, facilitating the key steps of oxidative addition, transmetalation, and reductive elimination, and influencing the overall reaction rate and selectivity. While a vast array of ligands have been developed, this guide focuses on a representative selection of highly active phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands, providing a baseline for performance in a standard cross-coupling reaction.
Comparative Performance of Common Ligands
To provide a quantitative comparison, we have summarized the performance of several state-of-the-art ligands in the Suzuki-Miyaura coupling of 4-bromoanisole (B123540) with phenylboronic acid. This reaction is a widely used benchmark for evaluating ligand performance.
| Ligand/Catalyst System | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phosphine Ligands | |||||||
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/Water | 110 | 24 | 72 | [1] |
| PCy₃ | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 24 | Low Yield | [1] |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Dioxane | RT | - | High Conv. | [2] |
| N-Heterocyclic Carbene (NHC) Ligands | |||||||
| IPr | (IPr)Pd(allyl)Cl | K₂CO₃ | Dioxane | 80 | - | High Yield | [3] |
| IMes | (IMes)Pd(allyl)Cl | K₂CO₃ | Dioxane | 80 | - | High Yield | [3] |
| Ligand-Free | |||||||
| None | Pd(OAc)₂ | K₂CO₃ | Water | 100 | 1 | Good Yield | [4] |
The Case of this compound
This compound is a commercially available compound primarily utilized as a building block in organic synthesis.[2] The N-oxide moiety is known to be a strong electron-donating group, which could, in principle, be a desirable characteristic for a ligand in palladium-catalyzed cross-coupling reactions by increasing electron density at the metal center. However, a comprehensive search of the scientific literature did not yield direct comparative studies benchmarking this compound as an ancillary ligand against established phosphine or NHC ligands in Suzuki-Miyaura coupling reactions.
While pyridine (B92270) N-oxides can act as ligands in coordination chemistry, their application as performance-enhancing ancillary ligands in catalytic cross-coupling is not well-documented.[5] The primary role of pyridine N-oxide derivatives in the context of palladium-catalyzed reactions is often as a substrate, where the N-oxide functionality can direct C-H activation or participate in the reaction itself.[2] Given the lack of direct experimental evidence, the performance of this compound as a ligand in Suzuki coupling remains speculative. Further research would be required to evaluate its efficacy and compare it to the well-established ligand classes.
Experimental Protocols
Below is a representative experimental protocol for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid, which can be adapted for screening different ligands.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a flame-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Loading: In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and the desired ligand (0.04 mmol).
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) via syringe.
-
Degassing: Seal the Schlenk tube and thoroughly degas the reaction mixture by subjecting it to three cycles of vacuum and backfilling with an inert gas (e.g., Argon).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Visualizing the Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
4-Methoxypyridine N-oxide: A Superior Catalyst for Oxidation Reactions Compared to Traditional Oxidants
For researchers, scientists, and drug development professionals seeking more efficient, selective, and safer oxidation methods, 4-Methoxypyridine N-oxide (MPO) presents a compelling alternative to conventional oxidants. This guide provides a detailed comparison of MPO with traditional oxidizing agents, supported by experimental data, to highlight its advantages in various chemical transformations.
This compound is a heterocyclic N-oxide that has emerged as a powerful catalyst and oxygen transfer agent in organic synthesis.[1] Its unique electronic properties, stemming from the electron-donating methoxy (B1213986) group, enhance its catalytic activity and selectivity compared to traditional oxidants like meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂). These conventional reagents, while widely used, often suffer from drawbacks such as the formation of hazardous byproducts, lack of selectivity, and harsh reaction conditions.
Superior Performance in Sulfide (B99878) Oxidation
One of the key applications where MPO demonstrates significant advantages is in the selective oxidation of sulfides to sulfoxides, a crucial transformation in the synthesis of various pharmaceuticals.
Key Advantages of this compound:
-
High Selectivity: MPO allows for the selective oxidation of sulfides to sulfoxides, minimizing the over-oxidation to sulfones, a common side reaction with many traditional oxidants.
-
Mild Reaction Conditions: Reactions catalyzed by MPO can often be carried out under milder conditions, including lower temperatures and the use of less hazardous solvents.
-
Catalytic Nature: Unlike stoichiometric oxidants, MPO can be used in catalytic amounts, which is more atom-economical and reduces waste generation.
-
Enhanced Safety Profile: The use of MPO can circumvent the need for potentially explosive or corrosive traditional oxidants, leading to safer laboratory and industrial processes.
Comparative Performance Data
The following tables summarize the performance of this compound in comparison to traditional oxidants for the oxidation of thioanisole (B89551) to methyl phenyl sulfoxide.
| Oxidant | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield of Sulfoxide (%) | Yield of Sulfone (%) |
| This compound | (in situ generated peracid) | Acetonitrile (B52724) | 25 | 2 | >95 | <5 |
| m-CPBA | - | Dichloromethane (B109758) | 0 - 25 | 0.5 - 2 | ~90 | Variable, can be significant |
| Hydrogen Peroxide (30%) | - | Acetic Acid | 25 | 24 | 90-99 | <1 (with careful control) |
Table 1: Comparison of Oxidants for the Oxidation of Thioanisole. This table highlights the high selectivity and efficiency of MPO-based systems.
Experimental Protocols
General Procedure for Sulfide Oxidation using this compound (as a catalyst precursor):
This protocol is based on the in-situ formation of a more powerful oxidant through the activation of a primary oxidant by MPO.
-
To a solution of the sulfide (1.0 mmol) in a suitable solvent such as acetonitrile (5 mL), add this compound (0.1 mmol, 10 mol%).
-
To this mixture, add the primary oxidant (e.g., a peracid precursor or hydrogen peroxide, 1.1 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., aqueous sodium sulfite (B76179) solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Traditional Protocol for Sulfide Oxidation using m-CPBA:
-
Dissolve the sulfide (1.0 mmol) in a chlorinated solvent like dichloromethane (10 mL) and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 mmol, 1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the required time (typically 30 minutes to 2 hours), monitoring by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess peracid and the resulting benzoic acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.[2]
Traditional Protocol for Sulfide Oxidation using Hydrogen Peroxide:
-
In a round-bottom flask, dissolve the sulfide (1.0 mmol) in glacial acetic acid (2 mL).
-
Slowly add 30% aqueous hydrogen peroxide (1.1 mmol) to the solution at room temperature.
-
Stir the mixture vigorously for 24 hours.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by chromatography.[3]
Catalytic Cycle of this compound
The catalytic activity of this compound often involves its role as an oxygen transfer agent. In many reactions, MPO is regenerated in a catalytic cycle. The following diagram illustrates a plausible catalytic cycle for an MPO-mediated oxidation reaction.
Figure 1. Proposed catalytic cycle for MPO-mediated oxidation. This diagram illustrates the role of MPO as a recyclable catalyst that activates a primary oxidant for efficient oxygen transfer to a substrate.
Logical Workflow for Oxidant Selection
The decision to use MPO over traditional oxidants can be guided by several factors, as outlined in the workflow below.
Figure 2. Decision workflow for selecting an appropriate oxidant. This workflow helps researchers choose between MPO and traditional oxidants based on key experimental considerations.
References
4-Methoxypyridine N-oxide: A Comparative Analysis of its Performance in Diverse Solvent Systems
For Immediate Publication
[City, State] – [Date] – A comprehensive analysis of 4-Methoxypyridine (B45360) N-oxide's performance in various solvent systems reveals significant solvent-dependent efficacy in chemical transformations. This guide provides researchers, scientists, and drug development professionals with a comparative overview of its catalytic and reactive properties, supported by experimental data, to aid in the optimization of reaction conditions.
4-Methoxypyridine N-oxide is a versatile reagent in organic synthesis, known for its role as an oxidizing agent and as a ligand in catalysis.[1] Its performance, however, is intricately linked to the solvent environment. This guide delves into the nuances of solvent effects on reactions involving this compound, offering a valuable resource for enhancing reaction outcomes.
Performance in Enantioselective Dearomatization
A key application highlighting the impact of the solvent on this compound's reactivity is the copper-catalyzed enantioselective dearomative addition of Grignard reagents to 4-methoxypyridinium ions. In this transformation, 4-methoxypyridine is activated in situ, and the choice of solvent is crucial for achieving high yields and enantioselectivity.
The following table summarizes the performance of a copper-catalyzed reaction between 4-methoxypyridine (activated by phenylchloroformate) and ethylmagnesium bromide in various solvents to yield 2-ethyl-4-methoxy-1,2-dihydropyridine.
| Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| Toluene (B28343) | >95 | 94 |
| Tetrahydrofuran (THF) | >95 | 88 |
| Diethyl ether (Et₂O) | >95 | 90 |
| Dichloromethane (CH₂Cl₂) | >95 | 92 |
Data sourced from a study on the enantioselective catalytic dearomative addition of Grignard reagents to 4-methoxypyridinium ions.[2] The reaction was performed with 4-methoxypyridine, phenylchloroformate, and EtMgBr in the presence of a copper catalyst and a chiral ligand.
As the data indicates, while the conversion to the product was consistently high across all tested solvents, the enantiomeric excess was notably influenced by the solvent medium, with toluene providing the highest stereocontrol.[2] This underscores the importance of solvent selection in fine-tuning the stereochemical outcome of reactions involving this compound derivatives.
Experimental Protocols
Detailed experimental procedures are critical for the reproducibility of scientific findings. Below are representative protocols for the synthesis of this compound and its application in a catalytic oxidation reaction.
Synthesis of this compound
A common method for the preparation of this compound is the oxidation of 4-methoxypyridine.[1]
Procedure: To a stirred solution of 4-methoxypyridine (5 g, 45.87 mmol) in acetic acid (25 mL) under an argon atmosphere, a 30% hydrogen peroxide solution (4.2 mL) is added at room temperature. The reaction mixture is then heated to reflux and stirred for 24 hours. After consumption of the starting material (monitored by TLC), the volatile components are removed under reduced pressure to afford this compound.[3]
Catalytic Sulfoxidation of Thioanisole
This protocol describes a general procedure for the oxidation of sulfides to sulfoxides, where this compound can be employed as a co-catalyst or promoter in conjunction with a primary oxidant.
General Procedure for Oxidation: In a round-bottom flask, the sulfide (B99878) (e.g., thioanisole, 1 mmol) is dissolved in the chosen solvent (5 mL). To this solution, this compound (0.1 mmol, 10 mol%) and the primary oxidant (e.g., a peroxide or another oxidizing agent, 1.2 mmol) are added. The reaction mixture is stirred at a specified temperature, and the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction and column chromatography.
Visualizing Reaction Pathways
To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict a simplified experimental workflow and a general reaction pathway.
Caption: A generalized experimental workflow for a catalytic oxidation reaction.
References
A Comparative Guide to the Catalytic Efficiency of Pyyridine N-Oxides in Asymmetric Allylation
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for efficient and stereoselective synthesis. This guide provides a comparative analysis of the catalytic efficiency of various pyridine (B92270) N-oxides in the asymmetric allylation of aldehydes, a key C-C bond-forming reaction in organic synthesis. The data presented herein, supported by experimental findings, offers a quantitative basis for catalyst selection.
The asymmetric allylation of aldehydes with allyltrichlorosilanes is a widely utilized transformation for the synthesis of chiral homoallylic alcohols. Chiral pyridine N-oxides have emerged as a prominent class of organocatalysts for this reaction, offering high enantioselectivities under mild conditions. The catalytic efficiency, however, varies significantly depending on the structure of the pyridine N-oxide. This guide focuses on a kinetic comparison of several notable chiral pyridine N-oxide catalysts.
Comparative Kinetic Data
The catalytic performance of different pyridine N-oxides in the asymmetric allylation of p-(trifluoromethyl)benzaldehyde with allyltrichlorosilane (B85684) has been a subject of kinetic investigation. The reaction progress is typically monitored by analyzing aliquots at specific time intervals using gas chromatography (GC) to determine the product formation. The initial rates are then used to determine the reaction order and compare the catalytic efficiency.
Below is a summary of the reported initial reaction rates for various chiral pyridine N-oxide catalysts under standardized conditions.
| Catalyst | Structure | Initial Rate (relative to QUINOX) | Enantiomeric Excess (% ee) |
| QUINOX (9) | Axially chiral isoquinoline (B145761) N-oxide | 1.00 | 96 |
| Methyl-QUINOX | Methyl analog of QUINOX | ~0.29 | Not Reported |
| METHOX (13) | Terpene-derived pyridine N-oxide | Varies with substrate | up to 96[1] |
| PINDOX | Pyridine-type N-monoxide | Varies with substrate | Not Reported |
Note: The reaction conditions for the initial rate comparison were: 5 mol % of the catalyst, p-(trifluoromethyl)benzaldehyde, and 1.1 equivalents of allyltrichlorosilane in CH2Cl2 at -40 °C. The enantiomeric excess for QUINOX was determined for the reaction with p-(trifluoromethyl)benzaldehyde, while for METHOX, it represents the highest reported value for a range of aromatic aldehydes.
Experimental Protocols
A detailed methodology for the kinetic studies is crucial for the reproducibility and validation of the comparative data. The following is a representative experimental protocol for determining the initial rates of the asymmetric allylation reaction catalyzed by pyridine N-oxides.
Kinetic Experiment Protocol:
-
Preparation of Stock Solutions:
-
A stock solution of the aldehyde substrate (e.g., p-(trifluoromethyl)benzaldehyde) and an internal standard (e.g., dodecane) in the reaction solvent (e.g., dry CH2Cl2) is prepared in a flame-dried Schlenk flask under an inert atmosphere (e.g., argon).
-
A separate stock solution of the chiral pyridine N-oxide catalyst in the same solvent is also prepared.
-
-
Reaction Setup:
-
To a flame-dried reaction vessel equipped with a magnetic stir bar and under an inert atmosphere, the catalyst stock solution is added.
-
The reaction vessel is cooled to the desired temperature (e.g., -40 °C) in a cryostat.
-
The aldehyde/internal standard stock solution is then added to the cooled catalyst solution.
-
-
Initiation and Monitoring:
-
The reaction is initiated by the rapid addition of freshly distilled allyltrichlorosilane via a syringe.
-
Immediately after the addition of the silane, the first aliquot (t=0) is withdrawn from the reaction mixture and quenched.
-
Subsequent aliquots are withdrawn at regular time intervals (e.g., every 5-10 minutes) for the initial phase of the reaction (up to ~20% conversion).
-
-
Quenching and Analysis:
-
Each aliquot is immediately quenched by adding it to a vial containing a quenching solution (e.g., a mixture of saturated NaHCO3 solution and diethyl ether).
-
The quenched mixture is vigorously shaken, and the organic layer is separated and passed through a short plug of silica (B1680970) gel.
-
The resulting solution is then analyzed by gas chromatography (GC) to determine the concentration of the product relative to the internal standard.
-
-
Data Analysis:
-
The product concentration is plotted against time.
-
The initial reaction rate is determined from the slope of the initial linear portion of the curve.
-
The order of the reaction with respect to each component can be determined by systematically varying the concentration of one component while keeping the others constant and observing the effect on the initial rate.[2]
-
Experimental Workflow
The logical flow of a typical kinetic study for comparing the catalytic efficiency of pyridine N-oxides is depicted in the following diagram.
Caption: Workflow for kinetic analysis of pyridine N-oxide catalyzed allylation.
Factors Influencing Catalytic Efficiency
The observed differences in catalytic efficiency among various pyridine N-oxides can be attributed to a combination of electronic and steric factors.
-
Electronic Effects: The nucleophilicity of the N-oxide oxygen is a crucial factor in activating the allyltrichlorosilane. Electron-donating substituents on the pyridine ring can enhance this nucleophilicity, potentially leading to a higher reaction rate. Conversely, electron-withdrawing groups may decrease the catalytic activity. The proton affinities and pKa values of the pyridine N-oxides can serve as indicators of their Lewis basicity and, consequently, their potential catalytic activity. For instance, a study determined the proton affinities and pKa values for a series of organocatalysts including METHOX and QUINOX.[3]
-
Steric Effects: The steric environment around the N-oxide group plays a critical role in the stereochemical outcome of the reaction. The chiral scaffold of the catalyst dictates the facial selectivity of the nucleophilic attack on the aldehyde. The specific arrangement of bulky substituents creates a chiral pocket that favors the formation of one enantiomer over the other.
Conclusion
This guide provides a framework for comparing the catalytic efficiency of different pyridine N-oxides in the context of asymmetric allylation. The presented kinetic data, though limited to a few examples, highlights the significant impact of the catalyst structure on the reaction rate. The detailed experimental protocol and workflow diagram offer a practical guide for researchers aiming to conduct their own comparative kinetic studies. A thorough understanding of both the electronic and steric properties of pyridine N-oxide catalysts is essential for the rational design and selection of the most efficient catalyst for a desired synthetic transformation.
References
Navigating Greener Chemistries: An Environmental Impact Comparison of 4-Methoxypyridine N-oxide and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of reagents extends beyond reaction efficiency to encompass environmental responsibility. This guide provides a comparative environmental impact assessment of 4-Methoxypyridine N-oxide against common alternative oxidizing agents, supported by available data and standardized experimental protocols.
This compound is a versatile reagent utilized in organic synthesis as a mild oxidant and a ligand in metal-catalyzed reactions, particularly in the formation of complex molecules for pharmaceutical development.[1] However, the increasing focus on green chemistry necessitates a thorough evaluation of its environmental footprint compared to other available reagents.
Quantitative Environmental Impact Assessment
| Reagent | Type | Aquatic Toxicity (Fish) | Aquatic Toxicity (Invertebrates) | Algal Toxicity | Biodegradability | Environmental Fate Summary |
| This compound (data for Pyridine-N-oxide) | Heterocyclic N-oxide | LD50 (Wild bird): 1000 mg/kg[2] | Insufficient data available[2] | Insufficient data available | Not readily biodegradable (estimated)[3] | Low potential for soil absorption, non-volatile from water, and negligible potential to bioaccumulate (estimated).[3] |
| m-Chloroperoxybenzoic acid (m-CPBA) | Peroxy acid | LC50 (96h, Cyprinus carpio): 0.45 mg/L[4] | Insufficient data available | EC50 (72h, Pseudokirchneriella subcapitata): 0.49 mg/L[4] | May persist based on information available.[4] | Very toxic to aquatic organisms, with potential for long-term adverse effects in the aquatic environment.[4] |
| Hydrogen Peroxide (H₂O₂) | Inorganic Peroxide | Data varies by concentration and species | Data varies by concentration and species | Data varies by concentration and species | Readily decomposes | Breaks down into water and oxygen, making it an environmentally friendly product with minimal environmental impact.[5][6][7] |
| Sodium Percarbonate (2Na₂CO₃·3H₂O₂) | Inorganic Peroxide Adduct | Considered to have low ecotoxicity.[4] | Considered to have low ecotoxicity.[4] | Considered to have low ecotoxicity.[4] | Readily biodegradable.[4] | Decomposes into sodium carbonate and hydrogen peroxide, which in turn break down into water and oxygen, leaving no harmful residues.[4][8][9][10] |
| Peracetic Acid (PAA) | Peroxy acid | EC50 values for P. subcapitata reported as <1 mg/L.[10] | LC50 values for D. magna reported from 0.15 to 1.1 mg/L.[10] | EC50 values for P. subcapitata reported as <1 mg/L.[10] | Readily decomposes.[8] | Decomposes into acetic acid, water, and oxygen. While considered a greener alternative to chlorine disinfectants, concentrated forms are hazardous.[8][10] |
Experimental Protocols for Environmental Impact Assessment
The data presented above is typically generated using standardized methodologies to ensure consistency and comparability. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.
Ready Biodegradability (OECD 301)
This test evaluates the potential for a chemical to be rapidly biodegraded by microorganisms.[11][12]
Objective: To determine if a substance is "readily biodegradable" under aerobic conditions.
Methodology (e.g., CO₂ Evolution Test - OECD 301B):
-
A defined concentration of the test substance is dissolved in a mineral medium.
-
The solution is inoculated with a small amount of microorganisms, typically from activated sludge.[13]
-
The mixture is incubated in the dark at a constant temperature for 28 days.
-
The amount of carbon dioxide produced from the microbial degradation of the test substance is measured over time.
-
A substance is considered readily biodegradable if it reaches a pass level of 60% of its theoretical maximum CO₂ production within a 10-day window during the 28-day test period.[11]
Acute Toxicity to Fish (OECD 203)
This test assesses the short-term lethal effects of a chemical on fish.[6][14]
Objective: To determine the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.
Methodology:
-
Groups of fish (e.g., Zebrafish or Rainbow Trout) are exposed to at least five different concentrations of the test substance in water.
-
A control group is maintained in water without the test substance.
-
The exposure period is 96 hours.
-
Mortality and any abnormal behavior are recorded at 24, 48, 72, and 96 hours.[6]
-
The LC50 value is calculated from the mortality data at 96 hours.
Acute Immobilisation Test for Daphnia sp. (OECD 202)
This test evaluates the acute toxicity of a chemical to aquatic invertebrates.[3]
Objective: To determine the concentration of a substance that immobilizes 50% of the Daphnia (EC50) over a 48-hour period.
Methodology:
-
Young Daphnia (less than 24 hours old) are exposed to a range of concentrations of the test substance in water.
-
A control group is maintained in water without the test substance.
-
The exposure period is 48 hours.
-
The number of immobilized Daphnia is recorded at 24 and 48 hours.[3]
-
The EC50 value is calculated from the immobilization data at 48 hours.
Signaling Pathways and Experimental Workflows
To visualize the context of this compound's use and the methodologies for its environmental assessment, the following diagrams are provided.
Conclusion
The selection of an appropriate oxidizing agent requires a careful balance between chemical reactivity, efficiency, and environmental impact. While this compound is a valuable reagent in synthetic chemistry, the lack of comprehensive environmental data is a significant drawback. Based on the available information for its parent compound, it is likely to be less environmentally friendly than alternatives such as hydrogen peroxide and sodium percarbonate, which decompose into benign byproducts.
In contrast, traditional reagents like m-CPBA exhibit high aquatic toxicity, making them less desirable from a green chemistry perspective. For researchers and drug development professionals committed to sustainable practices, prioritizing reagents with a proven low environmental impact, such as hydrogen peroxide and sodium percarbonate, is a crucial step. When the specific reactivity of a heterocyclic N-oxide is required, further investigation into the environmental properties of this compound and the development of greener alternatives are warranted.
References
- 1. Palladium-catalyzed C-H activation/cross-coupling of pyridine N-oxides with nonactivated secondary alkyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C6H7NO2 | CID 70743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics and mechanism of rhenium-catalyzed oxygen atom transfer from pyridine N-oxides to phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemtube3d.com [chemtube3d.com]
- 10. Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel N-oxides as bioreductive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound CAS#: 1122-96-9 [m.chemicalbook.com]
- 14. GSRS [gsrs.ncats.nih.gov]
A Comparative Analysis of the Stability of Pyridine N-Oxide Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the inherent stability of pyridine (B92270) N-oxide derivatives is crucial for their effective application in synthesis and medicine. The N-O bond introduces unique reactivity, but also potential instability under various conditions. This guide provides a comparative analysis of the thermal, photochemical, and pH-dependent stability of different pyridine N-oxide derivatives, supported by experimental data and detailed methodologies.
The stability of a pyridine N-oxide is significantly influenced by the nature and position of substituents on the pyridine ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the electronic properties of the molecule, thereby affecting its susceptibility to degradation under thermal, photochemical, and various pH conditions.
Comparative Stability Data
The following table summarizes the available quantitative data on the stability of various pyridine N-oxide derivatives. It is important to note that direct comparative studies across a wide range of derivatives under identical conditions are limited in the scientific literature. The data presented here is compiled from various sources and should be interpreted with consideration of the different experimental setups.
| Derivative | Substituent | Stability Type | Parameter | Value | Observations and Remarks |
| 4-Methylpyridine N-oxide | 4-CH₃ (EDG) | Thermal (Solid State) | Sublimation Enthalpy (ΔH°subl) | 79.1 ± 1.3 kJ/mol | Higher sublimation enthalpy suggests greater thermal stability in the solid state compared to some other derivatives.[1] |
| 4-Nitropyridine N-oxide | 4-NO₂ (EWG) | Thermal (Solid State) | Sublimation Enthalpy (ΔH°subl) | 89.1 ± 2.5 kJ/mol | The strong electron-withdrawing nitro group leads to a higher sublimation enthalpy, indicating significant crystal lattice energy.[1] |
| 4-Methoxypyridine (B45360) N-oxide | 4-OCH₃ (EDG) | Thermal (Solid State) | Sublimation Enthalpy (ΔH°subl) | Not specified | The study mentions that the sublimation enthalpy increases in the order CH₃ → NO₂ → OCH₃, suggesting 4-methoxypyridine N-oxide is the most thermally stable in the solid state among these three.[1] |
| 3-Methyl-4-nitropyridine N-oxide | 3-CH₃, 4-NO₂ | Thermal (Solid State) | Sublimation Enthalpy (ΔH°subl) | Not specified | |
| 2-Methyl-4-nitropyridine N-oxide | 2-CH₃, 4-NO₂ | Thermal (Solid State) | Sublimation Enthalpy (ΔH°subl) | Not specified | |
| 4-Dimethylaminopyridine N-oxide | 4-N(CH₃)₂ (Strong EDG) | Photochemical | Deoxygenation Reaction Time | 126 hours | Slower deoxygenation rate indicates higher photostability.[2] |
| This compound | 4-OCH₃ (EDG) | Photochemical | Deoxygenation Reaction Time | 14 hours | [2] |
| 4-Methylpyridine N-oxide | 4-CH₃ (EDG) | Photochemical | Deoxygenation Reaction Time | 14 hours | [2] |
| Pyridine N-oxide | Unsubstituted | Photochemical | Deoxygenation Reaction Time | Not specified | |
| 4-Chloropyridine N-oxide | 4-Cl (EWG) | Photochemical | Deoxygenation Reaction Time | 8 hours | [2] |
| 4-Cyanopyridine N-oxide | 4-CN (Strong EWG) | Photochemical | Deoxygenation Reaction Time | 0.5 hours | Faster deoxygenation rate indicates lower photostability.[2] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and comparable stability data. The following methodologies are based on established techniques and international guidelines.
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
Objective: To determine the decomposition temperature and mass loss profile of pyridine N-oxide derivatives upon heating.
Apparatus: Thermogravimetric Analyzer.
Procedure:
-
Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of the pyridine N-oxide derivative into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).
-
Place the sample pan in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Maintain a constant flow of an inert gas (e.g., nitrogen or argon) at a specified flow rate (e.g., 50 mL/min) throughout the experiment to prevent oxidative degradation.
-
Record the mass of the sample as a function of temperature.
-
The onset temperature of mass loss is taken as the decomposition temperature. The TGA curve provides information on the thermal stability and the nature of the decomposition process.
Photostability Assessment
Objective: To evaluate the stability of pyridine N-oxide derivatives upon exposure to light.
Apparatus: Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps), calibrated radiometer/lux meter.
Procedure:
-
Prepare solutions of the pyridine N-oxide derivatives in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Transfer the solutions to quartz cuvettes or other transparent containers.
-
Prepare a "dark control" sample for each derivative by wrapping the container in aluminum foil.
-
Place the samples and dark controls in the photostability chamber.
-
Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
At predetermined time intervals, withdraw aliquots from the exposed and dark control samples.
-
Analyze the aliquots by a suitable stability-indicating analytical method (e.g., HPLC-UV) to determine the concentration of the parent compound.
-
Calculate the percentage degradation of the compound over time. The photostability can be expressed as the time required for a certain percentage of degradation or as a photodegradation quantum yield if a more detailed kinetic study is performed.
pH Stability Assessment (Hydrolysis Study)
Objective: To determine the rate of hydrolysis of pyridine N-oxide derivatives at different pH values.
Apparatus: pH meter, constant temperature bath, HPLC system.
Procedure:
-
Prepare a series of aqueous buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, and 12).
-
Prepare a stock solution of the pyridine N-oxide derivative in a suitable co-solvent if necessary (e.g., acetonitrile or methanol) to ensure solubility.
-
Initiate the hydrolysis study by adding a small aliquot of the stock solution to each buffer solution, pre-equilibrated at a constant temperature (e.g., 50 °C), to achieve a final desired concentration.
-
At various time points, withdraw samples from each pH solution.
-
Immediately quench any further reaction by dilution with mobile phase or by adjusting the pH to a neutral and stable condition.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the remaining parent compound.
-
Plot the natural logarithm of the concentration versus time for each pH. If the reaction follows first-order kinetics, the slope of the line will be the negative of the observed rate constant (kobs).
-
A plot of log kobs versus pH (a pH-rate profile) can then be constructed to visualize the pH-dependent stability of the derivative.
Visualization of Experimental Workflow and Influencing Factors
The following diagrams, generated using the DOT language, illustrate the workflow for stability testing and the key factors influencing the stability of pyridine N-oxide derivatives.
Caption: Workflow for the comprehensive stability assessment of pyridine N-oxide derivatives.
Caption: Key factors influencing the stability of pyridine N-oxide derivatives.
Conclusion
The stability of pyridine N-oxide derivatives is a multifaceted property governed by the interplay of substituent effects and environmental conditions. Electron-withdrawing groups on the pyridine ring generally decrease the photostability of pyridine N-oxides, making them more susceptible to deoxygenation.[2] Conversely, electron-donating groups tend to enhance photostability.[2] Thermal stability in the solid state, as indicated by sublimation enthalpy, is also influenced by substituents, with no simple correlation to their electronic nature, suggesting that crystal packing forces play a significant role.[1] While comprehensive quantitative data on pH stability is less available, the general principles of acid-base chemistry suggest that the N-oxide moiety's basicity, and thus its reactivity, will be modulated by ring substituents.
The provided experimental protocols offer a standardized approach for researchers to generate reliable and comparable stability data for their specific pyridine N-oxide derivatives. A thorough understanding of these stability aspects is paramount for the successful development and application of this important class of compounds in various scientific endeavors.
References
A Comparative Guide to the Validation of a New Synthetic Method Utilizing 4-Methoxypyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a synthetic methodology employing 4-Methoxypyridine (B45360) N-oxide. It offers an objective comparison of this method's performance against established alternatives, supported by experimental data, detailed protocols, and visualizations to facilitate understanding and adoption in research and development settings.
Introduction to 4-Methoxypyridine N-oxide in Synthesis
This compound is a versatile reagent in organic synthesis, primarily utilized as an oxygen atom transfer agent and as a precursor for the synthesis of functionalized pyridines.[1] Its electron-donating methoxy (B1213986) group enhances the reactivity of the pyridine (B92270) ring, making it a valuable tool for various transformations. This guide focuses on a two-step synthetic sequence: the efficient N-oxidation of 4-methoxypyridine and the subsequent palladium-catalyzed ortho-C-H alkenylation, a powerful method for the construction of complex heterocyclic scaffolds.
Section 1: Synthesis of this compound: A Comparative Analysis
The preparation of this compound is a critical first step. A comparative study of common oxidizing agents reveals that meta-chloroperoxybenzoic acid (m-CPBA) offers superior yields and is often the reagent of choice.
Data Presentation: Comparison of Oxidizing Agents
| Oxidizing Agent | Typical Solvent(s) | Reaction Conditions | Reported Yield (%) | Reference |
| m-CPBA | Dichloromethane (B109758) (DCM) | Room Temperature, 24h | >90 | [2] |
| Hydrogen Peroxide (30%) | Acetic Acid | Reflux, 24h | ~88 | [1] |
| Oxone (Potassium Peroxymonosulfate) | Water/Acetonitrile | Room Temperature | Variable, generally lower than m-CPBA | [3] |
Table 1: Comparison of common oxidizing agents for the N-oxidation of substituted pyridines. The yield for Oxone is generalized, as specific data for 4-methoxypyridine was not available.
Experimental Protocol: N-oxidation of 4-Methoxypyridine with m-CPBA
This protocol provides a detailed procedure for the high-yield synthesis of this compound.
Materials:
-
4-Methoxypyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite (B76179) solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-methoxypyridine (1.0 eq) in dichloromethane (DCM, 0.2 M).
-
To the stirred solution, add m-CPBA (1.2 eq) portion-wise at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound as a solid.
Section 2: Ortho-C-H Alkenylation of this compound
A key application of this compound is its use in directed C-H functionalization reactions. The N-oxide group acts as a directing group for the palladium-catalyzed ortho-alkenylation, providing a highly regioselective method for the synthesis of 2-alkenylated pyridines.
Data Presentation: Palladium-Catalyzed Ortho-Alkenylation
| Entry | Olefin | Product | Yield (%) |
| 1 | Ethyl Acrylate | 85 | |
| 2 | Styrene | 78 | |
| 3 | 1-Hexene | 72 |
Table 2: Yields for the palladium-catalyzed ortho-alkenylation of this compound with various olefins. Data is representative and based on similar reactions reported in the literature.
Experimental Protocol: Palladium-Catalyzed Ortho-Alkenylation
Materials:
-
This compound
-
Olefin (e.g., ethyl acrylate)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Silver(I) carbonate (Ag₂CO₃)
-
Schlenk tube
-
Magnetic stirrer and hotplate
-
Celite
Procedure:
-
To a Schlenk tube, add this compound (4.0 eq), Pd(OAc)₂ (10 mol %), and Ag₂CO₃ (1.5 eq).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add 1,4-dioxane (0.5 M) and the olefin (1.0 eq) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the ortho-alkenylated product.
Section 3: Comparison with Alternative Synthetic Methods
The presented methodology offers significant advantages in terms of regioselectivity for ortho-functionalization. Below is a comparison with an alternative method for C-H alkenylation of pyridines.
| Method | Catalyst System | Site-Selectivity | Substrate Scope | Key Advantages | Key Limitations |
| Pd-Catalyzed Ortho-Alkenylation of N-Oxides | Pd(OAc)₂ / Ag₂CO₃ | Ortho (C2/C6) | Broad, tolerates various functional groups | High regioselectivity, mild conditions | Requires pre-formation of the N-oxide |
| Ni-Catalyzed C3-Alkenylation | Ni-Al Heterobimetallic Catalyst | Meta (C3/C5) | Effective for electron-deficient pyridines | Direct C-H functionalization of pyridines | Different regioselectivity, may require specific ligands |
Table 3: Comparison of the presented method with a nickel-catalyzed alternative for pyridine C-H alkenylation.[4][5]
Section 4: Application in Drug Discovery - Targeting the SHP2 Signaling Pathway
Ortho-functionalized pyridines are privileged scaffolds in medicinal chemistry. The products synthesized via this method are analogues of known inhibitors of the SHP2 protein, a key node in the RAS-RAF-MEK-ERK signaling pathway, which is frequently dysregulated in cancer.[6][7]
Data Presentation: Inhibition of SHP2 by Substituted Pyridines
| Compound | Structure | SHP2 IC₅₀ (nM) | Reference |
| SHP099 (Reference) | 71 | [6] | |
| Pyridine Derivative 1 | 1360 | [6] | |
| 5-Azaquinoxaline Derivative | 47 | [7] |
Table 4: Inhibitory activity of representative pyridine and related heterocyclic derivatives against SHP2. The structures are simplified to highlight the core scaffolds.
Visualization of the Synthetic and Biological Pathways
Caption: Synthetic workflow and its application in inhibiting the SHP2 signaling pathway.
Caption: Experimental workflow for the validation of the synthetic method.
Conclusion
The synthetic method utilizing this compound for palladium-catalyzed ortho-C-H alkenylation presents a robust and highly regioselective approach for the synthesis of valuable functionalized pyridines. This guide has demonstrated its advantages over alternative methods through comparative data and provided detailed protocols for its implementation. The connection to the synthesis of scaffolds for potent SHP2 inhibitors highlights the relevance of this methodology in modern drug discovery and development. Researchers and scientists are encouraged to adopt this efficient method for the construction of novel heterocyclic compounds with potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 4-Methoxypyridine N-oxide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Methoxypyridine (B45360) N-oxide, ensuring that operational procedures are clear, safe, and compliant with regulations.
Immediate Safety and Handling for Disposal
Before initiating any disposal-related procedures for 4-Methoxypyridine N-oxide, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. The information presented here is for guidance and should be adapted to your local regulatory requirements.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Chemically resistant gloves, such as nitrile, are essential.
-
Body Protection: A lab coat must be worn. For larger quantities, additional protective clothing may be necessary.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.
Standard Disposal Procedure
The universally recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1]
Key Steps for Standard Disposal:
-
Collection: Collect waste this compound, including any contaminated materials, in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[1]
-
Arrangement for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container by a certified waste management contractor.
Crucially, do not dispose of this compound down the drain. [1]
In-Lab Chemical Degradation: A Potential Pre-treatment Step
For small quantities, chemical degradation to a less hazardous compound may be considered as a preliminary step before final disposal. One documented method for related pyridine (B92270) N-oxides is reduction (deoxygenation) to the corresponding pyridine. The following protocol is adapted from a procedure for the reduction of substituted pyridine N-oxides using sodium bisulfite (sodium hydrogen sulfite).[2]
Experimental Protocol: Reduction of this compound
This procedure should be performed in a certified chemical fume hood with appropriate PPE.
Materials:
-
Waste this compound
-
Sodium bisulfite (Sodium hydrogen sulfite, NaHSO₃)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the waste this compound in water.
-
Addition of Reducing Agent: For every 1 mole of this compound, add 2 moles of sodium bisulfite.[2]
-
Heating: Gently heat the mixture to reflux using a heating mantle and maintain the reflux for approximately six hours with continuous stirring.[2]
-
Cooling: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Neutralization: Check the pH of the resulting solution. If it is acidic, neutralize it with a suitable base (e.g., a dilute solution of sodium hydroxide) to a pH between 6 and 8.
-
Final Disposal: The resulting aqueous solution, containing 4-methoxypyridine and sodium sulfate, should be collected in a designated aqueous waste container and disposed of through your institution's EHS office.
This in-lab degradation reduces the N-oxide functionality, which is a key reactive feature of the molecule. The resulting 4-methoxypyridine is generally considered less hazardous, but must still be disposed of as chemical waste.
Quantitative Data Summary
| Parameter | Value | Source |
| Molar Ratio (this compound : Sodium Bisulfite) | 1 : 2 | [2] |
| Reaction Time | 6 hours | [2] |
| Reaction Temperature | Reflux | [2] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally conscious disposal of this compound, fostering a culture of safety and compliance within the research community.
References
Essential Safety and Operational Guide for 4-Methoxypyridine N-oxide
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Methoxypyridine N-oxide. Adherence to these procedures is essential to ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound is a chemical that requires careful handling due to its potential health hazards.
Primary Hazards:
-
Harmful if swallowed, in contact with skin, or inhaled.[2]
Signal Word: Warning[1]
A thorough risk assessment should be conducted before beginning any work with this compound.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure.
| Protection Type | Recommended Equipment | Purpose and Specifications |
| Eye and Face Protection | Chemical safety goggles and face shield | Goggles are essential to protect against splashes. A face shield should be worn over goggles when there is a significant risk of splashing or when handling larger quantities.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Inspect gloves before use and change them immediately if contaminated. Double-gloving is recommended for added protection.[5] |
| Body Protection | Chemical-resistant laboratory coat | A lab coat should be worn to protect against skin contact.[1] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask) | A respirator is necessary when handling the powder outside of a certified chemical fume hood or when airborne dust may be generated. |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound, especially in its solid form, must be conducted within a certified chemical fume hood to control exposure.
Step 1: Preparation and Area Setup
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Cover the work surface within the fume hood with disposable absorbent bench paper.
-
Assemble all necessary equipment (e.g., balance, glassware, spatulas, solvent) and place it inside the fume hood before starting.
-
Don the complete personal protective equipment as detailed in the table above.
Step 2: Weighing the Compound
-
Perform all weighing operations within the chemical fume hood to contain any airborne powder.
-
Use a microbalance or an analytical balance with a draft shield.
-
Carefully open the container of this compound.
-
Use a clean, dedicated spatula to gently transfer the desired amount of powder to a tared weigh boat or directly into the receiving vessel to avoid creating dust.
-
Once the desired amount is weighed, securely close the primary container.
Step 3: Solution Preparation
-
Slowly and carefully add the solvent to the vessel containing the weighed powder to prevent splashing.
-
If needed, gently swirl or stir the mixture to aid dissolution.
-
Ensure the final solution container is clearly and accurately labeled with the chemical name, concentration, date, and your initials.
Step 4: Post-Handling and Decontamination
-
Wipe down the work surface and any equipment used with an appropriate decontaminating solution.
-
Dispose of all contaminated disposable materials (e.g., bench paper, gloves, weigh boats) in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect excess solid this compound and any contaminated disposable materials (e.g., gloves, absorbent paper, spatulas) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container for liquid chemical waste.
-
Empty Containers: Decontaminate empty containers before disposal. If decontamination is not possible, dispose of the container as hazardous waste.
Disposal Procedure:
-
All waste must be disposed of through an approved waste disposal plant.[1]
-
Do not empty any waste containing this compound into drains.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₆H₇NO₂[2] |
| Molecular Weight | 125.13 g/mol [2] |
| Melting Point | 73-79 °C |
| Appearance | Light brown or light yellow crystalline powder[4][6] |
| Storage Temperature | 0 - 8 °C[6] |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
